(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Description
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Properties
IUPAC Name |
(3-chloro-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-6(8)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVOTDWJCRXNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Abstract: This guide provides a comprehensive, field-proven protocol for the synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, a key intermediate in pharmaceutical and chemical research. The document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and outlines essential safety and analytical validation methods. This protocol is designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, operational safety, and product integrity.
Introduction and Significance
(3-Chloro-2-Methylphenyl)Hydrazine and its hydrochloride salt are valuable building blocks in organic synthesis. Aryl hydrazines are foundational precursors for the construction of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis.[1] This reaction is a cornerstone in the development of numerous pharmacologically active molecules, including tryptamine-based drugs. The specific substitution pattern of the title compound—a chloro group at the 3-position and a methyl group at the 2-position—offers a unique electronic and steric profile for creating targeted derivatives in medicinal chemistry.[2]
The synthesis route described herein follows a classical and reliable two-step pathway: the diazotization of 3-chloro-2-methylaniline followed by the in-situ reduction of the resulting diazonium salt. This method is robust, scalable, and utilizes readily available starting materials.
Mechanistic Rationale and Pathway
The conversion of an aryl amine to an aryl hydrazine hydrochloride is a well-established transformation rooted in the chemistry of diazonium salts. The process is bifurcated into two distinct, sequential stages: diazotization and reduction.
Stage 1: Diazotization
The primary amine, 3-chloro-2-methylaniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nucleophilic nitrogen of the amine. A series of proton transfers and a dehydration step ensue, ultimately yielding the 3-chloro-2-methylbenzene diazonium chloride salt.
The causality for the stringent temperature control is twofold:
-
The nitrous acid is unstable at higher temperatures and would decompose.
-
Aryl diazonium salts are thermally labile. Above 5-10 °C, they can readily decompose, losing dinitrogen gas (N₂) to form highly reactive aryl cations, leading to undesired side products (e.g., phenols) and reducing the overall yield.[3]
Stage 2: Reduction
The diazonium salt is a versatile intermediate. To form the hydrazine, the diazonium group (-N₂⁺) must be reduced. Stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a highly effective and widely used reducing agent for this purpose.[1][4] The Sn(II) ion acts as a two-electron donor, reducing the diazonium salt to the corresponding hydrazine. The reaction mixture is then typically filtered to isolate the product as its hydrochloride salt, which often has greater stability and is easier to handle than the free base.
The overall synthetic pathway is illustrated below.
Caption: Overall reaction pathway for the synthesis.
Materials and Equipment
Reagent List
| Reagent | CAS No. | Formula | Mol. Weight ( g/mol ) | Key Hazards |
| 3-Chloro-2-methylaniline | 87-60-5 | C₇H₈ClN | 141.60 | Toxic, Irritant, Mutagenic[5] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, Toxic, Environmental Hazard |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | Corrosive, Severe Respiratory Irritant |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | SnCl₂·2H₂O | 225.65 | Corrosive, Irritant |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Equipment List
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnels (x2)
-
Thermometer and adapter
-
Ice-salt bath
-
Magnetic stir plate
-
Büchner funnel and filtration flask
-
Vacuum pump or aspirator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Detailed Experimental Protocol
This protocol is based on established procedures for the reduction of diazonium salts.[1][4]
Caption: Step-by-step experimental workflow diagram.
Part A: Diazotization of 3-Chloro-2-methylaniline
-
In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3-chloro-2-methylaniline (e.g., 10.0 g, 70.6 mmol) with concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL). Stir until the aniline salt fully dissolves.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Vigorous stirring is essential to ensure efficient heat transfer.
-
In a separate beaker, dissolve sodium nitrite (e.g., 5.36 g, 77.7 mmol, 1.1 eq) in deionized water (e.g., 20 mL).
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the cold aniline solution over 30-45 minutes. Causality: A slow addition rate is critical to control the exotherm of the reaction and prevent the temperature from exceeding 5 °C. A localized excess of nitrite or a temperature spike can lead to decomposition and side reactions.
-
After the addition is complete, stir the resulting pale yellow suspension for an additional 30 minutes at 0–5 °C to ensure the reaction proceeds to completion. The formation of the diazonium salt is now complete.
Part B: Reduction of the Diazonium Salt
-
In a separate flask, prepare the reducing solution by carefully dissolving tin(II) chloride dihydrate (e.g., 39.8 g, 176.5 mmol, 2.5 eq) in concentrated hydrochloric acid (e.g., 35 mL). This dissolution may be exothermic and may require cooling.
-
Transfer the SnCl₂ solution to a clean dropping funnel.
-
Add the SnCl₂ solution dropwise to the cold diazonium salt suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1 hour. A thick precipitate of the hydrazine hydrochloride salt should form.[4]
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials or soluble impurities.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The desired (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is typically obtained as a solid and can be used directly for many applications without further purification.[4]
Characterization and Quality Control
To validate the synthesis and ensure the product meets the required purity standards, the following analytical methods are recommended.
| Method | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons, the methyl group protons, and exchangeable N-H protons are expected. The integration and splitting patterns should match the target structure.[6] |
| Mass Spec (MS) | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₉ClN₂), accounting for the characteristic isotopic pattern of chlorine.[7] |
| Infrared (IR) Spec. | Functional Group ID | Presence of N-H stretching bands (typically 3100-3300 cm⁻¹) and aromatic C-H and C=C stretching bands. |
| Melting Point | Purity Assessment | A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities. |
| HPLC | Purity Quantification | A high-performance liquid chromatography analysis will determine the purity of the sample, expressed as a percentage area of the main peak.[8][9] |
Safety Precautions and Waste Management
Professional diligence in safety is paramount when handling the reagents and products in this synthesis.
Hazard Summary and Handling
| Substance | Hazard Class | Handling Precautions |
| 3-Chloro-2-methylaniline | Toxic, Irritant, Suspected Mutagen | Handle only in a certified chemical fume hood. Avoid inhalation and skin contact. Wear nitrile gloves, safety goggles, and a lab coat.[5][10] |
| Hydrazine Derivatives | Acutely Toxic, Corrosive, Potential Carcinogen | Treat the final product with the same level of caution as the starting material. Hydrazines are known to be toxic and should be handled with appropriate engineering controls and PPE.[11][12][13] |
| Conc. Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. Use in a fume hood and wear acid-resistant gloves and face shield. |
| Sodium Nitrite | Oxidizer, Toxic | Keep away from organic materials. Toxic if swallowed. |
| Tin Compounds | Corrosive, Irritant | Avoid inhalation of dust. Prevent contact with skin and eyes. |
Engineering Controls
-
All steps of this procedure must be performed in a well-ventilated chemical fume hood.[12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[12]
-
Skin and Body Protection: A lab coat is required. For larger scales, a chemical-resistant apron is recommended.[14]
Waste Disposal
-
The aqueous filtrate will contain tin salts, which are considered heavy metal waste. This waste must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations.
-
Do not dispose of any reagents or waste streams down the drain. All liquid and solid waste should be segregated into appropriately labeled hazardous waste containers.
Conclusion
This guide presents a reliable and well-documented protocol for the synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. By understanding the causality behind each step—from the critical temperature control during diazotization to the selection of the reducing agent—researchers can confidently and safely execute this important transformation. Adherence to the detailed safety and analytical procedures will ensure the integrity of the final product and the safety of the operator, empowering further research and development in medicinal and materials chemistry.
References
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]
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Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. [Link]
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Defense Technical Information Center. (1987). Safety and Handling of Hydrazine. [Link]
- Google Patents. (2007). CN1305843C - Process for preparing 3-chloro-2-methyl thiobenzoxide.
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Research Publish Journals. Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. [Link]
- Google Patents. (2013). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
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American Chemical Society. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]
- Google Patents. (2011).
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
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Oriental Journal of Chemistry. (2014). Synthesis and Characterization of Various Alkyl, Aryl and Hetero Aryl Substituted Hydrazines and Study of their Biological Activity. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. [Link]
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ResearchGate. Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. [Link]
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ResearchGate. (2013). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23004623. [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
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National Center for Biotechnology Information. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
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A Spectroscopic Guide to (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride: Unambiguous Characterization for Research and Development
Introduction
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a substituted phenylhydrazine derivative that serves as a crucial building block in synthetic and medicinal chemistry. Phenylhydrazine moieties are precursors in well-known reactions such as the Fischer indole synthesis and are integral to the structure of many pharmacologically active compounds.[1] Their versatile reactivity makes them valuable intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[2]
Given its role as a key starting material, the unambiguous identification and purity assessment of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride are paramount to ensure the integrity and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides the highest degree of confidence in structural elucidation and quality control for researchers, scientists, and drug development professionals.
The analytical workflow presented herein follows a logical progression from molecular structure determination to functional group identification and finally to mass verification.
Caption: Overall analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shift, integration, and signal splitting provide a detailed map of atomic connectivity.
Expertise & Experience: Interpreting the Spectra
For a substituted aromatic compound like (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, the aromatic region of the ¹H NMR spectrum is particularly informative. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm range due to the deshielding effect of the ring current.[3][4] The substitution pattern on the ring dictates the splitting patterns observed; a trisubstituted ring, as in this case, will display three protons with complex coupling.[5] The methyl group, being in a benzylic position, is expected to appear as a singlet in the 2.0-3.0 ppm range.[4] The hydrazine protons (-NHNH₃⁺) are labile and often appear as broad signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature.[2]
In ¹³C NMR, aromatic carbons typically appear between 120-150 ppm.[4] The number of distinct signals directly corresponds to the number of unique carbon environments, providing critical information about molecular symmetry.
¹H NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 11.0 | Broad Singlet | 3H | -NH₃⁺ | Protons of the ammonium group, broadened by exchange and quadrupole effects. Shift is downfield due to the positive charge. |
| ~8.0 - 9.0 | Broad Singlet | 1H | -NH- | The secondary amine proton, broadened by exchange. |
| ~7.2 - 7.4 | Multiplet | 1H | Ar-H | Aromatic proton experiencing coupling from two adjacent aromatic protons. |
| ~6.9 - 7.1 | Multiplet | 2H | Ar-H | Two remaining aromatic protons, with complex splitting patterns due to their relative positions. |
| ~2.3 | Singlet | 3H | -CH₃ | Benzylic methyl protons with no adjacent proton neighbors to couple with.[4] |
¹³C NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~145 | Ar C-N | Aromatic carbon directly attached to the nitrogen atom. |
| ~135 | Ar C-Cl | Aromatic carbon directly attached to the chlorine atom. |
| ~132 | Ar C-CH₃ | Aromatic carbon directly attached to the methyl group. |
| ~128 | Ar C-H | Aromatic methine carbon. |
| ~125 | Ar C-H | Aromatic methine carbon. |
| ~120 | Ar C-H | Aromatic methine carbon. |
| ~17 | -CH₃ | Aliphatic carbon of the methyl group. |
Trustworthiness: A Self-Validating Protocol for NMR Acquisition
This protocol ensures high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds helps to slow the exchange rate of the N-H protons, often allowing them to be observed more clearly than in other solvents like CDCl₃.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition (¹H): Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).
-
Acquisition (¹³C): Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 45° pulse angle, 2-second relaxation delay).
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.
-
Analysis: Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling patterns for both spectra to confirm the structure.
Caption: Step-by-step NMR experimental and analysis workflow.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.
Expertise & Experience: Decoding the Vibrational Fingerprint
The IR spectrum of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is expected to be rich with information. The most prominent features will arise from the hydrazine hydrochloride moiety. The N-H stretching vibrations of the -NHNH₃⁺ group are expected to appear as a series of broad, strong bands in the 3300-2500 cm⁻¹ region, characteristic of amine salts. Aromatic C-H stretches are reliably found just above 3000 cm⁻¹, while the corresponding aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[5] The aromatic C=C double bond stretches typically give rise to several sharp peaks in the 1600-1450 cm⁻¹ range.[5]
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 2500 | N-H Stretch | Hydrazinium Salt (-NHNH₃⁺) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium, Sharp |
| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |
Trustworthiness: A Self-Validating Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation and provides excellent spectral quality.
Step-by-Step Protocol:
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducibility.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum. Perform a baseline correction if necessary.
-
Analysis: Label the significant peaks and compare them to known correlation tables to confirm the presence of the expected functional groups.
Caption: Correlation of functional groups to IR frequencies.
Mass Spectrometry (MS): Confirming Mass and Elemental Composition
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. It is an exceptionally sensitive technique that also provides structural information through the analysis of fragmentation patterns.
Expertise & Experience: Interpreting the Mass Spectrum
For a hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the method of choice. This will typically yield the protonated molecule, [M+H]⁺, where 'M' is the free base. The free base, C₇H₉ClN₂, has a monoisotopic mass of approximately 156.05 Da.[6] Therefore, the primary ion observed should be at m/z 157.05.
A critical, self-validating feature in the mass spectrum of this compound is the isotopic signature of chlorine.[7] Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for any chlorine-containing ion: a primary peak (the 'M' peak, containing ³⁵Cl) and a secondary peak at two mass units higher (the 'M+2' peak, containing ³⁷Cl) with an intensity ratio of approximately 3:1.[8][9] The presence of this 3:1 M-to-M+2 ratio is definitive proof of the presence of a single chlorine atom in the molecule.
Fragmentation can provide further structural confirmation. Common fragmentation pathways for phenylhydrazines include cleavage of the N-N bond and loss of the entire hydrazine side chain.
Mass Spectrometry Data (Predicted)
Ionization Mode: ESI+
| m/z | Identity | Rationale |
| 157.05 / 159.05 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₉ClN₂). The two peaks represent the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 intensity ratio. |
| 126.04 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated hydrazine moiety. |
| 111.03 | [C₇H₇Cl]⁺ | Loss of the N₂H₃ radical, resulting in the chlorotoluene cation. |
Trustworthiness: A Self-Validating Protocol for MS Acquisition (ESI)
This protocol is designed for the robust analysis of a polar salt, ensuring accurate mass determination.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply ESI source parameters optimized for positive ion mode (e.g., capillary voltage: 3-4 kV; source temperature: 100-150 °C).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Collect data for 1-2 minutes to obtain a stable, averaged spectrum.
-
Analysis: Examine the spectrum for the protonated molecular ion [M+H]⁺. Critically, verify the presence of the M+2 peak at an intensity of ~33% relative to the M peak, confirming the presence of one chlorine atom. Analyze any significant fragment ions.
Caption: Primary fragmentation pathway for the molecular ion.
Summary of Spectroscopic Data
The combination of NMR, IR, and MS provides a complete and validated spectroscopic profile for (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | 3H, complex multiplet (~6.9-7.4 ppm) |
| Methyl Protons | 3H, singlet (~2.3 ppm) | |
| Hydrazine Protons | 4H, broad signals (>8.0 ppm in DMSO-d₆) | |
| ¹³C NMR | Unique Carbons | 7 signals |
| Aromatic Carbons | 6 signals (120-150 ppm) | |
| Methyl Carbon | 1 signal (~17 ppm) | |
| IR | N-H Stretch (Salt) | Strong, broad band (3300-2500 cm⁻¹) |
| Ar C=C Stretch | Medium bands (1610-1450 cm⁻¹) | |
| C-Cl Stretch | Strong band (800-600 cm⁻¹) | |
| MS (ESI+) | Molecular Ion | [M+H]⁺ at m/z 157.05 |
| Isotopic Pattern | M+2 peak at m/z 159.05 with ~33% intensity of m/z 157.05 |
Conclusion
This technical guide outlines the fundamental spectroscopic characterization of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. The data and protocols presented form a self-validating framework for identity confirmation and quality assessment. By leveraging the strengths of NMR for structural mapping, IR for functional group verification, and MS for molecular weight and elemental composition confirmation, researchers can proceed with confidence in their synthetic and developmental endeavors. The convergence of these analytical results provides the authoritative evidence required to meet the rigorous standards of modern chemical and pharmaceutical research.
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. PubChemLite - (3-chloro-2-methylphenyl)hydrazine hydrochloride (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Physical Properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, a compound of significant interest in synthetic and medicinal chemistry. As a crucial building block in the development of novel therapeutics and other functional molecules, a thorough understanding of its physicochemical characteristics is paramount for its effective application and manipulation in a laboratory setting. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the determination of these properties.
Compound Identity and Structure
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is an aromatic hydrazine salt. The presence of the hydrazine functional group (-NHNH2) makes it a versatile reagent in organic synthesis, notably in the formation of hydrazones and in cyclization reactions to generate heterocyclic systems. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base.[1]
The structural attributes of the molecule, including the chloro and methyl substituents on the phenyl ring, significantly influence its physical properties. The chlorine atom, being electronegative, and the methyl group, being electron-donating, modulate the electron density of the aromatic ring, which in turn affects its reactivity and intermolecular interactions.
Table 1: Core Physicochemical Properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [2][3] |
| Molecular Weight | 193.07 g/mol | [2][3] |
| Appearance | White to off-white solid (Expected) | General knowledge for similar compounds |
| Melting Point | Not definitively reported. Expected to be in the range of similar substituted phenylhydrazine hydrochlorides (e.g., 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride melts at 206-208 °C).[4] | [4] |
| Solubility | Specific quantitative data not readily available. Expected to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO.[5] | [5] |
| CAS Number | 65208-12-0 | [6] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven protocols for the experimental characterization of the key physical properties of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Initial Measurement: The sample is heated at a fast rate (10-20 °C/min) to determine an approximate melting range.
-
Accurate Measurement: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium between the sample and the thermometer.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Causality: A slow heating rate near the melting point is essential for an accurate determination. If the heating is too fast, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: An excess amount of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is added to a known volume of each solvent in a sealed vial. The use of an excess ensures that a saturated solution is formed.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Expression: The solubility is expressed in units such as g/L or mg/mL.
-
Trustworthiness: This method is considered the "gold standard" for equilibrium solubility determination because it directly measures the concentration of a saturated solution at equilibrium. The use of a calibrated analytical technique for quantification ensures the accuracy of the results.
Caption: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), showing characteristic splitting patterns (doublets, triplets, or multiplets) depending on the substitution pattern of the phenyl ring.
-
Methyl Protons: A singlet in the aliphatic region (typically 2.0-2.5 ppm) corresponding to the methyl group.
-
Hydrazine Protons: Broad signals that may be exchangeable with D₂O, corresponding to the -NHNH₃⁺ protons. Their chemical shift can be variable.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm). The carbon attached to the chlorine will be influenced by its electronegativity.
-
Methyl Carbon: A signal in the aliphatic region (typically 15-25 ppm).
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
-
Data Processing: The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
-
Expertise: The choice of a deuterated solvent is crucial. DMSO-d₆ is often a good choice for polar compounds like hydrochloride salts as it can dissolve the sample and its residual proton signal does not overlap with many signals of interest.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Spectral Features:
-
N-H Stretching: Broad absorptions in the region of 3300-3000 cm⁻¹ corresponding to the N-H bonds of the hydrazinium ion.
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
-
C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region due to the aromatic ring.
-
C-N Stretching: Bands in the 1350-1000 cm⁻¹ region.
-
C-Cl Stretching: Absorption in the fingerprint region, typically below 800 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded. A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.
-
Authoritative Grounding: The ATR technique is a modern and efficient method for obtaining high-quality IR spectra of solids with minimal sample preparation, as described in various standard analytical chemistry texts.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.[7]
Expected Mass Spectrum Features:
The mass spectrum of the hydrochloride salt may be complex. Often, the free base is observed in the mass spectrum. The expected molecular ion peak for the free base, (3-Chloro-2-methylphenyl)hydrazine, would be at m/z corresponding to its molecular weight (156.61 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak). Fragmentation may involve the loss of the hydrazine group or cleavage of the aromatic ring.[8]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Expertise & Experience: ESI is a "soft" ionization technique that is well-suited for analyzing polar and ionic compounds like hydrochloride salts, as it often produces intact molecular ions with minimal fragmentation.
Sources
- 1. Compound (3-chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) - Chemdiv [chemdiv.com]
- 2. (3-Chloro-2-methylphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride: Properties, Synthesis, and Applications in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, a key reagent in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and critically, its application in the construction of indole scaffolds, which are pivotal in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource, blending established chemical principles with actionable protocols and safety considerations.
Section 1: Core Compound Identification and Properties
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a substituted phenylhydrazine salt. The hydrochloride form enhances its stability and simplifies handling compared to the free base.
Chemical Identity
| Identifier | Value | Source |
| Chemical Name | (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride | N/A |
| CAS Number | Not explicitly found; 39943-64-1 for the free base | [1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 193.07 g/mol | [4] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NN.Cl | [3] |
| InChIKey | NFVOTDWJCRXNTA-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 156.61 g/mol | [1] |
| Boiling Point | 251.4°C at 760 mmHg | [5] |
| Flash Point | 105.9°C | [5] |
| Density | 1.26 g/cm³ | [5] |
| LogP | 2.70730 | [5] |
Section 2: Synthesis and Characterization
The synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride typically proceeds via a two-step process starting from the corresponding aniline derivative.
Representative Synthesis Protocol
This protocol is adapted from established methods for the synthesis of substituted phenylhydrazine hydrochlorides.
Step 1: Diazotization of 3-Chloro-2-methylaniline
-
In a well-ventilated fume hood, prepare a solution of 3-chloro-2-methylaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at this temperature.
Step 2: Reduction to the Hydrazine Hydrochloride
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
A precipitate of the hydrazine hydrochloride should form.
-
Allow the reaction to stir for an additional hour as it slowly warms to room temperature.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold hydrochloric acid, and dry under vacuum.
Caption: Synthesis workflow for (3-Chloro-2-Methylphenyl)Hydrazine HCl.
Spectroscopic Characterization
Authentic, publicly available spectroscopic data for (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is limited. The following are representative spectra of structurally similar compounds that can aid in the characterization.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The aromatic region will display a complex splitting pattern due to the substitution pattern. The methyl group will appear as a singlet. The hydrazine protons (NH and NH₂) are exchangeable and may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the chlorine atom being significantly affected. A signal for the methyl carbon will also be present. For reference, the ¹³C NMR spectrum of the related compound (2-Methylphenyl)hydrazine in DMSO-d₆ shows characteristic aromatic peaks and a methyl peak.[6]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching vibrations for the hydrazine group, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be prominent. The C-Cl stretching vibration will be observed in the fingerprint region. An IR spectrum for the parent compound, phenylhydrazine hydrochloride, is available for comparison.[7]
-
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the free base after the loss of HCl. Fragmentation patterns will be indicative of the substituted phenylhydrazine structure.
Section 3: The Fischer Indole Synthesis: A Core Application
A primary and highly valuable application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is in the Fischer indole synthesis. This reaction is a robust method for constructing the indole ring system, a prevalent scaffold in numerous biologically active compounds.[8]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through several key steps:[8][9]
-
Hydrazone Formation: The substituted phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: The resulting aminoacetal eliminates ammonia to form the final indole product.
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a Substituted Indole
The following is a general, one-pot protocol for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride.[10][11]
Materials:
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 eq)
-
Ketone or aldehyde (e.g., acetone, 1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and the carbonyl compound in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acidic solvent, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired indole derivative.
Section 4: Safety and Handling
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Toxic if swallowed.[3]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If swallowed, immediately call a poison center or doctor.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Section 5: Conclusion
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a valuable and versatile reagent for the synthesis of substituted indoles via the Fischer indole synthesis. Its utility in the construction of these important heterocyclic motifs makes it a key building block in the fields of medicinal chemistry and materials science. Proper understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in a research setting.
References
- 1. aldlab-chemicals_(3-chloro-2-methyl-phenyl)-hydrazine [aldlab.com]
- 2. (3-CHLORO-2-METHYL-PHENYL)-HYDRAZINE | 39943-64-1 [chemicalbook.com]
- 3. (3-Chloro-2-methylphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Compound (3-chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) - Chemdiv [chemdiv.com]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. ijarsct.co.in [ijarsct.co.in]
Solubility of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in Organic Solvents
Abstract
(3-Chloro-2-methylphenyl)hydrazine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its solubility profile in organic solvents is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to process development and scale-up in the pharmaceutical industry.[1] This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. While specific, comprehensive experimental data for this molecule is not widely published, this document synthesizes foundational chemical principles, data from analogous structures, and established methodologies to provide researchers with a robust framework for predicting, analyzing, and experimentally determining its solubility. We present a detailed, field-proven protocol for solubility determination to empower scientists in generating reliable, in-house data.
Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis
The journey of an active pharmaceutical ingredient (API) from laboratory synthesis to commercial production is heavily influenced by the physicochemical properties of its intermediates. Among these, solubility is paramount. For a key starting material like (3-Chloro-2-methylphenyl)hydrazine hydrochloride, understanding its behavior in various organic solvents is not merely an academic exercise; it is a cornerstone of efficient and reproducible process chemistry.
Key processes governed by solubility include:
-
Reaction Optimization: The concentration of a reactant in solution directly impacts reaction rates. Selecting a solvent where the hydrazine salt has adequate solubility is essential for achieving optimal reaction conditions and minimizing reaction times.
-
Crystallization and Purification: Crystallization is the primary method for purifying intermediates. The ideal solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, enabling high-purity recovery with minimal loss.[1]
-
Process Safety and Handling: Inadequate solubility can lead to the precipitation of solids within reaction vessels or transfer lines, posing significant safety and operational risks in a continuous or batch process environment.[2]
This guide is structured to provide both a theoretical foundation and a practical, actionable methodology for scientists and drug development professionals working with this important intermediate.
Physicochemical Profile of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
A molecule's structure and fundamental properties are the primary determinants of its solubility. As a substituted phenylhydrazine salt, this compound possesses distinct characteristics that inform its behavior in different solvent environments.
| Property | Value | Source |
| Chemical Name | (3-Chloro-2-methylphenyl)hydrazine hydrochloride | [3] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 193.07 g/mol | [3] |
| Appearance | Solid | [3] |
| Structure | Aromatic ring with chloro and methyl substituents, plus a hydrazinium chloride salt moiety. | [4] |
| Predicted LogP (free base) | 2.2 - 2.7 | [5][6] |
The most critical feature is its nature as a hydrochloride salt. The presence of the ionic [-NH₂NH₃]⁺Cl⁻ group imparts significant polarity to the molecule, making it structurally analogous to an inorganic salt. This ionic character will dominate its solubility behavior, favoring interactions with polar solvents.
Theoretical Principles and Predictive Solubility Analysis
The adage "like dissolves like" serves as a fundamental starting point for solubility prediction.[7] This principle is based on the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice (lattice energy) and the energy holding the solvent molecules together.
For (3-Chloro-2-methylphenyl)hydrazine hydrochloride, the key interactions are:
-
Ion-Dipole Interactions: The primary driving force for its dissolution in polar solvents. The positive charge on the hydrazinium cation and the negative charge on the chloride anion will interact strongly with the partial positive and negative ends of polar solvent molecules (e.g., the hydroxyl group in alcohols).
-
Hydrogen Bonding: The N-H groups of the hydrazinium ion are strong hydrogen bond donors, while the chloride ion is a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents) will be particularly effective.[7]
-
Van der Waals Forces: The aromatic ring and methyl group contribute to non-polar character, allowing for weaker van der Waals interactions.
Based on these principles, we can predict a qualitative solubility profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and extensive hydrogen bonding capabilities effectively solvate both the hydrazinium cation and the chloride anion. Related compounds like 4-Chloro Phenyl Hydrazine Hydrochloride are known to be soluble in water.[8] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have high dipole moments, allowing for ion-dipole interactions. However, their inability to act as strong hydrogen bond donors limits their ability to solvate the chloride anion as effectively as protic solvents, potentially reducing overall solubility. |
| Low-Polarity | Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | Very Low | The polarity of these solvents is insufficient to overcome the strong crystal lattice energy of the ionic salt. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Negligible | The disparity in intermolecular forces ("unlike dissolves unlike") results in extremely poor solvation and minimal solubility. Hydrazine itself is insoluble in hydrocarbons like chloroform and ether.[9] |
Experimental Protocol for Isothermal Solubility Determination
To obtain quantitative and reliable solubility data, a standardized experimental procedure is essential. The isothermal equilibrium method, also known as the shake-flask method, is a robust and widely accepted technique. This protocol is designed as a self-validating system, ensuring that true equilibrium solubility is measured.
Materials and Equipment
-
(3-Chloro-2-methylphenyl)hydrazine hydrochloride (solute)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or agitation system capable of maintaining a constant temperature (e.g., ±0.1 °C)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps (e.g., 4-20 mL)
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporation dish, vacuum oven).
Experimental Workflow Diagram
Caption: Workflow for Isothermal Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid (3-Chloro-2-methylphenyl)hydrazine hydrochloride to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for an extended period.
-
Expert Insight (Trustworthiness): True equilibrium can be slow to achieve. A minimum of 24 hours is recommended, but for robust data, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes between successive time points.
-
-
Sample Collection: Once agitation is stopped, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial.
-
Causality Behind Choices: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Quantification (HPLC Method):
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Accurately dilute the filtered, saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC. The use of a validated HPLC method ensures accurate and precise quantification.[10][11]
-
-
Quantification (Gravimetric Method):
-
Accurately weigh an empty, clean evaporation dish.
-
Pipette a precise volume (e.g., 2.0 mL) of the filtered, saturated solution into the dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the dish containing the solid residue in a vacuum oven at a mild temperature until a constant weight is achieved.
-
Calculate the mass of the residue and determine the solubility (e.g., in mg/mL).
-
-
Data Reporting: Express the final solubility data in standard units such as mg/mL, g/L, or mol/L at the specified temperature.
Data Presentation
Quantitative results should be summarized in a clear, tabular format for easy comparison. Below is a template for reporting experimentally determined data.
Table 1: Solubility of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | Polar Protic | Experimental Value | Calculated Value | HPLC |
| Ethanol | Polar Protic | Experimental Value | Calculated Value | HPLC |
| Water | Polar Protic | Experimental Value | Calculated Value | HPLC |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value | HPLC |
| Dimethylformamide | Polar Aprotic | Experimental Value | Calculated Value | HPLC |
| Ethyl Acetate | Low-Polarity | Experimental Value | Calculated Value | Gravimetric |
| Toluene | Non-Polar | Experimental Value | Calculated Value | Gravimetric |
| Hexane | Non-Polar | Experimental Value | Calculated Value | Gravimetric |
Conclusion
While published solubility data for (3-Chloro-2-methylphenyl)hydrazine hydrochloride is scarce, a robust understanding of its physicochemical properties allows for a strong predictive analysis. As a polar hydrochloride salt, it is expected to be highly soluble in polar protic solvents like methanol and water, with diminishing solubility in polar aprotic and non-polar organic solvents. This guide provides the theoretical framework for these predictions and, more importantly, equips researchers with a detailed, validated experimental protocol to generate precise, reliable solubility data. Such data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the overall success of drug development programs.
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The Fischer Indole Synthesis: A Deep Dive into the Mechanism with Substituted Phenylhydrazines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a highly versatile and widely utilized method for the construction of the indole nucleus.[1] This privileged heterocyclic scaffold is a cornerstone in a multitude of pharmaceuticals, natural products, and agrochemicals, making a thorough understanding of its mechanism paramount for professionals in drug discovery and development.[1][2] This guide provides a detailed exploration of the core mechanism of the Fischer indole synthesis, with a particular focus on the profound influence of substituents on the phenylhydrazine starting material.
The Core Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis is fundamentally an acid-catalyzed intramolecular cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][3] The generally accepted mechanism proceeds through several key intermediates and rearrangements.[4][5]
The reaction begins with the formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5] This is followed by tautomerization to an ene-hydrazine intermediate.[5] Under acidic conditions, the ene-hydrazine undergoes a protonation event, setting the stage for the crucial[1][1]-sigmatropic rearrangement.[4][6] This rearrangement, analogous to a Cope rearrangement, is often considered the rate-determining step and results in the formation of a di-imine intermediate.[5][6] Subsequent intramolecular cyclization and the elimination of ammonia lead to the formation of the aromatic indole ring.[4][5] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[4][6]
The choice of acid catalyst is a critical parameter and can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[4][7] The optimal catalyst often depends on the specific substrates being used.[8]
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer indole synthesis.
The Impact of Phenylhydrazine Substituents: Electronic and Steric Effects
The nature and position of substituents on the phenylhydrazine ring exert a significant influence on the course and efficiency of the Fischer indole synthesis. These effects can be broadly categorized as electronic and steric.
Electronic Effects
The electronic properties of substituents on the phenylhydrazine ring play a critical role, primarily by influencing the rate-determining[1][1]-sigmatropic rearrangement.[1][9]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring.[1] This increased electron density facilitates the[1][1]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1][10] The enhanced nucleophilicity of the aromatic ring promotes the key C-C bond formation.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This can hinder the sigmatropic rearrangement, often necessitating harsher reaction conditions and potentially leading to lower yields.[9] In some cases, strong electron-withdrawing groups can even prevent the reaction from proceeding.[11] Computational studies have shown that electron-withdrawing substituents can destabilize the transition state of the[1][1]-sigmatropic rearrangement, thereby disfavoring the formation of the indole product.[12]
However, the influence of electron-donating groups is not always straightforward. Excessive electron donation can sometimes lead to undesired side reactions.[9] For instance, computational studies have shown that certain electron-donating substituents can promote a competing heterolytic N-N bond cleavage, which can preclude the desired cyclization and lead to reaction failure.[9][11]
Steric Effects
Steric hindrance from bulky substituents on the phenylhydrazine ring can also impact the reaction. While less extensively studied than electronic effects, steric hindrance can influence the regioselectivity of the reaction when unsymmetrical ketones are used.[13] Bulky groups at the ortho position of the phenylhydrazine may hinder the approach of the carbonyl compound and influence the conformation of the key intermediates, potentially affecting the ease of the[1][1]-sigmatropic rearrangement.
Summary of Substituent Effects
| Substituent Type | Effect on Phenylhydrazine Ring | Impact on[1][1]-Sigmatropic Rearrangement | General Effect on Reaction |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density | Facilitates | Higher yields, milder conditions[1] |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Hinders | Lower yields, harsher conditions[9] |
| Bulky Ortho Groups | Steric hindrance | Can influence regioselectivity | May require more forcing conditions |
Regioselectivity with Substituted Phenylhydrazines and Unsymmetrical Ketones
When an unsymmetrical ketone is used in the Fischer indole synthesis, the formation of two regioisomeric indole products is possible.[13] The regioselectivity of this process is a critical consideration in synthetic planning and is influenced by a combination of factors, including:
-
The nature of the acid catalyst: The strength and type of acid can influence the equilibrium between the two possible ene-hydrazine intermediates, thereby affecting the product ratio.[14]
-
Electronic effects of substituents: Electron-withdrawing groups on the phenylhydrazine ring can electronically bias the cyclization, favoring the formation of one regioisomer over the other by destabilizing one of the potential transition states for the[1][1]-sigmatropic rearrangement.[12][14]
-
Steric hindrance: The steric bulk of the substituents on both the ketone and the phenylhydrazine can influence which of the two possible ene-hydrazines is formed preferentially, thus directing the regiochemical outcome.[13][14]
Caption: Factors influencing regioselectivity in the Fischer indole synthesis.
Experimental Protocols
The following provides a generalized, step-by-step methodology for conducting a Fischer indole synthesis. It is crucial to note that optimal conditions, including the choice of solvent, acid catalyst, and reaction temperature, are highly substrate-dependent and may require optimization.[8]
General Procedure for Fischer Indole Synthesis
-
Phenylhydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.[1][3]
-
The mixture can be warmed gently (e.g., on a steam bath) for a period of time (e.g., 1 hour) to facilitate the formation of the phenylhydrazone.[3] For many applications, the phenylhydrazone is not isolated and is carried directly into the next step (in situ generation).[1][13]
-
-
Indolization (Cyclization):
-
To the solution or isolated phenylhydrazone, add the acid catalyst. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid.[5][7]
-
Heat the reaction mixture to the appropriate temperature. This can range from moderate heating (e.g., reflux in acetic acid) to higher temperatures (e.g., 170°C with ZnCl₂), depending on the reactivity of the substrates.[1][3]
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC).[1]
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a suitable base (e.g., sodium hydroxide solution).[1]
-
If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired substituted indole.[1][3]
-
Generalized Experimental Workflow
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis remains an indispensable tool in the arsenal of synthetic chemists, particularly in the fields of medicinal chemistry and drug development. A comprehensive understanding of its intricate mechanism, especially the significant influence of substituents on the phenylhydrazine precursor, is crucial for its effective application. By carefully considering the electronic and steric properties of the starting materials and judiciously selecting reaction conditions, researchers can harness the power of this classic reaction to efficiently construct a diverse array of complex indole-containing molecules with significant biological potential.
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2056. [Link]
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Ishii, H., & Murakami, Y. (2004). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 52(11), 1263-1275. [Link]
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Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-94). John Wiley & Sons, Ltd. [Link]
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Pausacker, K. H., & Schubert, C. I. (1950). The Fischer indole synthesis. Part IV. A kinetic investigation. Journal of the Chemical Society (Resumed), 1814-1819. [Link]
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Pausacker, K. H., & Schubert, C. I. (1950). The Fischer Indole Synthesis. Part IV. A Kinetic Investigation. Journal of the Chemical Society (Resumed), 1814. [Link]
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Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
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Talreja, S., & Tiwari, S. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. BioGecko, 12(03), 4390-4403. [Link]
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Kattamuri, P. V., Ai, T., & Garg, N. K. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6431–6437. [Link]
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Role of chloro and methyl groups in (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride reactivity
An In-depth Technical Guide on the Role of Chloro and Methyl Groups in (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride Reactivity
Abstract
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a pivotal reagent in synthetic organic chemistry, particularly in the construction of indole scaffolds, which are core structures in numerous pharmaceuticals. The reactivity and regiochemical outcomes of reactions involving this molecule are profoundly influenced by the electronic and steric properties of its chloro and methyl substituents. This technical guide provides a comprehensive analysis of these substituent effects, elucidating the underlying principles that govern the molecule's chemical behavior. We will dissect the interplay between inductive and mesomeric effects, explore steric considerations, and detail their collective impact on the reactivity of both the aromatic ring and the hydrazine moiety. This document serves as a resource for scientists seeking to leverage the unique properties of this compound in synthetic design and drug development.
Foundational Principles: Understanding Substituent Effects
The chemical personality of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is dictated by the chloro and methyl groups appended to the phenyl ring. Their influence is twofold: they modulate the electron density of the aromatic system and create specific steric environments.
Electronic Effects: A Tug-of-War for Electron Density
The distribution of electrons within the benzene ring is not uniform due to the presence of the chloro and methyl groups. These groups exert opposing electronic forces.
-
The Chloro Group (-Cl): An Inductive Withdrawer and Mesomeric Donor The chlorine atom is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the aromatic ring through the sigma bond, generally deactivating the ring towards electrophilic attack. However, the chlorine atom also possesses lone pairs of electrons that can be delocalized into the ring's pi-system, resulting in a weaker, electron-donating mesomeric effect (+M) . The inductive effect of halogens typically outweighs the mesomeric effect, making the chloro group an overall deactivating, yet ortho, para-directing substituent.
-
The Methyl Group (-CH₃): An Activating Influencer In contrast, the methyl group is an electron-donating group. It pushes electron density into the aromatic ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation . This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The methyl group is a classical ortho, para-director.
The net result of these competing effects is a nuanced reactivity map on the phenyl ring, with certain positions being more susceptible to chemical modification than others.
Steric Hindrance: The Physical Barrier
The methyl group at the C2 position introduces significant steric bulk. This physical obstruction can hinder the approach of reactants to the adjacent positions, particularly the C1 (hydrazine-bearing) and C3 (chloro-bearing) carbons. This steric factor is often a decisive element in determining the regioselectivity of reactions.
Reactivity of the Aromatic Ring: A Site-Specific Analysis
The interplay of electronic and steric effects creates a hierarchy of reactivity among the available positions on the phenyl ring for electrophilic aromatic substitution.
| Position | Electronic Influence | Steric Environment | Predicted Reactivity |
| C4 | Activated by the para-directing methyl group and ortho-directing chloro group. | Relatively unhindered. | High |
| C6 | Activated by the ortho-directing methyl group and para-directing chloro group. | Moderately hindered by the adjacent methyl group. | Moderate to High |
| C5 | Deactivated (meta to both groups). | Relatively unhindered. | Low |
This predictable pattern of reactivity is crucial for designing synthetic routes that require selective functionalization of the aromatic core.
Computational studies on the stability of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
An In-Depth Technical Guide: Computational Analysis of the Stability of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for assessing the intrinsic stability of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride using first-principles quantum chemical calculations. In the landscape of pharmaceutical development, predicting the stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring safety, efficacy, and shelf-life.[1] Computational chemistry offers a powerful, resource-efficient alternative to purely experimental approaches, enabling the early identification of potential liabilities in drug candidates.[2][3] This document, intended for researchers and drug development professionals, outlines a complete in-silico workflow. We detail the theoretical underpinnings of Density Functional Theory (DFT), geometry optimization, vibrational frequency analysis, and Natural Bond Orbital (NBO) analysis. The guide explains the causality behind methodological choices, presents protocols for executing the calculations, and provides a template for interpreting the results to gain actionable insights into the molecule's thermodynamic and electronic stability. The ultimate goal is to equip scientists with a robust computational strategy to predict and understand the factors governing the stability of hydrochloride salts of hydrazine derivatives.
Introduction: The Imperative for Predictive Stability Analysis
(3-Chloro-2-methylphenyl)hydrazine hydrochloride (C₇H₁₀Cl₂N₂) is a substituted phenylhydrazine derivative, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals, particularly for indole-based structures.[4][5] As with any component in the drug development pipeline, its chemical and physical stability is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability, compromising the final drug product's safety and therapeutic effect.[1]
Traditionally, stability is assessed through long-term and accelerated experimental studies, which are both time-consuming and resource-intensive.[6] The integration of computational methods into the development process has revolutionized this paradigm.[7][8] By simulating molecular behavior at the quantum level, we can predict intrinsic stability, probe electronic structures for reactive sites, and even elucidate potential degradation pathways before the molecule is synthesized on a large scale.[9][10] This in-silico approach significantly accelerates development timelines and allows for a more rational, data-driven selection of drug candidates and formulation strategies.[11]
This guide focuses on a quantum chemical workflow to thoroughly characterize the stability of (3-Chloro-2-methylphenyl)hydrazine hydrochloride. We will explore its optimized three-dimensional structure, thermodynamic properties, and the subtle electronic interactions that dictate its overall robustness.
Theoretical & Computational Methodology
The cornerstone of a reliable computational study is the judicious selection of theoretical methods that balance accuracy with computational feasibility. The protocol described herein is a self-validating system, where each step builds upon and verifies the previous one.
Level of Theory Selection
For a molecule of this nature, Density Functional Theory (DFT) provides an excellent combination of accuracy and computational efficiency.[12]
-
Functional: The B3LYP hybrid functional is a robust and widely-used choice for organic molecules. For systems where non-covalent interactions are critical, as in hydrochloride salts, functionals from the Minnesota family like M06-2X are also excellent choices.[13][14]
-
Basis Set: The 6-311++G(d,p) basis set is highly recommended. The double-plus (++) diffuse functions are essential for accurately describing the charge distribution on the chloride anion and any hydrogen bonding, while the (d,p) polarization functions allow for greater flexibility in describing bond shapes.[13]
-
Dispersion Correction: The inclusion of an empirical dispersion correction, such as Grimme's D3 , is crucial to properly account for van der Waals forces, which play a role in the molecule's conformational stability.
Computational Workflow
The stability analysis follows a sequential and logical progression, as illustrated in the workflow diagram below.
Caption: Computational workflow for stability analysis.
Experimental Protocols: Step-by-Step
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Input: Generate an initial 3D structure of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. This can be done by converting its SMILES string (ClC1=C(C)C(NN)=CC=C1.[H]Cl) using software like Avogadro.[4] The proton from HCl should be placed on one of the hydrazine nitrogens, likely the terminal one (NH₂), to form a hydrazinium cation (-NH-NH₃⁺).
-
Calculation Setup: Using a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation with the chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and specify two sequential tasks: Opt (Optimization) followed by Freq (Frequencies).[15][16]
-
Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.[17]
-
Verification: Upon completion, inspect the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[18][19] The presence of an imaginary frequency indicates a transition state, and the initial geometry must be perturbed and re-optimized. The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.
Protocol 2: Natural Bond Orbital (NBO) Analysis
-
Input Geometry: Use the fully optimized, frequency-verified geometry from the previous step.
-
Calculation Setup: Perform a single-point energy calculation using the same level of theory. Include the keyword to request an NBO analysis (e.g., Pop=NBO in Gaussian).
-
Analysis: The NBO program partitions the complex wavefunction into a chemically intuitive Lewis structure, providing outputs such as:
-
Natural Atomic Charges: Reveals the charge distribution across the molecule.[20]
-
Hybridization: Describes the character of the atomic orbitals involved in bonding.
-
Second-Order Perturbation Theory Analysis: This is the most critical output. It quantifies the stabilization energy, E(2), associated with electron delocalization from a filled "donor" orbital (like a lone pair or a bonding orbital) to an empty "acceptor" orbital (like an anti-bonding orbital).[21][22] These values are direct measures of stabilizing hyperconjugative and resonance interactions.
-
Results and Discussion: Interpreting the Data
This section outlines how to interpret the computational outputs to build a comprehensive picture of the molecule's stability. While the data presented is hypothetical, it is representative of a typical analysis.
Optimized Molecular Geometry and Energetics
The geometry optimization provides the most stable 3D arrangement of the atoms. Key parameters should be tabulated for clarity.
Table 1: Selected Geometric and Thermodynamic Parameters
| Parameter | Value (Hypothetical) | Significance |
|---|---|---|
| Bond Lengths (Å) | ||
| N-N | 1.44 Å | Strength of the critical hydrazine bond. |
| N-H (protonated) | 1.04 Å | Covalent bond of the hydrazinium ion. |
| N-H···Cl Distance | 2.15 Å | Indicates a strong intramolecular hydrogen bond. |
| Thermodynamics | ||
| Total Electronic Energy | -1350.123 Hartree | The molecule's ground state electronic energy. |
| Gibbs Free Energy (G) | -1350.045 Hartree | The most relevant value for thermodynamic stability at a given temperature and pressure.[19] |
The results would likely show the formation of strong intramolecular hydrogen bonds between the hydrogens of the newly formed -NH₃⁺ group and the chloride anion. This interaction is a primary contributor to the stability of the salt form compared to the free base, effectively shielding the reactive hydrazine moiety.
Electronic Structure and NBO Analysis
NBO analysis provides deep insight into the electronic factors governing stability. It translates the delocalized molecular orbitals into localized bonds and lone pairs, which is more aligned with a chemist's perspective.[20][23]
Caption: Logic of NBO analysis for assessing stability.
Table 2: Hypothetical NBO Analysis Results
| Atom/Interaction | NBO Charge (e) | E(2) (kcal/mol) | Significance |
|---|---|---|---|
| Atomic Charges | |||
| Cl (anion) | -0.95 | - | Confirms ionic character. |
| N (of NH) | -0.65 | - | Electron-rich nitrogen. |
| N (of NH₃⁺) | -0.40 | - | Positive charge is delocalized over the whole group. |
| H (of NH₃⁺) | +0.45 | - | Highly acidic protons, strong H-bond donors. |
| Donor-Acceptor Interactions | |||
| LP(Cl) → σ*(N-H) | - | 8.5 | Strong stabilization from the Cl⁻ lone pair donating into the N-H antibonding orbital (a key feature of the hydrogen bond).[21] |
| LP(N) → σ*(C-C) | - | 2.1 | Hyperconjugative interaction between the central nitrogen's lone pair and the aromatic ring, contributing to stability. |
The NBO results would quantify the strength of the N-H···Cl hydrogen bonds via the E(2) stabilization energy.[21] Furthermore, analysis of charge distribution helps identify the most electrophilic and nucleophilic sites, which are crucial for predicting potential degradation pathways.[24]
Potential Degradation Pathways
Phenylhydrazine and its derivatives are known to be susceptible to oxidation, often turning reddish-brown on exposure to air.[25][26] The primary point of weakness is often the N-N bond.[27] Computational studies can investigate potential degradation mechanisms:
-
Oxidation: The lone pair on the central nitrogen atom is a likely site for initial oxidation. The stability of the resulting radical cation could be calculated to assess this vulnerability.
-
N-N Bond Cleavage: The bond dissociation energy (BDE) of the N-N bond can be calculated. A lower BDE suggests a higher susceptibility to thermal or photochemical decomposition.[27] Phenylhydrazines are known to decompose, sometimes catalytically, to form aniline, benzene, nitrogen, and ammonia.[28]
-
Hydrolysis: While the hydrochloride salt form is generally stable in solid form, its stability in aqueous solution at different pH values could be investigated by modeling the reaction with water molecules. DFT has been used to study the preference of hydrolysis over dehydration in salt hydrates.[29]
The computational analysis would likely show that protonation to form the hydrochloride salt significantly stabilizes the molecule. By engaging the terminal nitrogen's lone pair in a covalent bond with a proton, it becomes less available for oxidation, and the resulting positive charge withdraws electron density from the rest of the hydrazine moiety, strengthening the N-N bond.
Experimental Correlation and Validation
Computational predictions must be anchored in experimental reality. The insights gained from this in-silico study should guide a targeted experimental validation plan.
-
Forced Degradation Studies: The molecule should be subjected to stress conditions (e.g., heat, humidity, light, oxidative, and varying pH) as per ICH guidelines.[6] The degradation products can be identified and quantified using techniques like HPLC and LC-MS.[6] The experimentally observed degradation products can then be compared against the computationally predicted vulnerable sites.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can determine the melting point and decomposition temperature, providing a direct measure of thermal stability to correlate with calculated bond dissociation energies.
-
Spectroscopic Analysis: Experimental IR and Raman spectra can be compared to the calculated vibrational frequencies. A good match provides confidence in the accuracy of the computed geometry and electronic structure.[30]
Conclusion
This guide has detailed a robust, first-principles computational workflow for the comprehensive stability analysis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. By systematically employing Density Functional Theory for geometry optimization, frequency analysis, and Natural Bond Orbital analysis, researchers can gain profound, atom-level insights into the molecule's thermodynamic and electronic properties. This in-silico approach allows for the quantification of key stabilizing factors, such as intramolecular hydrogen bonding, and the identification of potential reactive sites prone to degradation. When integrated with targeted experimental validation, this computational strategy serves as an invaluable tool in modern drug development, enabling faster, more informed decisions and contributing to the design of safer and more stable pharmaceutical products.[8][31]
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Synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride from 2-chloro-6-nitrotoluene
An In-Depth Technical Guide to the
Introduction
(3-Chloro-2-methylphenyl)hydrazine and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Notably, they serve as key building blocks in the Fischer indole synthesis, a powerful method for constructing the indole nucleus found in numerous biologically active compounds.[3][4] This guide, intended for researchers and drug development professionals, provides a detailed, scientifically-grounded overview of the multi-step synthesis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, commencing from the readily available starting material, 2-chloro-6-nitrotoluene.
The synthetic pathway involves a sequence of classical organic transformations, each requiring careful control of reaction parameters to ensure high yield and purity. This document elucidates the chemical principles underpinning each step, provides detailed experimental protocols, and discusses the critical process considerations necessary for successful synthesis.
Overall Synthetic Pathway
The transformation from 2-chloro-6-nitrotoluene to the target hydrazine hydrochloride is typically achieved in a three-step sequence:
-
Reduction of the Nitro Group: The nitro group of 2-chloro-6-nitrotoluene is selectively reduced to a primary amine, yielding 3-chloro-2-methylaniline.
-
Diazotization: The resulting aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures.
-
Reduction of the Diazonium Salt: The intermediate diazonium salt is reduced to the corresponding hydrazine, which is then isolated as its stable hydrochloride salt.
Caption: Overall reaction scheme for the synthesis.
Step 1: Reduction of 2-Chloro-6-nitrotoluene
The initial and crucial step is the reduction of the nitroaromatic starting material to 3-chloro-2-methylaniline. The choice of reducing agent is critical to achieve high selectivity and avoid unwanted side reactions, particularly dehalogenation (the removal of the chlorine atom).
Mechanism & Reagent Selection
Catalytic Hydrogenation: This is a clean and efficient method, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group.
-
Expertise & Causality: The use of a Pd/C catalyst is favored for its high activity. However, palladium can also catalyze hydrodehalogenation. To mitigate this, reaction conditions such as temperature and pressure must be carefully controlled. A study on the hydrogenation of 2-chloro-6-nitrotoluene found that favorable conditions include a temperature of 353 K (80 °C) and a hydrogen pressure of 1 MPa to achieve high selectivity with minimal dehalogenation byproducts (<1.2%).[5]
Metal-Acid Reduction: A more classical and robust approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric or acetic acid). The reduction with iron powder is a common industrial practice due to its low cost and effectiveness.
-
Expertise & Causality: In this heterogeneous reaction, the metal is oxidized while the nitro group is reduced on the metal's surface. The reaction is typically exothermic and requires careful temperature management. This method is generally less prone to causing dehalogenation compared to some catalytic hydrogenation systems.[6]
Experimental Protocol (Catalytic Hydrogenation)
-
Setup: To a high-pressure hydrogenation reactor, add 2-chloro-6-nitrotoluene (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 2 wt% Pd/C catalyst (typically 0.5-2.0 mol% of Pd relative to the substrate).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 1 MPa.[5]
-
Heating & Stirring: Heat the mixture to 80 °C while stirring vigorously (e.g., 1200 rpm) to ensure efficient mass transfer.[5]
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Workup: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield crude 3-chloro-2-methylaniline, which can be purified by distillation or used directly in the next step.
Step 2: Diazotization of 3-Chloro-2-methylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This reaction is fundamental in aromatic chemistry and serves as the gateway to a wide variety of functional group transformations.[7]
Mechanism & Critical Parameters
The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9]
-
Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl
-
Formation of the Nitrosonium Ion: The nitrous acid is protonated by the excess strong acid and loses water to form the nitrosonium ion (NO⁺), the key electrophile.[8]
-
Electrophilic Attack: The amine's nitrogen atom acts as a nucleophile, attacking the nitrosonium ion.
-
Deprotonation & Tautomerization: A series of proton transfers and tautomerization steps occur, ultimately leading to the elimination of a water molecule to form the stable aryl diazonium ion.[3]
Trustworthiness & Causality: This reaction must be conducted at low temperatures (typically 0–5 °C). Aryl diazonium salts are thermally unstable and can decompose violently if isolated in a dry state or decompose in solution to form phenols and release nitrogen gas, significantly reducing the yield of the desired product.[8][10]
Experimental Protocol
-
Amine Solution: In a flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 6 M hydrochloric acid. Cool the solution to -5 °C in an ice-salt bath.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained between -5 and 0 °C.[11] The addition rate should be controlled to prevent a sudden temperature increase.
-
Completion: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the reaction goes to completion.[11] The resulting solution containing the 3-chloro-2-methylbenzenediazonium chloride is used immediately in the next step without isolation.
Step 3: Reduction to Hydrazine Hydrochloride
The conversion of the diazonium salt to the corresponding hydrazine is the final synthetic step. The most common and reliable method for this transformation on a laboratory scale is reduction with tin(II) chloride (stannous chloride, SnCl₂).[4][11][12]
Mechanism & Reagent Selection
Stannous chloride is a mild reducing agent that effectively reduces the diazonium group to a hydrazine.[4] The reaction is performed in a strongly acidic medium (concentrated HCl), which helps to stabilize the resulting hydrazine as its hydrochloride salt, facilitating its precipitation and isolation.[10]
-
Expertise & Causality: The use of a significant excess of SnCl₂ (typically >2.0 equivalents) is crucial to ensure complete reduction and to drive the reaction to completion.[11] The highly acidic environment prevents side reactions and allows for the direct crystallization of the product as the hydrochloride salt, which is generally more stable and easier to handle than the free base.[10] Alternative reducing agents like sodium sulfite or triphenylphosphine exist but the SnCl₂ method is well-established and high-yielding for this class of compounds.[13][14][15]
Experimental Protocol
-
Reducing Solution: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Reduction: Add the cold diazonium salt solution prepared in Step 2 dropwise to the stirred SnCl₂ solution. Maintain the temperature below 10 °C during the addition.
-
Reaction & Precipitation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. A precipitate of (3-Chloro-2-methylphenyl)hydrazine Hydrochloride will form.[11]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold dilute hydrochloric acid to remove any unreacted starting materials or inorganic salts.[11]
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final (3-Chloro-2-methylphenyl)hydrazine Hydrochloride.
Experimental Workflow Visualization
Caption: Step-by-step experimental laboratory workflow.
Product Characterization & Data
The final product, (3-Chloro-2-methylphenyl)hydrazine Hydrochloride, should be characterized to confirm its identity and purity using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
| Property | Value | Source |
| Chemical Name | (3-chloro-2-methylphenyl)hydrazine hydrochloride | [16] |
| CAS Number | 13539-59-8 | [17][18] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [16] |
| Molecular Weight | 193.07 g/mol | [16] |
| Appearance | Solid | [16] |
| InChI Key | NFVOTDWJCRXNTA-UHFFFAOYSA-N | [16] |
Conclusion
The synthesis of (3-Chloro-2-methylphenyl)hydrazine Hydrochloride from 2-chloro-6-nitrotoluene is a robust and well-documented three-step process. Success hinges on the careful selection of reagents and the precise control of reaction conditions, particularly temperature, at each stage. The reduction of the initial nitro compound must be selective to preserve the chloro-substituent. The subsequent diazotization requires stringent low-temperature conditions to prevent the degradation of the unstable diazonium intermediate. Finally, a controlled reduction with stannous chloride affords the target hydrazine, which is conveniently isolated as its stable hydrochloride salt. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical and chemical development.
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Purity Analysis of Commercial (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride: A Senior Application Scientist's Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of even trace-level impurities can introduce significant risks, including the formation of toxic by-products or alteration of the API's pharmacological profile. This guide provides a comprehensive framework for the robust purity analysis of commercial-grade (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, grounded in established regulatory principles and field-proven analytical strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and underscore the importance of a multi-faceted analytical approach for complete impurity profiling.
The Imperative of Purity: Regulatory and Scientific Context
In pharmaceutical manufacturing, the control of impurities is a foundational principle mandated by global regulatory bodies like the FDA and EMA.[1] The International Council for Harmonisation (ICH) provides a clear framework through its guidelines, particularly ICH Q3A(R2), which addresses the control of impurities in new drug substances.[2][3] Impurities are defined as any component of the drug substance that is not the chemical entity defined as the drug substance itself.[2] These can be classified into organic impurities (process-related or degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[1][2][4] For a starting material like (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, stringent purity control is the first line of defense in preventing downstream complications in API synthesis and formulation.[5]
Deconstructing the Impurity Profile: From Synthesis to Degradation
A logical approach to purity analysis begins with understanding the potential sources of impurities. The common synthesis route for substituted phenylhydrazines involves the diazotization of the corresponding aniline (3-chloro-2-methylaniline) followed by a reduction step. This process, while effective, can introduce a predictable array of related substances.
Potential Sources of Impurities:
-
Unreacted Starting Materials: Residual 3-chloro-2-methylaniline.
-
Process-Related By-products:
-
Positional Isomers: Isomers such as (4-Chloro-2-methylphenyl)hydrazine or (5-Chloro-2-methylphenyl)hydrazine may arise from impurities in the initial aniline starting material.
-
Side-Reaction Products: Compounds formed through incomplete reduction or alternative reaction pathways of the intermediate diazonium salt.
-
-
Degradation Products: Phenylhydrazines can be susceptible to oxidation and other degradation pathways upon exposure to air, light, or heat.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.
-
Inorganic Impurities: Salts and reagents carried over from the manufacturing process.
The Analytical Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the analysis of organic impurities, RP-HPLC is the undisputed method of choice due to its high resolving power, sensitivity, and applicability to a wide range of analyte polarities. The goal is to develop a stability-indicating method capable of separating the main component from all known and potential unknown impurities.[6]
Rationale for Method Parameters
The selection of HPLC parameters is not arbitrary; each choice is made to address the specific chemical properties of (3-Chloro-2-Methylphenyl)Hydrazine and its potential impurities.
-
Column: A C18 (octadecylsilane) column is the standard for this type of analysis. Its non-polar stationary phase provides effective retention and separation of the moderately polar hydrazine and its related aromatic impurities based on their hydrophobicity.
-
Mobile Phase: A gradient elution is typically necessary. It starts with a higher percentage of aqueous buffer (e.g., phosphate or acetate buffer to control pH and ensure consistent peak shapes) and gradually increases the proportion of an organic modifier like acetonitrile or methanol. This ensures that early-eluting, more polar impurities are well-resolved, while more non-polar, later-eluting impurities are efficiently eluted from the column in a reasonable timeframe.
-
Detector: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. While a single wavelength (e.g., 260 nm) can be used for quantification, a PDA detector captures the entire UV-Vis spectrum for each peak.[7] This is invaluable for assessing peak purity and can help in the tentative identification of unknown impurities by comparing their spectra to that of the main peak.
Experimental Protocol: HPLC Purity Method
Below is a detailed, self-validating protocol for the purity analysis. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[8][9] This protocol must be fully validated according to ICH Q2(R1) guidelines before routine use.[8]
-
Chromatographic System:
-
Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size (or equivalent).[10]
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detector: PDA at 260 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
-
Solution Preparation:
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.
-
Standard Solution: Accurately weigh about 10 mg of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution: Accurately weigh about 10 mg of the commercial sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates (plate count) should be not less than 2000.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank) followed by the sample solution.
-
Identify and integrate all impurity peaks.
-
Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for unknown impurities. For known impurities, their specific reference standards should be used for accurate quantification.
-
Visualization: HPLC Workflow
Caption: High-level workflow for HPLC purity analysis.
Analysis of Volatile Impurities: Headspace Gas Chromatography (GC)
Residual solvents are a critical class of impurities that must be controlled within the limits defined by ICH Q3C(R9).[3] Due to their volatility, GC is the preferred analytical technique. A headspace autosampler is used to avoid injecting the non-volatile API salt directly into the GC system, which would contaminate the inlet and column.
Experimental Protocol: Headspace GC for Residual Solvents
-
Chromatographic System:
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 200°C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250°C.
-
Oven Program: 40°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90°C.
-
-
Solution Preparation:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing known residual solvents (e.g., methanol, ethanol, acetone, toluene) at appropriate concentrations in the diluent.
-
Sample Solution: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of diluent and seal immediately.
-
Visualization: GC Workflow
Caption: Workflow for residual solvent analysis via Headspace GC.
Orthogonal and Confirmatory Techniques
While chromatography is essential for quantification, spectroscopic techniques are vital for identity confirmation and structural elucidation of unknown impurities.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities. It provides the molecular weight of an impurity, which is a critical piece of information for deducing its chemical structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for confirming the structure of the main component.[11] While less sensitive than chromatography, NMR can be used to identify and quantify major impurities if their concentration is sufficient (typically >0.1%).
Data Summary and Acceptance Criteria
All quantitative results should be clearly tabulated. Acceptance criteria for impurities are established based on regulatory guidelines and toxicological data.[2]
Table 1: Example Impurity Acceptance Criteria
| Impurity | Acceptance Criterion |
| 3-chloro-2-methylaniline | Not More Than 0.15% |
| Any Unspecified Impurity | Not More Than 0.10% |
| Total Organic Impurities | Not More Than 1.0% |
Table 2: Summary of Analytical Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the desired analyte without interference. | Peak purity index > 0.999; baseline resolution between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery between 98.0% and 102.0% for assay; 80-120% for impurities. |
| Precision | To measure the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| LOD/LOQ | To determine the lowest concentration that can be reliably detected/quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Conclusion: A Triad of Excellence
The purity analysis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a non-negotiable aspect of quality control in pharmaceutical development. A robust analytical strategy is built on a triad of excellence:
-
A Deep Understanding of the compound's synthetic and degradation pathways to anticipate potential impurities.
-
The Application of High-Resolution Chromatographic Techniques , primarily a well-validated, stability-indicating HPLC method, for the separation and quantification of impurities.
-
The Use of Orthogonal and Confirmatory Methods like GC, LC-MS, and NMR to provide a complete and unambiguous purity profile.
By adhering to these principles, researchers and drug development professionals can ensure the quality and integrity of this critical starting material, thereby safeguarding the safety and efficacy of the final pharmaceutical product.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- European Medicines Agency. (n.d.). Quality: impurities.
- Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
- PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development.
- RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- ChemicalBook. (n.d.). (3-chloro-2-methyl-phenyl)-hydrazine(39943-64-1) 1 h nmr.
- Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
- Journal of Drug Delivery & Therapeutics. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. pharmiweb.com [pharmiweb.com]
- 6. jddtonline.info [jddtonline.info]
- 7. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. (3-CHLORO-2-METHYL-PHENYL)-HYDRAZINE(39943-64-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Chloro-8-methyl-1H-indole from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone provides a versatile and direct route to substituted indoles.[2][3] This application note provides a comprehensive, in-depth technical guide for the synthesis of 7-Chloro-8-methyl-1H-indole, a specific substituted indole with potential applications in medicinal chemistry and materials science. The protocol utilizes the readily available starting materials, (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and acetone.
The strategic placement of a chlorine atom at the 7-position and a methyl group at the 8-position of the indole core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive target for drug discovery programs. This document is designed to provide researchers with a robust and reproducible protocol, a thorough understanding of the underlying reaction mechanism, and practical insights into potential challenges and their solutions.
Mechanistic Insights: The Fischer Indole Pathway
The Fischer indole synthesis is a sophisticated cascade of reactions that elegantly transforms a simple arylhydrazone into the bicyclic indole ring system.[1][2] The generally accepted mechanism, first proposed by Robinson and Robinson, involves several key steps, each facilitated by an acid catalyst.[4]
-
Hydrazone Formation: The synthesis commences with the condensation of (3-Chloro-2-Methylphenyl)Hydrazine with a carbonyl compound, in this case, acetone, to form the corresponding hydrazone. This initial step is itself acid-catalyzed and often occurs in situ.
-
Tautomerization to Ene-hydrazine: The formed hydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step of the synthesis. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a new carbon-carbon bond at the expense of the weak nitrogen-nitrogen bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to generate the stable, aromatic indole ring.
The choice of a strong acid catalyst is critical to drive these equilibria towards the desired product.[2][3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective for this transformation.[2]
Figure 1: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 7-Chloro-8-methyl-1H-indole
This protocol details a one-pot procedure for the synthesis of 7-Chloro-8-methyl-1H-indole from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and acetone.
Materials and Reagents
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
-
Acetone (ACS grade or higher)
-
Polyphosphoric Acid (PPA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Safety Precautions
-
Hydrazine derivatives are toxic and potential carcinogens. Handle (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with care and appropriate PPE.
-
Acetone is a flammable liquid. Ensure there are no open flames or ignition sources in the vicinity of the reaction.
Reaction and Work-up Procedure
Figure 2: General experimental workflow for the synthesis of 7-Chloro-8-methyl-1H-indole.
Step-by-Step Method:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 eq).
-
Addition of Reagents: Add acetone (1.5 eq) to the flask.
-
Catalyst Addition: Carefully and portion-wise, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine hydrochloride) to the reaction mixture with stirring. The addition of PPA is exothermic, so it should be done slowly to control the temperature rise.
-
Reaction: Heat the reaction mixture to 80-100 °C using a heating mantle or an oil bath. Stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the starting hydrazine and the appearance of a new, less polar spot (the indole product) indicates the reaction is proceeding. The reaction time can vary from 2 to 6 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Neutralization: Slowly and carefully neutralize the acidic aqueous mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 7-Chloro-8-methyl-1H-indole is typically a solid or a viscous oil and can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 7-Chloro-8-methyl-1H-indole.
Data and Characterization
The following table summarizes the key parameters for the synthesis of 7-Chloro-8-methyl-1H-indole.
| Parameter | Value |
| Starting Material | (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride |
| Reagent | Acetone |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Expected Product | 7-Chloro-8-methyl-1H-indole |
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| Typical Yield | 60-80% (after purification) |
Expected Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.1 (br s, 1H): NH proton of the indole ring.
-
~7.5-7.6 (d, 1H): Aromatic proton (likely H-4).
-
~7.1-7.2 (t, 1H): Aromatic proton (likely H-5).
-
~6.9-7.0 (d, 1H): Aromatic proton (likely H-6).
-
~6.5 (m, 1H): Pyrrole ring proton (H-3).
-
~2.4 (s, 3H): Methyl protons at C-8.
-
~2.3 (s, 3H): Methyl protons from the acetone-derived C-2 position.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~135-137: C-7a
-
~130-132: C-2
-
~128-130: C-3a
-
~120-125: Aromatic carbons (C-4, C-5, C-6)
-
~115-118: C-7 (carbon bearing the chlorine)
-
~110-112: C-8 (carbon bearing the methyl group)
-
~100-102: C-3
-
~14-16: C-8 methyl carbon
-
~12-14: C-2 methyl carbon
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst (PPA can absorb moisture). | Use freshly opened or properly stored PPA. |
| Insufficient heating or reaction time. | Increase the reaction temperature or extend the reaction time, monitoring by TLC. | |
| Impure starting materials. | Ensure the purity of the hydrazine hydrochloride and acetone. | |
| Formation of multiple products | Use of an unsymmetrical ketone (not applicable here). | N/A |
| Side reactions due to excessive heat. | Maintain the reaction temperature within the recommended range. | |
| Difficult purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or recrystallization if the product is a solid. |
| Product instability on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. |
Conclusion
The Fischer indole synthesis remains an indispensable tool for the construction of the indole core. This application note provides a detailed and practical protocol for the synthesis of 7-Chloro-8-methyl-1H-indole using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and acetone. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable substituted indole for further investigation in drug discovery and materials science. The provided troubleshooting guide should assist in overcoming common experimental hurdles, ensuring a successful synthetic outcome.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Robinson, G. M.; Robinson, R. A new synthesis of tetraphenylpyrrole. J. Chem. Soc., Trans.1918 , 113, 639–645. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875–2911. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
Sources
Synthesis of 4-chloro-5-methyl-1H-indole using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Application Note & Protocol: Synthesis of 4-chloro-5-methyl-1H-indole via Fischer Indolization
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of pharmaceuticals and biologically active compounds.[1][2] The Fischer indole synthesis, a classic yet powerful reaction discovered in 1883, remains one of the most versatile and widely used methods for constructing this privileged heterocycle.[3][4] This document provides a comprehensive guide for the synthesis of 4-chloro-5-methyl-1H-indole, a substituted indole with potential as a key intermediate in pharmaceutical research. The protocol leverages the acid-catalyzed cyclization of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride with an appropriate carbonyl partner. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory protocol, and offer expert insights into safety, optimization, and troubleshooting.
The Reaction Principle: A Mechanistic Overview of the Fischer Indole Synthesis
The Fischer indole synthesis is a robust chemical reaction that transforms a (substituted) phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[3][4][5] The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[4][6] The mechanism, first proposed by Robinson, is a sophisticated cascade of chemical transformations.[4][5]
The key steps are as follows:
-
Hydrazone Formation: The reaction initiates with the condensation of the (3-Chloro-2-Methylphenyl)Hydrazine with a carbonyl compound (in this case, acetaldehyde is proposed for an unsubstituted C2/C3) to form the corresponding phenylhydrazone.[2][3]
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive ene-hydrazine tautomer. This step is crucial for enabling the subsequent rearrangement.[3][7]
-
[2][2]-Sigmatropic Rearrangement: Under the influence of the acid catalyst, the ene-hydrazine undergoes a concerted, electrocyclic[2][2]-sigmatropic rearrangement. This is the key bond-forming step where the C-C bond of the new five-membered ring is established, temporarily disrupting the aromaticity of the benzene ring to form a di-imine intermediate.[3][5][7]
-
Aromatization & Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a cyclic aminal.[3][4]
-
Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[3][4] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product.[3][4]
Caption: Key mechanistic steps in the synthesis of 4-chloro-5-methyl-1H-indole.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 4-chloro-5-methyl-1H-indole. The reaction is performed as a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized without isolation.[6]
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Properties & Hazards |
| (3-Chloro-2-Methylphenyl)Hydrazine HCl | 39943-64-1 | 193.07 | Acute oral toxicity (H301). Solid.[8] |
| Acetaldehyde | 75-07-0 | 44.05 | Flammable liquid, Carcinogen, Eye irritant. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Corrosive, Flammable. |
| Ethanol (95%) | 64-17-5 | 46.07 | Flammable liquid. |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable liquid, Eye irritant. |
| Hexane | 110-54-3 | 86.18 | Flammable liquid, Neurotoxin. |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | Aqueous solution. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Hygroscopic solid. |
Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.93 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to the flask. Stir the mixture to achieve a suspension. Cool the flask in an ice bath to 0-5 °C.
-
Expert Insight: Acetic acid serves as both the solvent and the acid catalyst. Using it in excess ensures the reaction proceeds efficiently. Cooling is critical before adding acetaldehyde due to its low boiling point (20.2 °C) and to control the initial exothermic reaction of hydrazone formation.
-
-
Carbonyl Addition: Slowly add acetaldehyde (0.67 mL, 12.0 mmol, 1.2 eq.) dropwise to the stirred suspension over 10 minutes, ensuring the temperature remains below 10 °C.
-
Indolization Reaction: After the addition is complete, remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours.[1]
-
Trustworthiness: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting hydrazine should be consumed, and a new, UV-active spot corresponding to the indole product should appear.
-
-
Work-up - Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution in portions until the effervescence ceases and the pH is ~7-8.
-
Expert Insight: This neutralization step is crucial to quench the acid catalyst and prepare the product for extraction. Perform this step in a well-ventilated fume hood as CO₂ gas is evolved.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 4-chloro-5-methyl-1H-indole.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Hydrazine Derivatives: (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is classified as acutely toxic if swallowed.[8] Avoid inhalation and skin contact. Phenylhydrazine and its derivatives are suspected carcinogens and should be handled with extreme care.[9]
-
Reagent Handling: Acetaldehyde is highly flammable and a suspected carcinogen. Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective catalyst; reaction temperature too low; insufficient reaction time. | Ensure the acid is not degraded. Try a different acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂.[2][6] Increase reaction temperature or extend the reaction time, monitoring carefully by TLC. |
| Multiple Products on TLC | Side reactions; formation of regioisomers (less likely with symmetrical ketones but possible with aldehydes). | Ensure the purity of starting materials. Optimize reaction temperature; higher temperatures can sometimes lead to decomposition or side reactions. Purification by column chromatography should be carefully performed to isolate the desired isomer. |
| Difficulty in Purification | Product is a dark, tarry substance. | This is common in Fischer indole syntheses. Ensure complete neutralization during work-up. The crude product can be pre-adsorbed onto a small amount of silica gel before loading onto the column for better separation. |
References
- Benchchem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Sigma-Aldrich. (n.d.). (3-Chloro-2-methylphenyl)hydrazine hydrochloride AldrichCPR.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- NIH Public Access. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Ricca Chemical Company. (2025). Safety Data Sheet - Phenylhydrazine Hydrochloride.
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Application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in Pharmaceutical Synthesis: A Technical Guide
This technical guide provides an in-depth exploration of the application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in pharmaceutical synthesis. This versatile reagent serves as a critical building block for the construction of substituted indole scaffolds, which are central to a myriad of biologically active compounds. We will delve into the mechanistic underpinnings of its primary application, provide detailed, field-proven protocols, and discuss the significance of the resulting intermediates in the landscape of modern drug discovery.
Introduction: The Strategic Importance of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a substituted phenylhydrazine salt that is primarily utilized in the renowned Fischer indole synthesis. The strategic placement of the chloro and methyl groups on the phenyl ring makes it a valuable precursor for creating specifically substituted indoles, which are key intermediates in the synthesis of complex pharmaceutical agents. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The ability to introduce specific substituents onto this core structure is paramount for modulating the pharmacological properties of a target molecule.
The hydrochloride salt form of this hydrazine derivative enhances its stability and simplifies handling and storage.[2] In solution, the free hydrazine can be readily generated for subsequent reactions.
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
The Fischer indole synthesis is a classic and highly versatile acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone. This reaction, discovered by Emil Fischer in 1883, remains a mainstay in both academic and industrial settings for the construction of the indole ring system.
Reaction Mechanism
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of the (substituted) phenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone. This step is typically acid-catalyzed.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer (the "ene-hydrazine").
-
-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a-sigmatropic rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[3]
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[3]
Synthesis of 4-Chloro-5-methyl-1H-indole: A Key Pharmaceutical Intermediate
A primary application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is in the synthesis of 4-chloro-5-methyl-1H-indole. This substituted indole is a valuable intermediate in the development of various therapeutic agents. The following protocol provides a detailed procedure for its synthesis.
Safety, Handling, and Storage of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Before proceeding with the synthesis, it is crucial to be aware of the hazards associated with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and to implement appropriate safety measures.
| Parameter | Information | Source |
| Hazard Class | Acute Toxicity 3 (Oral) | [4] |
| Pictograms | GHS06 (Skull and Crossbones) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H301: Toxic if swallowed. | [4] |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | [5] |
| Storage | Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. | [2] |
Experimental Protocol: Synthesis of 4-Chloro-5-methyl-1H-indole
This protocol details the synthesis of 4-chloro-5-methyl-1H-indole from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and pyruvic acid, followed by decarboxylation.
Reaction Scheme:
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride + Pyruvic Acid → 4-Chloro-5-methyl-1H-indole-2-carboxylic acid → 4-Chloro-5-methyl-1H-indole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Molar Equiv. |
| (3-Chloro-2-Methylphenyl)Hydrazine HCl | N/A | 193.07 g/mol | 10.0 g | 1.0 |
| Pyruvic Acid | 127-17-3 | 88.06 g/mol | 5.0 g | 1.1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 100 mL | - |
| Dowtherm A | 8004-13-5 | - | 50 mL | - |
| Sodium Bicarbonate Solution (5% w/v) | - | - | As needed | - |
| Dichloromethane | 75-09-2 | 84.93 g/mol | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Hydrazone Formation and Cyclization:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (10.0 g, 51.8 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Slowly add pyruvic acid (5.0 g, 56.8 mmol, 1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 2 hours, allow the reaction mixture to cool to room temperature. The intermediate, 4-chloro-5-methyl-1H-indole-2-carboxylic acid, may precipitate out of solution.
-
-
Isolation of the Intermediate (Optional):
-
The cooled reaction mixture can be poured into ice-water (200 mL) to precipitate the carboxylic acid intermediate.
-
The solid can be collected by vacuum filtration, washed with water, and dried.
-
-
Decarboxylation:
-
The crude 4-chloro-5-methyl-1H-indole-2-carboxylic acid is transferred to a flask containing Dowtherm A (50 mL).
-
The mixture is heated to 250-260°C with stirring. Vigorous evolution of carbon dioxide will be observed.
-
Maintain this temperature until the gas evolution ceases (typically 30-60 minutes).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
Wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-chloro-5-methyl-1H-indole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Rationale for Procedural Steps:
-
Use of Glacial Acetic Acid: Acetic acid serves as both a solvent and a Brønsted acid catalyst for the Fischer indole synthesis.[3]
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for the-sigmatropic rearrangement and subsequent cyclization.
-
Use of Pyruvic Acid: Pyruvic acid serves as the ketone partner in the synthesis, leading to the formation of an indole-2-carboxylic acid.
-
Decarboxylation in Dowtherm A: Dowtherm A is a high-boiling point heat transfer fluid that provides a suitable medium for the high-temperature decarboxylation of the indole-2-carboxylic acid.
-
Aqueous Work-up: The sodium bicarbonate wash is essential to remove residual acetic acid and the acidic product from the decarboxylation step.
Applications in Pharmaceutical Research and Development
While a direct synthesis of a marketed drug from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is not prominently documented in publicly available literature, the resulting 4-chloro-5-methyl-1H-indole is a highly valuable intermediate in drug discovery. Chloro-substituted indoles are prevalent in a wide range of biologically active molecules, including anticancer and antiviral agents.[6][7]
For instance, the 5-chloroindole moiety is a key structural feature in the experimental anti-HIV agent Fosdevirine. Although the documented synthesis of Fosdevirine does not explicitly start with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, the presence of this motif highlights the importance of chloro-substituted indoles in the development of novel therapeutics.
Furthermore, patents for various indole derivatives with potential therapeutic applications often describe the use of substituted indoles as starting materials. For example, a patent for certain indole derivatives with potential therapeutic use describes the synthesis starting from 7-chloro-1H-indole-3-carboxylic acid, underscoring the role of chloro-substituted indoles as key building blocks in pharmaceutical R&D.[8]
The 4-chloro-5-methyl-1H-indole synthesized via the protocol described herein can be further functionalized at various positions (e.g., the N1, C2, and C3 positions) to generate a library of compounds for screening against various biological targets.
Conclusion
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a crucial reagent for the synthesis of 4-chloro-5-methyl-substituted indoles via the Fischer indole synthesis. This application note provides a comprehensive overview of the underlying chemistry, a detailed and practical experimental protocol, and insights into the significance of the resulting products as intermediates in pharmaceutical research. The ability to efficiently construct these substituted indole scaffolds is of paramount importance for the discovery and development of new therapeutic agents.
References
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Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Gussmag, A., et al. (2006). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[2][4][9]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 11(3), 159-169. [Link]
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-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]
-
Hassam, M., et al. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]
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Application Notes and Protocols for the Synthesis of Triptan Analogues Using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Introduction: Strategic Importance of the Fischer Indole Synthesis in Triptan Development
The Fischer indole synthesis, a venerable reaction in organic chemistry discovered in 1883 by Hermann Emil Fischer, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This heterocyclic scaffold is of profound importance in medicinal chemistry, forming the core of numerous pharmaceuticals, including the triptan class of drugs.[2][3][4] Triptans are selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D subtypes, and are frontline treatments for migraine headaches.[4]
The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles, which is crucial for the development of triptan analogues with tailored pharmacological profiles. The reaction proceeds by heating a (substituted) phenylhydrazone under acidic conditions, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2][5] This document provides detailed application notes and protocols for the use of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride as a key starting material in the synthesis of novel triptan analogues.
The choice of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is strategic. The chloro and methyl substituents on the phenyl ring can influence the electronic and steric properties of the final triptan analogue, potentially impacting its receptor binding affinity, selectivity, and pharmacokinetic properties. Understanding the nuances of employing this specific substituted phenylhydrazine is therefore critical for researchers in drug discovery and development.
Chemical Properties and Safety Considerations for (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Prior to any experimental work, a thorough understanding of the chemical properties and safety hazards of the starting materials is paramount.
| Property | Value | Reference |
| Molecular Formula | C7H10Cl2N2 | [6] |
| Molecular Weight | 193.07 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [8] |
Safety Information:
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is classified as acutely toxic if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn at all times.[9] All manipulations should be carried out in a well-ventilated fume hood.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 | Danger | H301: Toxic if swallowed |
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust and reliable method for indole formation. The generally accepted mechanism involves several key steps:[2][5][10]
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of (3-Chloro-2-Methylphenyl)Hydrazine with a suitable aldehyde or ketone to form the corresponding phenylhydrazone. This step is often performed in situ.[1][5]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer.[2][10]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[2][10]
-
Cyclization and Aromatization: The di-imine cyclizes to form an aminoacetal (or aminal), which then eliminates a molecule of ammonia under acidic conditions to yield the final, energetically favorable aromatic indole ring.[2][10]
The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2 and BF3.[2][3][11] Polyphosphoric acid (PPA) is also a commonly used catalyst.[2][10]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a generic triptan analogue using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.
Protocol 1: Synthesis of a Triptan Analogue via Fischer Indole Synthesis
This protocol outlines the synthesis of a 3-substituted indole, a common structural motif in triptans, from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and a suitable aldehyde, such as 4-(dimethylamino)butyraldehyde or its protected form (e.g., diethyl acetal).[12]
Materials:
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
-
4-(Dimethylamino)butyraldehyde diethyl acetal
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Phenylhydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.[1]
-
Add 4-(dimethylamino)butyraldehyde diethyl acetal (1.0-1.2 eq.) to the solution.[1]
-
If using a strong acid catalyst like sulfuric acid, it can be added at this stage.[12]
-
-
Fischer Indole Cyclization:
-
Heat the reaction mixture to reflux (typically 70-110°C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst used and should be monitored by Thin Layer Chromatography (TLC).[12][13] Reaction times can vary from a few hours to overnight.[1][14]
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is approximately 8-9.[1][12]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1][12]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[1][14]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to afford the pure triptan analogue.[15][16]
-
Workflow Diagram: Fischer Indole Synthesis of Triptan Analogues
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Application Note: Accelerated Synthesis of 4-Chloro-5-Methyl-1H-indole via Microwave-Assisted Fischer Indolization
Abstract: This technical guide provides a comprehensive protocol for the synthesis of 4-Chloro-5-Methyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry, utilizing a microwave-assisted Fischer indole synthesis. Starting from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, this application note details a robust and highly efficient method that leverages the advantages of microwave irradiation to dramatically reduce reaction times, improve yields, and promote greener chemistry principles. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.
Introduction: Overcoming the Barriers of Traditional Indole Synthesis
The indole nucleus is a cornerstone of numerous pharmaceuticals and natural products, making its efficient synthesis a critical focus in organic chemistry.[1][2] The Fischer indole synthesis, a classic and versatile method since its discovery in 1883, remains a primary route for constructing this privileged scaffold from arylhydrazines and carbonyl compounds.[1][3][4][5] However, conventional Fischer indolizations are often plagued by long reaction times, harsh acidic conditions, and moderate yields, limitations that hinder rapid compound library generation in drug discovery.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[6][7] By utilizing direct dielectric heating, microwave irradiation offers rapid, uniform, and efficient energy transfer to polar molecules within the reaction mixture.[6][8][9] This results in significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[2][6][10] The benefits extend to improved product yields, enhanced purity with fewer byproducts, and alignment with green chemistry principles through reduced energy consumption and potential for solvent-free reactions.[7][8][10][11] This application note harnesses these advantages for the specific synthesis of 4-Chloro-5-Methyl-1H-indole.
Mechanistic Rationale: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps. Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side products. The reaction is typically catalyzed by Brønsted or Lewis acids.[4][5]
The generally accepted mechanism involves:
-
Hydrazone Formation: The initial step is the acid-catalyzed condensation of the arylhydrazine, in this case, (3-Chloro-2-Methylphenyl)Hydrazine, with a ketone or aldehyde to form an arylhydrazone.
-
Tautomerization: The arylhydrazone undergoes tautomerization to its enamine isomer.
-
[10][10]-Sigmatropic Rearrangement: This is the key bond-forming step where the enamine undergoes a[10][10]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and breaking the aromaticity of the phenyl ring.[5][12]
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.[5][12]
Microwave irradiation primarily accelerates the thermally dependent steps of this process, particularly the[10][10]-sigmatropic rearrangement, by efficiently overcoming the activation energy barrier.[11]
Experimental Protocol: Synthesis of 4-Chloro-5-Methyl-1H-indole
This protocol provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 4-Chloro-5-Methyl-1H-indole from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and a suitable ketone, such as acetone.
Materials and Equipment
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
-
Acetone (or other suitable ketone/aldehyde)
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid[13], zinc chloride[13][14])
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Microwave Synthesis Reactor (equipped with sealed vessel capabilities and temperature/pressure monitoring)
-
10 mL Microwave Reaction Vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis.[15][16] Domestic microwave ovens lack the necessary temperature and pressure controls and pose a significant safety risk.[15][16]
-
Pressure Hazard: Reactions in sealed vessels can generate high pressures. Ensure the reaction scale and solvent choice are appropriate for the vessel's limits. Always start with small-scale reactions when developing a new protocol.[15]
-
Chemical Hazards: (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Polyphosphoric acid is corrosive; handle with care.
-
Thermal Hazards: Microwave vials can become very hot. Allow them to cool to room temperature before handling.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 mmol) and acetone (1.2 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (approximately 1 mL) to the vial. Note: The viscosity of PPA requires careful handling.
-
Vessel Sealing: Securely seal the reaction vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture according to the parameters outlined in Table 1.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling system) before carefully opening it.
-
Reaction Quenching: Cautiously pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a suitable eluent system such as a hexane/ethyl acetate gradient) to yield the pure 4-Chloro-5-Methyl-1H-indole.
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale |
| Microwave Power | 100 - 300 W (dynamic) | Power is dynamically adjusted by the reactor to maintain the set temperature. |
| Temperature | 150 - 170 °C | Elevated temperatures are necessary to drive the[10][10]-sigmatropic rearrangement.[17] |
| Reaction Time | 10 - 15 minutes | Microwave heating drastically reduces the required reaction time compared to conventional methods.[3][6] |
| Pressure | Monitored (typically <20 bar) | Pressure is monitored for safety; arises from solvent vapor pressure at high temperatures. |
| Stirring | 600 RPM | Ensures homogenous heating and mixing of reactants. |
Table 1: Optimized Microwave Reaction Parameters
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the microwave-assisted Fischer indole synthesis protocol.
Conclusion and Future Directions
This application note demonstrates a highly efficient, rapid, and reproducible protocol for the synthesis of 4-Chloro-5-Methyl-1H-indole using microwave-assisted Fischer indolization. The significant reduction in reaction time and the high efficiency of this method make it an invaluable tool for medicinal chemists and drug development professionals.[10] The protocol's robustness allows for potential adaptation to a broader range of substituted arylhydrazines and carbonyl compounds, facilitating the rapid synthesis of diverse indole libraries for structure-activity relationship studies. Further optimization could explore the use of greener solvents or even solvent-free conditions, further enhancing the environmental credentials of this powerful synthetic technique.[8][11]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3).
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.).
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (n.d.).
- Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols - Benchchem. (n.d.).
- Microwave assisted green organic synthesis. (2024, November 21).
- Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.).
- Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.).
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. (2025, August 7).
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- Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids - ResearchGate. (2025, August 10).
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- New 3H-indole synthesis by Fischer's method. Part I - PubMed. (2010, April 8).
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Application Notes and Protocols for the One-Pot Synthesis of 4-Chloro-7-Methylindoles
Abstract
This technical guide provides a detailed protocol for the efficient one-pot synthesis of 4-chloro-7-methylindole derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. By employing (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride as the key starting material, this methodology leverages the classic Fischer indole synthesis in a streamlined, operationally simple procedure. We will explore the underlying reaction mechanism, provide a validated step-by-step experimental protocol, discuss critical process parameters, and present a workflow designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a robust route to this valuable heterocyclic scaffold.
Introduction: The Strategic Value of Substituted Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in drug discovery due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2][3][4] The ability to strategically functionalize the indole ring is paramount for modulating pharmacological activity. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole core.[3][5][6] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[5][6][7]
Modern synthetic chemistry prioritizes efficiency, sustainability, and operational simplicity. One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are highly advantageous as they reduce solvent waste, save time, and can improve overall yields.[2][8][9]
This application note details a one-pot Fischer indole synthesis protocol using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. This specific precursor allows for the direct synthesis of indoles bearing a chlorine atom at the 4-position and a methyl group at the 7-position. These substituents are valuable for several reasons:
-
The 4-chloro group serves as a useful synthetic handle for further modifications via cross-coupling reactions and can influence the electronic properties and metabolic stability of the molecule.
-
The 7-methyl group can provide steric hindrance, potentially directing further reactions and influencing the binding affinity of the final compound to biological targets.
The Fischer Indole Synthesis: Mechanistic Insights
The one-pot reaction proceeds via the classic Fischer indole mechanism. The process begins with the in-situ formation of a hydrazone, which then undergoes a series of acid-catalyzed intramolecular transformations. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The key steps are as follows:
-
Hydrazone Formation: The (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride reacts with the carbonyl group of an aldehyde or ketone to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[5][6][10]
-
[11][11]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the reaction.[6] The protonated enamine undergoes a concerted pericyclic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak N-N bond.[3][5][10]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes. Subsequent acid-catalyzed cyclization forms a five-membered ring aminoacetal (aminal).[5]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminal leads to the formation of the stable, aromatic indole ring.[5][6]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 1-Chloro-4-methyl-6,7,8,9-tetrahydro-5H-carbazole
This section provides a representative, self-validating protocol for the synthesis of a 4-chloro-7-methylindole derivative using cyclohexanone as the carbonyl partner.
Materials and Equipment
-
Reagents:
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (e.g., 1.95 g, 10 mmol, 1.0 eq).
-
Addition of Reagents: Add glacial acetic acid (e.g., 30 mL) to the flask. Stir the mixture to achieve suspension. Add cyclohexanone (e.g., 1.08 g, 11 mmol, 1.1 eq) to the mixture at room temperature.
-
Causality Note: Using a slight excess of the ketone ensures the complete consumption of the more valuable hydrazine starting material. Acetic acid serves as both a polar protic solvent and the Brønsted acid catalyst required for the reaction.[7]
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C for acetic acid) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting hydrazine and the appearance of a new, UV-active spot for the indole product indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice water (approx. 100 mL).
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Causality Note: Neutralization is critical to remove the acetic acid catalyst and protonated byproducts, allowing for efficient extraction of the neutral organic product into the ethyl acetate layer.
-
-
Work-up - Washing and Drying:
-
Combine the organic extracts and wash them sequentially with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-chloro-4-methyl-6,7,8,9-tetrahydro-5H-carbazole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Figure 2: Experimental Workflow.
Data Presentation: Substrate Scope
The described protocol is versatile and can be applied to a range of enolizable aldehydes and ketones to generate a library of 4-chloro-7-methylindole derivatives. The table below illustrates potential products and typical yields reported in the literature for analogous reactions.
| Entry | Carbonyl Reactant | Product | Expected Yield (%) |
| 1 | Acetone | 4-Chloro-2,7-dimethylindole | 75-85% |
| 2 | Propiophenone | 4-Chloro-7-methyl-2-phenylindole | 70-80% |
| 3 | Cyclopentanone | 1-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[b]carbazole | 80-90% |
| 4 | Pyruvic Acid | 4-Chloro-7-methylindole-2-carboxylic acid | 65-75% |
| 5 | Butan-2-one | 4-Chloro-2,3,7-trimethylindole & 4-Chloro-7-methyl-2-ethylindole | Mixture* |
*Note: Unsymmetrical ketones like butan-2-one can lead to the formation of regioisomers, depending on which α-carbon participates in the initial enamine formation.
Conclusion
The one-pot Fischer indole synthesis using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a highly efficient and robust method for accessing valuable 4-chloro-7-methylindole scaffolds. This protocol offers significant advantages in its operational simplicity, reduction of waste, and amenability to creating diverse compound libraries. By providing a detailed mechanistic background and a validated, step-by-step procedure, this application note serves as a reliable resource for researchers in organic synthesis, medicinal chemistry, and drug development to confidently implement this powerful synthetic strategy.
References
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Wikipedia. Fischer indole synthesis. Wikipedia. Available from: [Link]
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RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. 2017. Available from: [Link]
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PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health. 2010. Available from: [Link]
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PubMed. A three-component Fischer indole synthesis. National Library of Medicine. 2008. Available from: [Link]
-
ACS Publications. Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives. ACS Omega. 2019. Available from: [Link]
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Bulletin of the Korean Chemical Society. Highly Efficient and Facile Green Approach for One-Pot Fischer Indole Synthesis. Korean Chemical Society. Available from: [Link]
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RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. 2020. Available from: [Link]
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Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Stack Exchange. 2020. Available from: [Link]
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Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. 2024. Available from: [Link]
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ResearchGate. A new and efficient one-pot synthesis of indoles. ResearchGate. Available from: [Link]
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ACS Publications. One-Pot Synthesis of 1,2,3-Triarylindoles through Cascade Reactions Using Calcium Carbide, Iodoarenes, and Aromatic Amines. Organic Letters. 2023. Available from: [Link]
-
YouTube. Methods of indole synthesis: Part III (Fischer indole synthesis). 2018. Available from: [Link]
-
RSC Publishing. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Royal Society of Chemistry. 2023. Available from: [Link]
-
ResearchGate. One pot synthesis of some novel indole derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Substituted Indoles via Reaction of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride with Unsymmetrical Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Fischer indole synthesis, a classic and versatile reaction, provides a direct route to this important heterocycle.[4][5][6] This document provides a detailed guide for the reaction of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride with unsymmetrical ketones to generate structurally diverse, substituted indoles. As a Senior Application Scientist, this guide synthesizes technical protocols with mechanistic insights to empower researchers in drug discovery and development to leverage this powerful transformation. We will explore the nuances of the reaction mechanism, with a particular focus on the critical issue of regioselectivity, and provide a comprehensive, field-proven protocol.
Introduction: The Significance of Substituted Indoles in Drug Discovery
The indole nucleus is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][3] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Specifically, the incorporation of chloro and methyl groups, as in the indoles derived from (3-Chloro-2-Methylphenyl)Hydrazine, can significantly enhance biological activity. Chlorine atoms can modulate a compound's lipophilicity and metabolic stability, while methyl groups can provide crucial steric interactions with biological targets.[7][8]
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of organic synthesis for accessing these valuable indole derivatives.[5][6][9][10] The reaction's robustness and tolerance for a wide range of functional groups make it an indispensable tool in the synthesis of complex molecules, including anti-migraine drugs of the triptan class.[5][6][10]
The Fischer Indole Synthesis: A Mechanistic Deep Dive
The Fischer indole synthesis is a thermal, acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4][5][11] The reaction proceeds through a series of well-defined steps, culminating in the formation of the aromatic indole ring with the elimination of ammonia.
The key steps of the mechanism are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine with a carbonyl compound (in this case, an unsymmetrical ketone) to form a phenylhydrazone.[5][12]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[5][12]
-
[13][13]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step of the reaction.[4][12][14] The enamine undergoes a[13][13]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under the acidic conditions affords the stable, aromatic indole product.[5]
Figure 1: Generalized workflow of the Fischer indole synthesis.
The Critical Challenge: Regioselectivity with Unsymmetrical Ketones
When an unsymmetrical ketone is employed in the Fischer indole synthesis, the formation of two potential regioisomeric indoles is possible.[4][14] The direction of the cyclization is determined by which α-carbon of the ketone participates in the[13][13]-sigmatropic rearrangement. This regioselectivity is influenced by several factors:
-
Steric Hindrance: Cyclization generally favors the less sterically hindered α-carbon of the ketone.
-
Electronic Effects: Electron-donating or withdrawing groups on both the phenylhydrazine and the ketone can influence the stability of the transition states leading to the different regioisomers.[15][16]
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the product ratio.[6][17] Stronger acids and higher temperatures often favor cyclization at the less substituted position.[6]
-
Substitution on the Phenylhydrazine: The presence of the chloro and methyl groups on the (3-Chloro-2-Methylphenyl)Hydrazine will exert both steric and electronic effects, influencing the preferred orientation of the[13][13]-sigmatropic rearrangement.
References
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- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
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- 13. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Chloro-Methyl Substituted Carbazole Derivatives from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis of valuable carbazole derivatives. Starting from the readily available precursor, (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, this document provides not just a protocol, but a strategic guide to understanding and executing the synthesis, purification, and characterization of the resulting carbazole scaffold. The methodologies outlined herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring a robust and reproducible approach.
Introduction: The Significance of the Carbazole Moiety
Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and rich electron density make them privileged scaffolds in medicinal chemistry and materials science. Carbazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] In the realm of materials science, the unique photophysical properties of carbazoles have led to their extensive use in the development of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.[4]
The specific substitution pattern of a carbazole derivative significantly influences its properties. The presence of a chloro group and a methyl group, as in the target molecules derived from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, can modulate the electronic and steric characteristics of the carbazole core, offering opportunities to fine-tune its biological activity or material properties.
This guide will focus on a classic and reliable method for carbazole synthesis: the Borsche–Drechsel cyclization , which is a variation of the renowned Fischer indole synthesis .[4][5][6][7][8] This choice is predicated on its high efficiency, operational simplicity, and the ready availability of the starting materials.
Strategic Overview: The Borsche–Drechsel Cyclization Pathway
The Borsche–Drechsel cyclization provides a direct route to tetrahydrocarbazoles from arylhydrazines and cyclohexanones.[7][8] The resulting tetrahydrocarbazole can then be aromatized to the fully conjugated carbazole system. The overall synthetic strategy is depicted below.
Caption: General workflow for the synthesis of 8-Chloro-9-methyl-9H-carbazole.
The reaction proceeds through the initial formation of a phenylhydrazone from the condensation of (3-Chloro-2-Methylphenyl)Hydrazine and cyclohexanone.[9][10] Under acidic conditions and heat, this hydrazone undergoes a crucial[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the tetrahydrocarbazole intermediate.[7] Subsequent dehydrogenation (aromatization) furnishes the final carbazole product.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole and its subsequent aromatization to 8-Chloro-9-methyl-9H-carbazole.
Part 1: Synthesis of 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from established procedures for the Fischer indole synthesis and Borsche-Drechsel cyclization.[8][11][12]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride | 39943-64-1 | 193.07 | 5.0 g | 25.9 |
| Cyclohexanone | 108-94-1 | 98.14 | 2.8 mL (2.65 g) | 27.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
| Dichloromethane | 75-09-2 | 84.93 | For extraction | - |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (5.0 g, 25.9 mmol) and glacial acetic acid (50 mL).
-
Initiation of Reaction: Begin stirring the mixture and heat it to reflux (approximately 118 °C) using a heating mantle.
-
Addition of Cyclohexanone: Once the mixture is refluxing, add cyclohexanone (2.8 mL, 27.0 mmol) dropwise over a period of 15-20 minutes.
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[13][14]
Part 2: Aromatization to 8-Chloro-9-methyl-9H-carbazole
The tetrahydrocarbazole intermediate can be aromatized using a variety of oxidizing agents. A common and effective method involves the use of a palladium catalyst.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole | - | 221.71 | 4.0 g | 18.0 |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 0.4 g (10 wt%) | - |
| Toluene or Xylene | 108-88-3 or 1330-20-7 | - | 50 mL | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Celite® pad for filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole (4.0 g, 18.0 mmol) in toluene or xylene (50 mL).
-
Addition of Catalyst: Add 10% Palladium on carbon (0.4 g, 10 wt%) to the solution.
-
Dehydrogenation: Heat the mixture to reflux (approximately 111 °C for toluene or 140 °C for xylene) and maintain the reflux for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of toluene.
-
Concentration and Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 8-Chloro-9-methyl-9H-carbazole.
Characterization of the Synthesized Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized carbazole derivatives. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation.[15][16][17][18][19]
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methyl group, and the absence of the aliphatic protons from the tetrahydro- portion after aromatization.
-
¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton of the carbazole.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.[19]
-
The N-H stretching vibration (around 3400 cm⁻¹) in the carbazole nucleus is a characteristic peak.
-
Aromatic C-H and C=C stretching vibrations will also be present.
-
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized compound, confirming its elemental composition.[18] The isotopic pattern of the chlorine atom (M and M+2 peaks in a roughly 3:1 ratio) will be a key diagnostic feature.
-
Melting Point: A sharp melting point is a good indicator of the purity of the final product.
Caption: Workflow for the purification and characterization of the synthesized carbazole derivative.
Safety and Handling Precautions
Working with hydrazine derivatives and palladium catalysts requires strict adherence to safety protocols.
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride: This compound is toxic if swallowed.[18] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrazine Derivatives (General): Hydrazines are generally toxic and potential carcinogens.[20][21][22] Avoid inhalation, ingestion, and skin contact. Always handle these compounds in a fume hood.
-
Palladium on Carbon: While not highly toxic, it is a flammable solid and can be pyrophoric under certain conditions, especially when dry and finely divided. Handle with care, and do not expose it to ignition sources.
-
Solvents: Glacial acetic acid is corrosive. Dichloromethane is a suspected carcinogen. Toluene and xylene are flammable and have associated health risks. Handle all solvents in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting and Key Considerations
-
Low Yield in Cyclization: Ensure the reaction is sufficiently acidic and heated to the correct temperature to promote the[9][9]-sigmatropic rearrangement. Incomplete reaction can be addressed by extending the reaction time.
-
Incomplete Aromatization: The dehydrogenation step can be slow. Ensure the catalyst is active and consider using a higher boiling point solvent like xylene for a higher reaction temperature. The amount of catalyst can also be increased.
-
Purification Challenges: Carbazoles can sometimes be difficult to purify. A combination of recrystallization and column chromatography may be necessary to achieve high purity. Using a gradient elution in column chromatography is often effective.
By following these detailed protocols and considering the underlying chemical principles, researchers can confidently synthesize and characterize novel chloro-methyl substituted carbazole derivatives for a wide range of applications in drug discovery and materials science.
References
- Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49–80.
- Buchwald, S. L., & Tsang, W. C. P. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127(41), 14560–14561.
- Drechsel, E. (1888). Ueber Elektrolyse des Phenols mit Wechselströmen. Journal für praktische Chemie, 38(1), 65–74.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
-
Wikipedia contributors. (2023, December 12). Borsche–Drechsel cyclization. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Wikipedia contributors. (2023, November 29). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
Sources
- 1. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. [PDF] Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts | Semantic Scholar [semanticscholar.org]
- 4. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. phytojournal.com [phytojournal.com]
- 13. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 15. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 19. ehs.ucsb.edu [ehs.ucsb.edu]
- 20. arxada.com [arxada.com]
- 21. ehs.unm.edu [ehs.unm.edu]
- 22. nj.gov [nj.gov]
The Strategic Application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in the Synthesis of Complex Indole-Containing Natural Products
Introduction: Unlocking Complex Heterocyclic Scaffolds
For the synthetic chemist engaged in the intricate art of natural product total synthesis, the indole nucleus represents a recurring and often formidable challenge. This privileged scaffold is at the heart of a vast array of biologically active molecules, from the neuroactive alkaloids to potent anti-cancer agents. The Fischer indole synthesis, a venerable and powerful transformation, has for over a century provided a reliable entry into this chemical space.[1][2] This guide delves into the specific application of a highly functionalized precursor, (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride , a reagent that offers unique advantages in the construction of complex, substituted indoles, which are key intermediates in the synthesis of natural products and their analogues.
The strategic placement of both a chloro and a methyl group on the phenylhydrazine ring provides a nuanced tool for directing the course of the Fischer indole synthesis, influencing regioselectivity and providing synthetic handles for further functionalization. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering not only detailed protocols but also a deep dive into the mechanistic rationale behind the use of this specific reagent.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[2][3] The generally accepted mechanism involves several key steps, each of which can be influenced by the substituents on the phenylhydrazine precursor.
-
Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is a reversible reaction favored by the removal of water.
-
Tautomerization: The phenylhydrazone then tautomerizes to the more reactive enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the N-N bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[2][3]
Figure 1: The mechanistic pathway of the Fischer indole synthesis.
The Influence of Substituents: The Case of (3-Chloro-2-Methylphenyl)Hydrazine
The chloro and methyl groups on the (3-Chloro-2-Methylphenyl)Hydrazine ring are not mere spectators in the Fischer indole synthesis. They exert significant electronic and steric effects that can be harnessed to control the reaction's outcome, particularly its regioselectivity when unsymmetrical ketones are employed.
-
Electronic Effects: The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, create a complex electronic environment on the aromatic ring. This can influence the rate of the[2][2]-sigmatropic rearrangement and the stability of the intermediates.
-
Steric Effects: The ortho-methyl group can introduce steric hindrance, which may favor the formation of one regioisomer over another during the cyclization step.
The Fischer indole synthesis of a meta-substituted phenylhydrazine can potentially lead to two isomeric indoles. The substitution pattern on the resulting indole (a 4- or 6-substituted indole) is determined by the direction of the cyclization. The interplay of electronic and steric factors of the substituents on both the phenylhydrazine and the carbonyl partner dictates this regiochemical outcome.
Application in the Synthesis of Bioactive Molecules: Indomethacin Analogues
While a direct total synthesis of a natural product utilizing (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is not prominently documented in readily available literature, its application in the synthesis of analogues of the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin provides a compelling case study. The core of Indomethacin is a substituted indole, and the Fischer indole synthesis is a key strategy for its preparation.[4] By employing substituted phenylhydrazines like (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, medicinal chemists can generate a library of Indomethacin analogues with modified substitution patterns on the indole ring, which can lead to altered pharmacological properties.[5][6]
The synthesis of these analogues generally follows the classical Fischer indole pathway, reacting the substituted phenylhydrazine with a suitable keto-acid or its ester. The resulting substituted indole-2-carboxylic acid can then be further elaborated to the final drug analogue.
Detailed Experimental Protocols
The following protocols are representative of the Fischer indole synthesis and can be adapted for use with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.
Protocol 1: General Procedure for the Fischer Indole Synthesis of a Substituted Indole
This protocol is adapted from a reliable method for the synthesis of substituted indoles and provides a solid foundation for working with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.[1][3]
Materials:
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 eq.)
-
Carbonyl compound (e.g., a ketone or aldehyde) (1.0-1.2 eq.)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, toluene, or glacial acetic acid)
-
Sodium hydroxide solution (1 M) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 eq.) and the carbonyl compound (1.1 eq.) in a suitable solvent like ethanol or glacial acetic acid.
-
Acid-Catalyzed Cyclization: Add the acid catalyst to the reaction mixture. The choice and amount of catalyst will depend on the specific substrates and may require optimization. For example, glacial acetic acid can serve as both the solvent and the catalyst. Alternatively, a stronger acid like polyphosphoric acid or a Lewis acid like zinc chloride can be used.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a 1 M sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted indole.
Protocol 2: Synthesis of a 4-Chloro-5-methyl-substituted Indole Derivative
This protocol is a specific adaptation for the synthesis of a 4-chloro-5-methyl-substituted indole, the expected product from the reaction of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride with an appropriate carbonyl compound.
Materials:
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.93 g, 10 mmol)
-
Ethyl pyruvate (1.28 g, 11 mmol)
-
Glacial acetic acid (20 mL)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask, add (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.93 g, 10 mmol) and ethyl pyruvate (1.28 g, 11 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chloro-5-methyl-1H-indole-2-carboxylic acid ethyl ester.
Quantitative Data and Reaction Optimization
The yield of the Fischer indole synthesis is highly dependent on the nature of the substrates and the reaction conditions. The following table provides a general overview of how substituents on the phenylhydrazine ring can affect the reaction.
| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Methyl (p-tolyl) | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 2.25 h | High | [3] |
| 4-Chloro | Various ketones | p-toluenesulfonic acid | 100 °C, 5 min | Good to Excellent | Fieser & Fieser |
| Unsubstituted | Acetophenone | Zinc Chloride | 170 °C, 5 min | 72-80 | [1] |
Note: The yields for reactions with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride would need to be determined empirically, but the trends shown above provide a useful starting point for optimization.
Logical Relationships and Workflow Visualization
The following diagram illustrates the general workflow for the application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in the synthesis of a substituted indole, a key step towards a natural product or analogue.
Figure 2: General workflow for the synthesis of a substituted indole using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.
Conclusion and Future Outlook
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a valuable and strategic reagent for the synthesis of complex, substituted indoles via the Fischer indole synthesis. The presence of both a chloro and a methyl group on the phenylhydrazine ring provides chemists with a tool to influence the regiochemical outcome of the reaction and to introduce functional handles for further synthetic manipulations. While its application in the total synthesis of natural products is an area that warrants further exploration and documentation, its utility in the synthesis of bioactive analogues, such as those of Indomethacin, is well-established. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their pursuit of complex molecular targets. Future work in this area will likely focus on elucidating the full scope of its utility in the total synthesis of novel indole-containing natural products and on the development of more sustainable and efficient catalytic systems for the Fischer indole synthesis.
References
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Al-Ghorbani, M., et al. (2016). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(2), 318-24. [Link]
-
Maguire, A. R., et al. (2001). Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. Bioorganic & Medicinal Chemistry, 9(3), 745-62. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-52. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Fischer Indole Synthesis with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, when using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to overcome the unique steric and electronic hurdles presented by this substrate.
Core Principles: Understanding the Challenge
The Fischer indole synthesis is a robust method for creating the indole nucleus by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] The reaction's success hinges on a critical, acid-catalyzed[2][2]-sigmatropic rearrangement.[3][4]
However, the specific substitution pattern of (3-Chloro-2-Methylphenyl)Hydrazine presents a classic conflict of electronic and steric effects that can impede this key step and lead to poor outcomes.
-
Electronic Effect: The chlorine atom at the 3-position is electron-withdrawing, which deactivates the aromatic ring and can hinder the reaction.[5]
-
Steric Hindrance: The methyl group at the 2-position (ortho to the hydrazine moiety) introduces significant steric bulk. This can physically obstruct the conformational changes required for the[2][2]-sigmatropic rearrangement and subsequent cyclization.[6]
This guide provides a structured approach to diagnosing and resolving these issues.
Diagram 1: The Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has failed completely. TLC analysis shows only unreacted starting materials. What are the primary causes?
A1: Complete reaction failure typically points to an issue with the initial, critical steps of the synthesis: hydrazone formation or the subsequent rearrangement.
-
Insufficient Acidity or Inactive Catalyst: The reaction is acid-catalyzed at multiple stages.[7] Your chosen acid might be too weak to promote the reaction, especially with the electron-withdrawing chloro group deactivating the ring. The hydrochloride salt form of your starting material is stable and requires sufficient acid to facilitate the equilibrium toward the reactive free hydrazine.[8]
-
Low Reaction Temperature: The[2][2]-sigmatropic rearrangement has a significant activation energy barrier that must be overcome with thermal energy.[9] The steric hindrance from the ortho-methyl group further increases this energy requirement.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction by TLC. If you are running the reaction in a lower-boiling solvent like acetic acid, consider switching to a higher-boiling solvent like toluene or xylene to achieve higher temperatures.[11]
-
-
Stable Hydrazone Intermediate: The initial phenylhydrazone may form but be too stable to tautomerize to the necessary ene-hydrazine intermediate under your current conditions.[10]
-
Solution: Consider using microwave irradiation. Microwave-assisted synthesis can often provide rapid, localized heating that promotes difficult rearrangements and significantly reduces reaction times.[9]
-
Q2: I'm getting a very low yield, and my flask is full of dark, tar-like material. How can I fix this?
A2: Tar formation is a classic sign of decomposition, which occurs when reaction conditions are too harsh for the starting materials or the indole product.
-
Cause - Excessive Temperature/Time: While heat is necessary, excessively high temperatures or prolonged reaction times can degrade sensitive molecules, leading to polymerization and other side reactions.[6][9]
-
Solution: The key is to find the "sweet spot." Try running the reaction at a slightly lower temperature for a longer duration. Most importantly, monitor the reaction closely by TLC. Once the starting material is consumed or the product spot appears to stop intensifying, work up the reaction immediately.
-
-
Cause - Overly Aggressive Acid Catalyst: Very strong acids (e.g., concentrated H₂SO₄, PPA at very high temperatures) can promote side reactions or degrade the final indole product, which can be unstable in strong acid.[12]
-
Solution: Screen a panel of acid catalysts. A milder Lewis acid like zinc chloride (ZnCl₂) might provide a cleaner reaction, even if it requires a longer reaction time.[10] Alternatively, using p-toluenesulfonic acid (p-TSA) in a solvent like toluene can be a good balance of strength and control.[13]
-
-
Cause - Oxidative Side Reactions: Indoles can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities and decomposition.[12]
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This simple step can significantly improve the yield and purity of the final product by preventing oxidative degradation.
-
Q3: How do the ortho-methyl and meta-chloro groups specifically impact my reaction yield?
A3: This is the central issue with your substrate. The two groups work against the reaction in different ways.
-
Ortho-Methyl Group (Steric Hindrance): The key[2][2]-sigmatropic rearrangement requires the ene-hydrazine intermediate to adopt a specific, chair-like transition state. An ortho-substituent like your methyl group can sterically clash with the carbonyl-derived portion of the molecule, making it difficult to achieve this transition state. This directly increases the activation energy, slowing down the rate-limiting step and requiring more forceful conditions (higher heat), which in turn can lead to decomposition.
-
Meta-Chloro Group (Electronic Deactivation): The Fischer synthesis involves an electrophilic attack on the aromatic ring during the cyclization step. The electron-withdrawing nature of the chlorine atom reduces the electron density of the ring, making it less nucleophilic and thus less reactive toward this intramolecular attack.[5][14] This also slows the reaction and may require a stronger acid to promote cyclization.
The combination means you need harsh conditions (to overcome sterics) for a substrate that is sensitive to harsh conditions (due to electronics), creating a very narrow window for success.
Q4: What is the optimal choice of acid catalyst and solvent for this specific substrate?
A4: There is no single "best" answer, as the optimal conditions are also dependent on your chosen ketone or aldehyde. However, the following table provides a logical screening strategy, starting with the most common and moving to more specialized conditions for difficult cases.
| Condition Tier | Acid Catalyst | Solvent | Temperature Range (°C) | Rationale & Comments |
| Tier 1: Standard | Glacial Acetic Acid | Glacial Acetic Acid | Reflux (~118°C) | Acetic acid serves as both a moderately strong acid catalyst and a polar solvent. It's a good starting point for many syntheses.[8] |
| Tier 2: Higher Temp | p-Toluenesulfonic Acid (p-TSA) | Toluene / Xylene | Reflux (110-140°C) | Allows for higher temperatures. Toluene can also help by azeotropically removing water formed during hydrazone formation, driving the equilibrium forward.[11] |
| Tier 3: Strong Acid | Polyphosphoric Acid (PPA) | None (Neat) | 100-160°C | PPA is an excellent dehydrating agent and a strong acid, often effective for unreactive or sterically hindered substrates.[9] Requires careful temperature control to avoid charring. |
| Tier 4: Lewis Acid | Zinc Chloride (ZnCl₂, anhydrous) | Toluene or neat | 100-150°C | A common and often milder alternative to strong Brønsted acids. Can sometimes lead to cleaner reactions, but may be less effective for this deactivated system.[2][10] |
| Tier 5: Microwave | Acetic Acid or p-TSA | Dioxane / THF | 150-180°C | Can overcome high activation barriers in short reaction times, minimizing byproduct formation. An excellent option if available.[9] |
Q5: I'm having difficulty purifying my final chloro-methyl indole product. What are some effective strategies?
A5: Purification can be challenging due to the presence of polar byproducts and potential baseline impurities.
-
Initial Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice. This will precipitate the crude organic product and help to separate it from water-soluble acids like PPA. Neutralize the mixture carefully with a base like NaOH or NaHCO₃ solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[5]
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A non-polar/polar gradient system is recommended. Start with a low polarity solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical starting gradient would be 5% ethyl acetate in hexane, gradually increasing to 20-30%. Your product should be moderately polar.
-
-
Recrystallization: If you obtain a solid product after chromatography that is still not pure, recrystallization can be effective. Try a solvent system like ethanol/water or toluene/hexane.[10]
-
Common Impurities to Watch For:
-
Unreacted Hydrazine: Will be very polar and should stick to the baseline or wash out with very polar solvent.
-
Unreacted Ketone/Aldehyde: Typically less polar than the indole product.
-
Polymeric Tar: Will often remain at the top of the column or streak badly. A plug of silica before the main column can help remove the worst of it.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure using Polyphosphoric Acid (PPA)
This protocol is a robust starting point for challenging substrates.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 eq) and your carbonyl compound (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or gentle heat (50°C) for 1-2 hours. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.
-
-
Indolization:
-
In a separate, dry round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA, ~10x the weight of the hydrazone) to 100°C.
-
CAUTION: Add the crude hydrazone from Step 1 to the hot PPA in small portions with vigorous stirring. The reaction can be exothermic.
-
Increase the temperature to 120-140°C and maintain for 1-3 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice water/base and extract with ethyl acetate).
-
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. The crude indole product should precipitate as a solid.
-
Allow the ice to melt, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol to remove non-polar impurities.
-
Dry the crude product and purify by column chromatography.[9]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low-yield reactions.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
-
YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
Side products in the reaction of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Technical Support Center: (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Introduction
Welcome to the technical support center for (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals utilizing this reagent. (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a key building block, primarily employed in the Fischer indole synthesis to generate substituted indole scaffolds—a prevalent core in many pharmacologically active molecules.[1][2]
While powerful, reactions with substituted phenylhydrazines can be nuanced. The presence of both an electron-donating group (methyl) and an electron-withdrawing group (chloro) on the phenyl ring introduces specific challenges, most notably in controlling regioselectivity and minimizing degradation. This guide provides in-depth, practical solutions to common problems encountered during its use, moving beyond simple protocols to explain the underlying chemical principles governing side product formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary application of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride?
A: Its principal application is as a precursor in the Fischer indole synthesis.[1][3] This reaction involves the acid-catalyzed cyclization of the hydrazine (or more accurately, the derived hydrazone) with an aldehyde or ketone to produce a substituted indole.[4] The resulting 7-chloro-8-methyl-indole derivatives are valuable intermediates in medicinal chemistry.
Q2: Why is the hydrochloride salt form of the hydrazine typically used?
A: The hydrochloride salt form offers significantly enhanced stability and handling properties compared to the free base. Phenylhydrazine free bases are prone to oxidation and degradation upon exposure to air and light, often appearing as dark, oily substances.[5][6] The salt form is a crystalline solid that is more stable, has a longer shelf life, and is easier to weigh and handle accurately. The free base is typically generated in situ during the reaction by the addition of a base or by equilibrium shifts in the reaction medium.
Q3: What are the most common classes of side products I should anticipate when using this reagent?
A: You should primarily be prepared for three classes of side products:
-
Regioisomeric Indoles: Due to the unsymmetrical substitution pattern on the phenyl ring, cyclization can occur in two different directions, leading to a mixture of indole isomers. This is often the most significant challenge.
-
Degradation Products: Under the harsh acidic and thermal conditions of the Fischer synthesis, the hydrazine or its intermediates can decompose, leading to the formation of tars and polymeric materials.[7]
-
Unreacted Intermediates: Incomplete conversion can leave the intermediate phenylhydrazone in the final product mixture.
Section 2: Troubleshooting Guide: Specific Issues and Solutions
Problem 1: Formation of Regioisomeric Indoles
Q: My reaction with an unsymmetrical ketone is producing a mixture of the desired 7-chloro-8-methyl-indole and an isomeric 5-chloro-4-methyl-indole. Why does this happen, and how can I improve the selectivity?
A: Causality and Mechanism
This is a classic regioselectivity challenge in the Fischer indole synthesis. The key step governing which isomer forms is the irreversible[1][1]-sigmatropic rearrangement.[1][7] The protonated hydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate undergoes rearrangement, and the direction of cyclization depends on which ortho-position of the phenyl ring participates in the new C-C bond formation.
The two competing pathways are influenced by the electronic effects of the substituents on the ring:
-
Pathway A (Favored): Cyclization occurs at the position para to the electron-donating methyl group and meta to the electron-withdrawing chloro group. Electron-donating groups generally accelerate the reaction by stabilizing the transition state.[7] This leads to the 7-chloro-8-methyl-indole product.
-
Pathway B (Disfavored): Cyclization occurs at the position ortho to the electron-donating methyl group and ortho to the electron-withdrawing chloro group. This pathway is generally less favorable due to steric hindrance from the adjacent methyl group and electronic deactivation by the chloro group. This leads to the 5-chloro-4-methyl-indole side product.
Caption: Competing pathways in the Fischer Indole Synthesis.
Troubleshooting and Optimization Protocol
While Pathway A is electronically favored, the selectivity can be poor under harsh conditions. The choice of acid catalyst is critical.[3] Strong Brønsted acids can lead to lower selectivity, whereas Lewis acids often provide better control.
| Catalyst Type | Typical Conditions | Expected Outcome on Selectivity | Rationale |
| Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA), 100-160 °C | Moderate to Poor | High temperatures and strong protonation can lower the activation energy barrier for both pathways, reducing selectivity. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, 80-110 °C | Good to Excellent | Lewis acids coordinate with the nitrogen atoms, facilitating the rearrangement under milder conditions, which enhances the intrinsic electronic preference for Pathway A.[4] |
| Milder Conditions | Acetic Acid, Reflux | Moderate | Provides a balance between reactivity and selectivity. Often a good starting point for optimization. |
Step-by-Step Protocol for Improved Regioselectivity:
-
Hydrazone Formation: In a round-bottom flask, suspend (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (1.0 equiv.) and the desired ketone (1.1 equiv.) in ethanol.
-
Free Base Generation: Add sodium acetate (1.5 equiv.) and stir at room temperature for 1-2 hours to form the hydrazone. Monitor by TLC until the starting hydrazine is consumed.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Cyclization: Add toluene to the crude hydrazone. Add ZnCl₂ (1.2 equiv.) portion-wise.
-
Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, and quench carefully with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography to separate the isomers.
Problem 2: Significant Tar/Polymer Formation and Low Yield
Q: My reaction turns black, and the main product is an insoluble tar. How can I prevent this degradation?
A: Causality and Mechanism
Tar formation is typically a result of decomposition of the ene-hydrazine intermediate or the final indole product under excessively harsh conditions. Phenylhydrazines and their derivatives can undergo air oxidation, and the highly acidic, high-temperature environment can promote polymerization and other side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for degradation issues.
Step-by-Step Protocol to Minimize Degradation:
-
Inert Atmosphere: Conduct all steps of the reaction, especially the heating/cyclization phase, under a nitrogen or argon atmosphere. Purge the reaction flask with the inert gas before adding reagents.
-
Two-Step Procedure: Isolate the hydrazone intermediate before cyclization. This removes water and other impurities from the initial condensation that could promote side reactions.
-
Perform the hydrazone formation as described in the previous section.
-
After removing the solvent, wash the crude hydrazone with cold water to remove salts, and dry it thoroughly under vacuum. A pure, dry intermediate is less prone to decomposition.
-
-
Milder Catalyst System: Use a milder catalyst. Zinc chloride in refluxing acetic acid is an effective system that often avoids the heavy tarring seen with polyphosphoric acid.[3][4]
-
Temperature Control: Do not overheat the reaction. The[1][1]-sigmatropic rearrangement is the key step, and while it requires heat, excessive temperatures only serve to decompose the material. Aim for the lowest temperature at which a reasonable reaction rate is observed (typically 80-110 °C).
Problem 3: Identifying and Characterizing Side Products
Q: I have a mixture of products. How can I confidently identify the desired indole versus the regioisomeric side product?
A: Analytical Characterization Strategy
A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.
-
LC-MS Analysis: Both regioisomers will have the identical mass. LC-MS is invaluable for determining the number of isomeric products and their relative ratio in the crude mixture based on peak area. They will typically have different retention times on a reverse-phase column.
-
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers will be distinct, particularly in the aromatic region. The key difference will be the coupling patterns and chemical shifts of the protons on the benzene portion of the indole. The NH proton of the indole usually appears as a broad singlet between 8-11 ppm.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., 1D NOESY or 2D NOESY) is the definitive method for distinguishing the isomers.
-
For the desired 7-chloro-8-methyl-indole , irradiating the methyl protons (at C8) should show an NOE enhancement to the proton at C7 on the indole ring (if present) or potentially the NH proton, but not to protons on the benzene ring.
-
For the undesired 5-chloro-4-methyl-indole , irradiating the methyl protons (at C4) will show a strong NOE enhancement to the adjacent aromatic proton at C5. This provides unambiguous structural confirmation.
-
Table of Expected Analytical Data (Hypothetical Example with Acetone as Ketone Partner)
| Compound | Molecular Ion (m/z) [M+H]⁺ | Key ¹H NMR Signals (Illustrative) | Expected Key NOE Correlation |
| 2,8-Dimethyl-7-chloro-1H-indole | 194.06 | Singlet for C2-Me, Singlet for C8-Me, Two doublets in aromatic region. | Irradiation of C8-Me shows NOE to NH proton. |
| 2,4-Dimethyl-5-chloro-1H-indole | 194.06 | Singlet for C2-Me, Singlet for C4-Me, Two doublets in aromatic region. | Irradiation of C4-Me shows NOE to C5-H proton. |
References
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Royal Society of Chemistry.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.).
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. [Link]
-
Fischer indolization from ketone 43 and phenylhydrazine leading to pyrrolo[3,2‐a]carbazole 45.4. (n.d.). ResearchGate. [Link]
-
Phenylhydrazine. (n.d.). PubChem, National Institutes of Health. [Link]
-
(PDF) Fischer Indole Synthesis. (2021). ResearchGate. [Link]
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Phenylhydrazine. (n.d.). Wikipedia. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]
- Synthetic method of 3-chloro-2-methylaniline. (2011).
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- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
Navigating Regioselectivity in the Fischer Indole Synthesis: A Technical Guide to Temperature Control
For researchers, medicinal chemists, and professionals in drug development, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry. Its power lies in its ability to construct the vital indole scaffold from readily available arylhydrazines and carbonyl compounds. However, when employing unsymmetrical ketones, the reaction often presents a significant challenge: the formation of regioisomers, complicating purification and reducing the yield of the desired product. This technical support guide provides an in-depth exploration of how temperature can be wielded as a critical tool to influence and control the regioselectivity of this venerable reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Fischer indole synthesis, with a focus on controlling the formation of regioisomers through the strategic use of temperature.
Q1: I'm using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. Why is this happening?
The formation of two regioisomers arises from the initial tautomerization of the phenylhydrazone intermediate into two different ene-hydrazines.[1] Each of these ene-hydrazines can then proceed through the subsequent[1][1]-sigmatropic rearrangement and cyclization steps to form a distinct indole product. The branching of the reaction pathway at this initial stage is the root cause of the regioselectivity challenge.
The key to controlling the product distribution lies in influencing which of the two competing ene-hydrazine intermediates is preferentially formed and carried through the reaction sequence. This is where factors like steric hindrance, acid catalyst choice, and, critically, reaction temperature come into play.[2]
Q2: How does temperature influence which regioisomer is the major product?
Temperature is a key parameter that allows for the exploitation of the principles of kinetic versus thermodynamic control.[3][4] In the context of the Fischer indole synthesis:
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is primarily governed by the rate of formation of the ene-hydrazine intermediates. The ene-hydrazine with the lower activation energy for its formation will be produced faster and will be the predominant intermediate, leading to the "kinetic product." Often, this is the more sterically hindered but less thermodynamically stable enamine.[3]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the formation of the ene-hydrazine intermediates becomes reversible. This allows the system to reach equilibrium, favoring the formation of the more stable of the two possible ene-hydrazines. Typically, this is the less sterically hindered and more substituted (more thermodynamically stable) enamine, which then leads to the "thermodynamic product."[3][4]
Therefore, by carefully selecting the reaction temperature, you can steer the reaction towards the formation of either the kinetic or the thermodynamic indole product.
Q3: I want to favor the formation of the less sterically hindered indole. Should I use high or low temperatures?
To favor the less sterically hindered indole, which is typically the thermodynamic product, you should use higher reaction temperatures .[3] The increased thermal energy allows the initial ene-hydrazine formation to become reversible, enabling the reaction to proceed via the more stable, less sterically encumbered intermediate. This generally leads to the indole formed from the enamine with the more substituted double bond.
Q4: My desired product is the more sterically hindered regioisomer. What conditions should I explore?
To favor the more sterically hindered regioisomer, which is often the kinetic product, you should explore lower reaction temperatures .[3] By keeping the temperature low, you can trap the product distribution at the stage of the faster-forming, albeit less stable, ene-hydrazine intermediate. It is important to note that reactions under kinetic control may require longer reaction times to achieve reasonable conversion.
Q5: Can the choice of acid catalyst affect the temperature dependence of regioselectivity?
Absolutely. The acid catalyst is not just a promoter of the reaction; it also plays a significant role in the regiochemical outcome.[2] The strength and nature of the acid (Brønsted vs. Lewis) can influence the transition state energies of the competing pathways.[5] For instance, stronger acids and higher acid concentrations tend to favor the formation of the less substituted enamine, leading to the thermodynamic product.[6]
Therefore, the optimal temperature for achieving high regioselectivity is often dependent on the specific acid catalyst being used. It is advisable to screen a combination of different acids and temperatures to find the ideal conditions for your specific substrate.
Mechanistic Insights: The Role of Temperature in Directing Regioselectivity
The regioselectivity of the Fischer indole synthesis is determined at the stage of ene-hydrazine formation. Let's consider the reaction of phenylhydrazine with an unsymmetrical ketone like methyl ethyl ketone. Two possible ene-hydrazine intermediates can be formed, leading to either 2,3-dimethylindole or 2-ethylindole.
As illustrated in Figure 1, at lower temperatures, the reaction favors the pathway with the lower activation energy, leading to the kinetic product. At higher temperatures, the reversibility of the initial step allows the system to settle into the lowest energy state, favoring the more stable thermodynamic product.
Quantitative Data: Temperature's Impact on Isomer Ratios
While comprehensive data across a wide range of substrates is dispersed throughout the literature, the following table provides an illustrative example of how temperature can influence the regioisomeric ratio in the Fischer indole synthesis of the phenylhydrazone of 3-hexanone.
| Temperature (°C) | Catalyst | Major Product | Minor Product | Isomer Ratio (Major:Minor) |
| 50 | Acetic Acid | 2,3-Diethylindole | 2-Propyl-3-methylindole | ~79:21 |
| 70 | Acetic Acid | 2,3-Diethylindole | 2-Propyl-3-methylindole | ~81:19 |
| 100 | Acetic Acid | 2,3-Diethylindole | 2-Propyl-3-methylindole | Not specified |
| 140 | Acetic Acid | 2,3-Diethylindole | 2-Propyl-3-methylindole | Not specified |
Data adapted from a study on the roles of Lewis acids and solvents in the Fischer indole synthesis.
This data, although limited, supports the general principle that higher temperatures can influence the product distribution. Further optimization with different acid catalysts would likely reveal a more pronounced temperature effect.
Experimental Protocols for Regioselective Synthesis
The following protocols provide a starting point for optimizing the regioselectivity of the Fischer indole synthesis through temperature control. Note: These are general guidelines and should be optimized for each specific substrate.
Protocol 1: Favoring the Thermodynamic Product (Higher Temperature)
This protocol is designed to promote the formation of the more stable, less sterically hindered indole.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the arylhydrazine (1.0 eq) and the unsymmetrical ketone (1.1 eq) in a high-boiling solvent such as toluene or xylene.
-
Catalyst Addition: Add the chosen acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride) to the reaction mixture. The amount of catalyst may need to be optimized (typically 0.1 to 1.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (or a specific high temperature, e.g., 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Favoring the Kinetic Product (Lower Temperature)
This protocol aims to isolate the faster-forming, often more sterically hindered, indole.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the arylhydrazine (1.0 eq) and the unsymmetrical ketone (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or dichloromethane).
-
Catalyst Addition: Add the chosen acid catalyst. Milder acids or lower concentrations may be beneficial for kinetic control.
-
Reaction Execution: Stir the reaction mixture at a lower temperature (e.g., room temperature to 50 °C). The reaction may require a significantly longer time (several hours to days). Monitor the progress carefully by TLC or LC-MS to determine the point of maximum formation of the desired kinetic product before significant equilibration to the thermodynamic product occurs.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion
The regioselectivity of the Fischer indole synthesis is a multifaceted challenge that can be effectively addressed through a systematic understanding and manipulation of reaction conditions. Temperature stands out as a powerful yet often underutilized parameter for directing the outcome of this reaction. By carefully considering the principles of kinetic and thermodynamic control in conjunction with the appropriate choice of acid catalyst and solvent, researchers can significantly enhance the yield of the desired regioisomer, streamlining the synthesis of valuable indole-containing molecules for a wide range of applications in science and medicine.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
-
Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63, 373-401. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Noey, E. L.; Yang, Z.; et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. J. Org. Chem.2017 , 82, 5904-5909. [Link]
-
Heravi, M. M.; Rohani, S.; Zadsirjan, V.; Zahedi, N. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 52852-52887. [Link]
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Master Organic Chemistry. Thermodynamic and Kinetic Products. [Link]
-
Palmer, B. D.; Deady, L. W.; et al. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B1970 , 409-412. [Link]
-
Pausacker, K. H.; Schubert, C. I. The Fischer indole synthesis. Part IV. A kinetic investigation. J. Chem. Soc.1950 , 1814-1819. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Zhao, D.; Hughes, D. L.; Bender, D. R. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. J. Org. Chem.1991 , 56, 3001–3006. [Link]
-
Knochel, P.; et al. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. Synthesis2011 , 2011, 23-29. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 365. The Fischer indole synthesis. Part IV. A kinetic investigation - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Indole Derivatives from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Welcome to the technical support guide for the purification of indole derivatives synthesized via the Fischer indole synthesis, specifically using (3-chloro-2-methylphenyl)hydrazine hydrochloride as a starting material. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these specific heterocyclic compounds. The guidance provided herein is rooted in established chemical principles and practical, field-tested methodologies to ensure you can achieve the desired purity and yield for your target molecules.
The Fischer indole synthesis is a robust and widely used method for creating the indole scaffold, a core component in numerous pharmaceuticals and biologically active compounds.[1][2][3][4] However, the purification of the resulting indole derivatives, particularly those with halogen and alkyl substitutions, can present unique challenges. These can range from tenacious impurities to product instability on common stationary phases. This guide offers a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each solution is based on a causal analysis of the problem, providing not just a "how-to" but a "why."
Issue 1: Persistent Impurities After Initial Work-up
Question: I've completed my Fischer indole synthesis and performed a standard aqueous work-up, but my crude product's TLC and ¹H NMR show significant impurities. What are the likely culprits and how can I remove them?
Answer:
The primary impurities often stem from unreacted starting materials, side-products of the Fischer synthesis, and decomposition products.
-
Unreacted (3-Chloro-2-Methylphenyl)Hydrazine: This starting material is basic and can often be removed with an acidic wash during the work-up. However, if it persists, it can complicate chromatography.
-
Side-Products: The Fischer indole synthesis can sometimes yield isomeric indole products or other byproducts.[1] Computational studies have shown that certain substitution patterns can lead to competing reaction pathways, resulting in byproducts.[1]
-
Polymeric Materials: The acidic conditions of the reaction can sometimes lead to the polymerization of the indole product, especially if it is electron-rich.
Recommended Protocol: Enhanced Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
This more rigorous extraction should provide a cleaner crude product for subsequent purification steps.
Issue 2: Product Decomposition on Silica Gel Column
Question: My indole derivative appears as a single spot on the initial TLC, but during column chromatography on silica gel, I observe streaking, new spots appearing, and often a colored band of decomposition at the top of the column. Why is this happening and what can I do?
Answer:
Indoles, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel.[5] This acidity can catalyze degradation or polymerization. The chloro and methyl substituents on your indole ring influence its electronic properties and may contribute to this instability.
Solutions & Methodologies
1. Deactivation of Silica Gel:
The acidic silanol groups on the surface of silica gel are often the cause of degradation. Neutralizing these can significantly improve your purification outcome.
-
Protocol:
-
Prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexane).
-
Add 1% triethylamine (TEA) to the slurry and mix thoroughly.
-
Pack the column with this neutralized slurry.
-
Run the column with an eluent that also contains 0.5-1% TEA.[5]
-
2. Alternative Stationary Phases:
If deactivation is insufficient, consider a different stationary phase.
-
Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[5]
-
Reverse-Phase Silica (C18): If your indole derivative has sufficient polarity, reverse-phase chromatography can be a powerful tool.[6]
Workflow for Choosing a Purification Strategy:
Caption: Decision workflow for purification method selection.
Issue 3: Co-elution of Product and Impurities
Question: I'm having trouble separating my desired indole from an impurity with a very similar Rf value on TLC. How can I improve the separation?
Answer:
Co-elution is a common challenge, especially with structurally similar isomers or byproducts. Optimizing your mobile phase is the first and most critical step.
Strategies for Improved Resolution
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point for indoles is a mixture of hexane and ethyl acetate.[7] Try varying the ratio to fine-tune the polarity. If this fails, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often resolve closely running spots.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation. Also, ensure you are using an appropriate amount of silica gel, typically 50-100 times the weight of your crude material.[5][6]
Table 1: Recommended Solvent Systems for Column Chromatography of Indole Derivatives
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | General purpose, good starting point. |
| Dichloromethane / Methanol | Medium to High | For more polar indoles. |
| Toluene / Acetone | Medium | Can offer different selectivity. |
| Chloroform / Methanol | Medium to High | Effective for many N-heterocycles.[6] |
Note: Always perform TLC analysis to determine the optimal solvent ratio before committing to a column.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying indole derivatives synthesized from (3-Chloro-2-Methylphenyl)Hydrazine?
A1: Flash column chromatography on silica gel is the most common and versatile method.[8] However, as detailed in the troubleshooting guide, modifications such as deactivating the silica with triethylamine or using an alternative stationary phase like alumina may be necessary for acid-sensitive indoles.[5]
Q2: My indole derivative is a solid. Should I try recrystallization before chromatography?
A2: If your crude product is a solid and appears to be relatively pure by TLC (e.g., >90%), recrystallization is an excellent and often more efficient purification method.[7] It can yield highly pure material without the risk of decomposition on a column.
-
Protocol for Solvent Screening (Recrystallization):
-
Place a small amount of your crude solid in several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures like ethanol/water).
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
The solvent system that yields well-formed crystals with a significant reduction in soluble impurities is your best choice.
-
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring your column.[7] Collect fractions and spot them on a TLC plate alongside your crude material and a reference spot of the starting material if available. Visualize the spots using a UV lamp (254 nm), as indoles are typically UV-active.[7] Staining with potassium permanganate can also be used.[7]
Q4: I am seeing peak splitting or fronting in my HPLC analysis of the purified indole. What could be the cause?
A4: Peak distortion in HPLC can have several causes:
-
Column Overload: Injecting too concentrated a sample. Try diluting your sample.
-
Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.[9] Ideally, dissolve your sample in the mobile phase itself.
-
Column Issues: A partially blocked frit or a void at the head of the column can lead to peak splitting.[10]
-
On-Column Degradation: Although less common with modern HPLC columns, some residual silanol activity could potentially interact with your compound.
HPLC Troubleshooting Flowchart:
Caption: A step-by-step guide to troubleshooting HPLC peak shape issues.
Q5: What analytical techniques should I use to confirm the purity and structure of my final product?
A5: A combination of techniques is essential for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.[8][11][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[8][11][12]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.[13][14]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[11][15]
-
Elemental Analysis: Determines the elemental composition of your compound.[11][15]
By employing these troubleshooting strategies and analytical techniques, you will be well-equipped to purify your synthesized indole derivatives effectively and confidently.
References
- Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. (n.d.). ResearchGate.
- Analytical Techniques for the Purity Assessment of Substituted Indoles. (n.d.). Benchchem.
- Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (n.d.). Der Pharma Chemica.
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (n.d.). MDPI.
- Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH.
- Fischer indole synthesis. (n.d.). Wikipedia.
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI.
- Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester.
- Problem with Indole-3-carbinol chromotography. (2017). Chromatography Forum.
- Reverse-phase HPLC of some indole derivatives. (n.d.). ResearchGate.
- Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. (n.d.). Der Pharma Chemica.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Problems with Fischer indole synthesis. (2021). Reddit.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances.
- Synthesis Characterization and Antimicrobial Evaluation of Indole Based Heterocyclic Compounds. (n.d.). ijrpr.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). NIH.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). ResearchGate.
- Chromatography Troubleshooting. (2019). YouTube.
- Troubleshooting common issues in Fischer indole synthesis from hydrazones. (n.d.). Benchchem.
- Purification of 5-Chloroindole by recrystallization or chromatography. (n.d.). Benchchem.
- An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. (n.d.). SciSpace.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.
- purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (n.d.). Benchchem.
- Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (n.d.). Organic Letters - ACS Publications.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.
- Process for the preparation of indoles. (n.d.). Google Patents.
- Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. (2023). Nature.
- Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. (n.d.). ResearchGate.
-
Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][15][16]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. (n.d.). IUCr Journals. Retrieved from
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 13. benchchem.com [benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unexpected rearrangement products with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Technical Support Center: (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Introduction
Welcome to the technical support guide for (3-Chloro-2-methylphenyl)hydrazine hydrochloride. This document is intended for researchers, chemists, and drug development professionals utilizing this reagent, primarily in the context of the Fischer indole synthesis. The unique substitution pattern of this hydrazine—a sterically hindering ortho-methyl group and an electron-withdrawing meta-chloro group—presents specific challenges that can lead to unexpected rearrangement products and side reactions.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues, understand the underlying chemical mechanisms, and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the expected Fischer indole synthesis products with (3-Chloro-2-methylphenyl)hydrazine hydrochloride?
When reacting (3-Chloro-2-methylphenyl)hydrazine with an unsymmetrical ketone (e.g., methyl ethyl ketone), two regioisomeric indole products are theoretically possible. The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. The subsequent acid-catalyzed[1][1]-sigmatropic rearrangement and cyclization can occur in two different directions, leading to either a 4-chloro-5-methyl-substituted indole or a 6-chloro-5-methyl-substituted indole. The final product ratio is highly dependent on the reaction conditions and the steric environment around the ene-hydrazine intermediate.
Q2: Why is this specific hydrazine prone to forming unexpected products?
The propensity for side reactions stems from two key structural features:
-
Steric Hindrance: The ortho-methyl group significantly hinders the crucial[1][1]-sigmatropic rearrangement step, which is essential for indole formation.[2] This steric clash can raise the activation energy for the desired pathway, allowing competitive, and often undesired, reaction pathways to dominate.
-
Electronic Effects & N-N Bond Lability: While the chloro group is electron-withdrawing, the hydrazine N-N bond is inherently weak. Under harsh acidic conditions, protonation can facilitate heterolytic cleavage of this bond. This process can be favored over the sterically hindered rearrangement, leading to cleavage products.[3][4] Computational studies have shown that certain substituent patterns can excessively stabilize intermediates that lead to N-N bond cleavage, causing the Fischer indolization to fail.[3][4]
Q3: What are the most common types of unexpected byproducts?
Researchers typically encounter three main classes of unexpected products:
-
N-N Cleavage Products: The most common byproduct is 3-chloro-2-methylaniline, formed from the cleavage of the nitrogen-nitrogen bond.
-
Rearranged Isomers (Non-Indole): Under certain acidic conditions, the diimine intermediate of the Fischer synthesis can undergo a dienone-phenol type rearrangement, leading to substituted aminophenols instead of indoles.[5][6] This involves the migration of a substituent (chloro or methyl) on the aromatic ring.
-
Incomplete Reaction Products: Due to steric hindrance, the hydrazone or ene-hydrazine intermediates may be stable and fail to cyclize, remaining as the major component in the reaction mixture, especially under mild conditions.[2]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is messy. TLC analysis shows a complex mixture with a major spot corresponding to 3-chloro-2-methylaniline.
-
Probable Cause: The reaction conditions (high temperature or strong acid) are favoring the heterolytic cleavage of the N-N bond over the desired[1][1]-sigmatropic rearrangement.[3][7] The steric hindrance from the ortho-methyl group makes the desired rearrangement slower, giving the cleavage pathway more time to occur.
-
Suggested Solutions:
-
Reduce Reaction Temperature: Run the reaction at the lowest temperature that still allows for conversion of the starting material. Monitor closely with TLC.
-
Use a Milder Acid Catalyst: Switch from a strong Brønsted acid (like H₂SO₄ or polyphosphoric acid) to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[2][8][9] Lewis acids can sometimes promote the cyclization more efficiently without causing as much degradation.[2]
-
Change the Solvent: Solvents can influence reaction pathways. Consider switching from protic solvents like ethanol or acetic acid to aprotic solvents like toluene or dioxane.
-
Problem 2: The reaction is clean, but the yield is extremely low. The main spot on TLC is unreacted starting material.
-
Probable Cause: The activation energy for the[1][1]-sigmatropic rearrangement is not being overcome due to the steric hindrance of the ortho-methyl group. The hydrazone forms but does not proceed to the indole.[2]
-
Suggested Solutions:
-
Increase Reaction Temperature Gradually: Cautiously increase the temperature in increments of 10°C and monitor the reaction progress. Be aware that this may lead to the issues described in Problem 1.
-
Use a Stronger, Dehydrating Acid: Polyphosphoric acid (PPA) is often effective in cases where other acids fail because it serves as both a strong acid catalyst and a dehydrating agent, driving the equilibrium forward.[2][8]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often provide the necessary energy to overcome activation barriers in a shorter time frame, potentially minimizing byproduct formation.[8]
-
Problem 3: I've isolated a major product, but its NMR and Mass Spec data do not match the expected indole structures. What could it be?
-
Probable Cause: You may have formed a product resulting from a dienone-phenol type rearrangement. In this scenario, the diimine intermediate, instead of cyclizing directly, undergoes a rearrangement where a substituent (likely the methyl group due to migratory aptitude) shifts to an adjacent carbon before aromatization.[5][6][10]
-
Troubleshooting & Characterization Steps:
-
Acquire High-Resolution Mass Spec (HRMS): Confirm that the molecular formula of the product is isomeric with the expected indole.
-
Detailed NMR Analysis (¹H, ¹³C, COSY, HMBC):
-
Look for the presence of an -OH or -NH₂ proton that is exchangeable with D₂O. A dienone-phenol rearrangement would likely result in an aminophenol derivative.
-
Carefully analyze the aromatic region. The splitting patterns and coupling constants will be different from those of the expected 4,7-dichloro-5-methylindole or 4,5-dichloro-6-methylindole.
-
Use HMBC to establish long-range correlations between protons and carbons to piece together the rearranged scaffold.
-
-
Consult Literature: Search for precedents of dienone-phenol rearrangements within the Fischer indole synthesis, especially with sterically hindered substrates.
-
Mechanistic Insights: Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: The canonical Fischer Indole Synthesis pathway leading to the expected indole products.
Caption: Competing pathway of N-N bond cleavage, favored by steric hindrance and harsh acid.
Caption: Plausible dienone-phenol type rearrangement pathway leading to non-indole products.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
Disclaimer: This is a general guideline. Reaction times and temperatures must be optimized for each specific ketone.
-
Hydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve (3-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add the desired ketone (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-4 hours until TLC shows complete consumption of the hydrazine.
-
The hydrazone can be isolated by precipitation or extraction, or used directly in the next step.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add the chosen acid catalyst. See the table below for starting points.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction by TLC, staining with a p-anisaldehyde or permanganate solution to visualize the indole product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into a cold, saturated NaHCO₃ solution to neutralize the acid.[2]
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is recommended.
-
Data Summary: Influence of Acid Catalyst on Reaction Outcome
| Catalyst | Typical Temp. | Expected Outcome | Potential Issues |
| ZnCl₂ | 80-120 °C | Moderate yield of indole; cleaner reaction. | May not be strong enough for full conversion. |
| Acetic Acid | Reflux | Low to moderate yield; often used as solvent. | Can promote N-N cleavage at high temps. |
| H₂SO₄ / HCl | 50-100 °C | Can be effective but high risk of side products. | High risk of N-N cleavage and decomposition.[2] |
| PPA | 100-160 °C | Often gives higher yields for hindered substrates. | Very harsh; risk of charring and rearrangement. |
| BF₃·OEt₂ | 60-100 °C | Good alternative to ZnCl₂. | Sensitive to moisture. |
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and solving issues during your experiment.
Caption: A logical workflow for troubleshooting common problems.
References
-
Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40–50. [Link]
-
Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Thomson, R. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 113(15), 5836–5839. [Link]
-
Hota, P. K., Kumar, J., & Kumar, N. (2020). Optical properties of 3-substituted indoles. RSC Publishing. [Link]
-
Prochazka, M. P., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. ResearchGate. [Link]
-
Wikipedia. Dienone–phenol rearrangement. Wikipedia. [Link]
-
Amjad, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2489-2498. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Thomson, R. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Amjad, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Al-Azawe, S., & Sarkis, G. Y. (1973). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data. [Link]
-
Physics Wallah. Reaction and Mechanism of Dienone phenol Rearrangements. [Link]
-
Slideshare. Dienone phenol rearrangement reaction. [Link]
Sources
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 6. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
Controlling the formation of regioisomers with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Guide ID: FIS-TS-2026-01 Topic: Controlling the Formation of Regioisomers with (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals utilizing (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in the Fischer indole synthesis. The primary challenge when using asymmetrically meta-substituted phenylhydrazines is controlling the regioselectivity of the cyclization step, which leads to the formation of two possible indole regioisomers. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve predictable and high-yield synthesis of your target isomer.
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] The core of the reaction involves an acid-catalyzed intramolecular electrocyclic reaction ([2][2]-sigmatropic rearrangement) of an ene-hydrazine intermediate.[2][3][4] With (3-Chloro-2-Methylphenyl)Hydrazine, the key bond-forming step can occur at one of two positions on the aromatic ring, leading to either a 7-Chloro-8-Methylindole or a 5-Chloro-4-Methylindole derivative. Understanding and controlling the factors that govern this choice is critical for synthetic success.
The Regiochemical Challenge: 7-Chloro-8-Methyl vs. 5-Chloro-4-Methyl Indoles
The central issue arises during the[2][2]-sigmatropic rearrangement. The direction of the cyclization is determined by which ortho position of the C-N bond (relative to the methyl or chloro substituent) participates in the new C-C bond formation.
Sources
Improving the reaction rate of Fischer indole synthesis with microwave heating
Technical Support Center: Microwave-Assisted Fischer Indole Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals leveraging microwave technology to accelerate the Fischer indole synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during your experiments. My goal is to equip you with the expertise to not only troubleshoot but also to innovate within your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that frequently arise when transitioning from conventional heating to microwave-assisted Fischer indole synthesis.
Q1: Why should I use microwave heating for my Fischer indole synthesis?
A1: The primary advantage is a dramatic reduction in reaction time, often from hours to minutes.[1][2][3] This is due to efficient and rapid heating of the reaction mixture.[3] Consequently, this can lead to improved yields, cleaner reaction profiles with fewer byproducts, and reduced energy consumption, aligning with the principles of green chemistry.[1]
Q2: What type of acid catalyst is best suited for microwave conditions?
A2: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be effective under microwave irradiation.[4][5][6] The optimal choice is highly substrate-dependent.[7][8] For instance, in the synthesis of 1,2,3,4-tetrahydrocarbazole, p-toluenesulfonic acid (p-TSA) under microwave irradiation gave a higher yield (91%) compared to zinc chloride (76%).[9] It is often beneficial to screen a few different catalysts for your specific reaction.[8][10]
Q3: Can I use a domestic microwave oven for my experiments?
A3: It is strongly advised against using a domestic microwave oven.[3][11] These appliances lack the necessary safety features and controls for temperature and pressure, which are critical in a laboratory setting.[11][12] Reactions in sealed vessels can generate significant pressure, and domestic ovens are not designed to withstand potential explosions.[11][12] Dedicated laboratory microwave reactors are equipped with sensors for safe and reproducible experimentation.[2][12]
Q4: What solvents are compatible with microwave-assisted Fischer indole synthesis?
A4: A range of solvents can be used, with the choice influencing reaction efficiency. Polar solvents tend to heat more efficiently in a microwave field.[12] Solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO) are commonly employed.[8] In some cases, solvent-free conditions have also proven effective, offering a greener alternative.[1][13]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I'm getting very low yields or no indole product at all. What are the likely causes and how can I fix this?
A: Low yields in a Fischer indole synthesis can be frustrating and often point to one or more suboptimal parameters. Here’s a checklist to diagnose and resolve the issue:
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can lead to unwanted side reactions that consume your starting materials.[8] Consider using freshly distilled or recrystallized reagents.[8]
-
Inappropriate Acid Catalyst: The strength and type of acid are critical. A catalyst that is too weak may not facilitate the key[5][5]-sigmatropic rearrangement, while an overly strong acid can cause degradation of your starting materials or product.[6][7]
-
Suboptimal Temperature and Time: While microwaves offer rapid heating, finding the sweet spot for temperature is crucial. Excessively high temperatures can lead to decomposition and tar formation.[7][8]
-
Solution: Methodically vary the reaction temperature and time. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the point of maximum product formation before significant decomposition occurs.[8]
-
-
Unfavorable Substrate Electronics: Strong electron-donating groups on the carbonyl component can disfavor the desired reaction pathway.[6][14] These substituents can stabilize an intermediate that leads to a competing N-N bond cleavage reaction instead of the productive[5][5]-sigmatropic rearrangement.[14][15]
-
Solution: For such challenging substrates, you may need to explore milder reaction conditions or consider alternative synthetic routes.[7]
-
Issue 2: Formation of Multiple Byproducts
Q: My TLC plate shows multiple spots, indicating a complex mixture of products. What are the common side reactions, and how can I suppress them?
A: The formation of byproducts is a common hurdle. The rapid heating from microwaves can sometimes accelerate side reactions if conditions are not optimized.
-
Control of Reaction Conditions: As with low yields, fine-tuning the temperature and reaction time is your first line of defense. Shorter reaction times enabled by microwave heating can often minimize the formation of degradation products.[1]
-
Steric Hindrance: Significant steric bulk around the reaction centers can hinder the necessary conformational changes for the key rearrangement and cyclization steps.[7]
-
Solution: In such cases, you might need to carefully increase the temperature or use a stronger acid to overcome the steric barrier.[7]
-
-
One-Pot Procedures: If you are preparing the hydrazone intermediate separately, it may be unstable and decompose before the cyclization step.[7]
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction starts but doesn't go to completion, even with longer microwave irradiation times. What's happening?
A: An incomplete reaction can be due to a few key factors:
-
Insufficient Acid Catalyst: The acid is catalytic, but a sufficient amount is necessary to drive the reaction forward.[8]
-
Solution: Ensure you are using an adequate catalytic loading. You may need to perform a concentration screen to find the optimal amount.
-
-
Insufficient Temperature: The[5][5]-sigmatropic rearrangement step has a significant activation energy barrier that must be overcome.[8]
-
Solution: If the reaction is sluggish, cautiously increase the microwave temperature setting while carefully monitoring for any signs of product or starting material decomposition via TLC.[8]
-
Part 3: Experimental Protocols and Data
To provide a practical starting point, here are representative protocols and comparative data for microwave-assisted Fischer indole synthesis.
Protocol 1: General Procedure for Microwave-Assisted Fischer Indole Synthesis
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reaction Setup: In a dedicated microwave process vial, combine the arylhydrazine (1.0 mmol), the ketone or aldehyde (1.1 mmol), and the chosen acid catalyst (e.g., p-TSA, 10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, 2-3 mL).
-
Vial Sealing: Securely seal the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a specified time (e.g., 5-20 minutes) with magnetic stirring.[1][8][16]
-
Work-up: After the reaction, allow the vial to cool to a safe temperature (below the solvent's boiling point) before opening.[2] Quench the reaction mixture, for example, by pouring it onto crushed ice and neutralizing with a base like sodium bicarbonate.[16]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[16] Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[16]
Data Presentation: Conventional vs. Microwave Heating
The following table summarizes the significant improvements observed when switching from conventional heating to microwave irradiation for the Fischer indole synthesis.
| Reactants | Catalyst | Method | Time | Yield (%) | Reference |
| Phenylhydrazine + Propiophenone | Eaton's Reagent | Conventional | 8 hours | 75 | [1] |
| Phenylhydrazine + Propiophenone | Eaton's Reagent | Microwave | 10 minutes | 92 | [1] |
| Phenylhydrazine + Cyclohexanone | ZnCl₂ | Microwave | 3 minutes | 76 | [9] |
| Phenylhydrazine + Cyclohexanone | p-TSA | Microwave | 3 minutes | 91 | [9] |
Part 4: Visualizing the Process
To better understand the core concepts, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis mechanism.[4][5][17][18]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
Fischer indole synthesis. In: Wikipedia. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
Microwave Reactor Safety. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. [Link]
-
Why Do Some Fischer Indolizations Fail? National Institutes of Health. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr. [Link]
-
Organic Syntheses Procedure. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. National Institutes of Health. [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. [Link]
-
Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
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Validation & Comparative
Spectroscopic characterization of indoles derived from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
An In-Depth Comparative Guide to the Spectroscopic Characterization of Indoles Derived from (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Indole Scaffold and the Imperative of Precise Characterization
The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, from antimigraine agents of the triptan class to potent antiviral and anticancer therapeutics.[1][3][4] The enduring prominence of the Fischer indole synthesis, a robust method discovered in 1883, allows for the versatile construction of this heterocyclic scaffold from substituted phenylhydrazines and carbonyl compounds.[3][5]
This guide focuses on the critical subsequent step: the structural elucidation of indoles synthesized from a specific, functionally rich precursor, (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.[6][7] The presence of both chloro and methyl substituents on the phenylhydrazine ring introduces structural nuances that demand a multi-faceted analytical approach for unambiguous characterization. For researchers in drug development, absolute certainty in molecular structure is non-negotiable, forming the bedrock of all subsequent biological and toxicological evaluations.
Here, we move beyond a mere listing of techniques. This guide provides a comparative analysis of the primary spectroscopic methods—NMR, IR, Mass Spectrometry, and UV-Vis—from a field-proven perspective. We will dissect the causality behind experimental choices, demonstrating how these techniques can be integrated into a self-validating workflow to ensure the highest degree of scientific integrity.
The Synthetic Precursor: Fischer Indolization Pathway
The journey to our target molecules begins with the acid-catalyzed reaction between (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and a suitable ketone (e.g., cyclohexanone). This reaction proceeds via the classical Fischer indole synthesis mechanism.[8][9] The initial condensation forms a phenylhydrazone, which, under acidic conditions, tautomerizes to an ene-hydrazine. A critical[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, yields the final, energetically favored aromatic indole.[3][10] The resulting indole will bear the 7-chloro and 6-methyl substitution pattern on its benzene ring, a direct consequence of the starting hydrazine's structure.
Caption: Generalized workflow of the Fischer Indole Synthesis.
A Comparative Analysis of Spectroscopic Techniques
No single technique can provide a complete structural picture. True analytical confidence is achieved by synergistically combining methods, where the strengths of one compensate for the limitations of another. This section compares the core spectroscopic tools, focusing on the specific information they reveal about our target chloro-methyl substituted indoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, providing unparalleled detail about the carbon-hydrogen framework.[11][12] For our target indoles, both ¹H and ¹³C NMR are indispensable.
Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field and irradiated with radio waves, nuclei absorb energy at specific frequencies. These frequencies are highly sensitive to the local electronic environment, allowing us to map atomic connectivity.[12]
-
¹H NMR Insights:
-
N-H Proton: A broad singlet typically observed far downfield (>8.0 ppm), characteristic of the indole N-H.[8] Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
-
Aromatic Protons: The protons on the substituted benzene ring will appear as distinct doublets or singlets in the aromatic region (approx. 7.0-7.8 ppm). The specific splitting patterns and coupling constants are dictated by the 7-chloro and 6-methyl substitution, providing definitive proof of the cyclization regiochemistry.
-
Aliphatic Protons: Signals corresponding to the protons from the ketone precursor will be found in the upfield region, providing information on the C2 and C3 substitution of the indole ring.
-
Methyl Protons: A sharp singlet corresponding to the -CH₃ group on the benzene ring will be present, typically around 2.4 ppm.
-
-
¹³C NMR Insights:
-
Provides a count of the unique carbon atoms in the molecule.
-
The chemical shifts of the carbons in the indole core are well-documented, and the observed values for our target molecule can be compared against literature data for substituted indoles to confirm the structure.[13] The carbons attached to the electronegative chlorine and nitrogen atoms will show characteristic downfield shifts.
-
Versus Other Techniques: While IR can confirm the presence of an N-H bond and MS can confirm the molecular formula, only NMR can definitively establish the precise arrangement of atoms and isomers. It is the only technique that provides a detailed map of the entire molecular skeleton.
| Hypothetical NMR Data for a 7-Chloro-6-methyl-substituted Indole | |
| Technique | Expected Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | ~8.1 (br s, 1H, N-H), ~7.6 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), Other aliphatic signals depending on the ketone used. |
| ¹³C NMR | ~136-110 (Multiple signals for aromatic and indole ring carbons), ~20 (Ar-CH₃). |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Elemental Confirmation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide vital clues about its elemental composition through isotopic patterns.[11]
Causality Behind the Technique: MS ionizes molecules and separates the resulting charged particles based on their mass-to-charge (m/z) ratio.[14]
-
Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule provides the molecular weight, offering the first piece of evidence for a successful synthesis.
-
The Chlorine Isotope Signature: This is the most critical piece of information MS provides for this specific topic. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance of approximately 3:1.[15] This results in a characteristic pair of peaks in the mass spectrum: the molecular ion peak (M⁺) and a smaller peak at two mass units higher (M+2⁺) with roughly one-third the intensity.[15][16] The presence of this 3:1 isotopic pattern is definitive proof of a monochlorinated compound.
Versus Other Techniques: NMR and IR cannot directly confirm the elemental composition or molecular weight. The unique isotopic signature observed in MS provides a level of certainty for the presence of chlorine that is unmatched by other methods.[17]
| Expected Mass Spectrometry Data | |
| Ion | Expected m/z Pattern |
| Molecular Ion (M⁺) | Peak corresponding to the calculated molecular weight (containing ³⁵Cl). |
| Isotope Peak (M+2⁺) | Peak at (M+2) with an intensity of approximately 33% of the M⁺ peak, confirming the presence of one chlorine atom. |
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Infrared (IR) spectroscopy is a fast and reliable technique for identifying the functional groups present in a molecule.[18]
Causality Behind the Technique: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). These frequencies are characteristic of the type of bond and the atoms involved.
-
Key Vibrational Frequencies for Indoles:
-
N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ is the most characteristic signal for the indole N-H group.[19] Its position and shape can be influenced by hydrogen bonding.[20]
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .
-
Aromatic C=C Stretch: A series of sharp absorptions in the 1620-1450 cm⁻¹ region, often referred to as the "fingerprint" of the aromatic system.[12][19]
-
C-N Stretch: Typically found in the 1350-1250 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption in the lower frequency region, typically 800-600 cm⁻¹ .
-
Versus Other Techniques: IR spectroscopy is significantly faster to perform than NMR and provides a quick "yes/no" answer for the presence of key functional groups like the N-H. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent and essential preliminary check to confirm the successful incorporation of the indole nitrogen.[21]
| Characteristic IR Absorption Frequencies for a Substituted Indole | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | ~1620-1450 |
| C-Cl Stretch | ~800-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, providing information about the electronic transitions within a molecule, particularly its conjugated π-electron system.[11]
Causality Behind the Technique: The conjugated indole ring system contains chromophores that absorb UV light, promoting electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure.
-
Indole Chromophore Signature: Indoles typically exhibit two main absorption bands.[22] For the parent indole, these are found around 270-290 nm and 210-220 nm.[8][23]
-
Substituent Effects: The chloro and methyl groups on the benzene ring will act as auxochromes, causing slight shifts (typically bathochromic, to longer wavelengths) in the λ_max values compared to an unsubstituted indole.[24]
Versus Other Techniques: While not a primary tool for structural elucidation, UV-Vis is highly effective for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for confirming the presence of the overall aromatic indole core.[18][25] It is often used in dissolution testing and for potency determination in pharmaceutical quality control.[18]
| Typical UV-Vis Absorption Data | |
| Transition | Approximate λ_max (nm) |
| π → π | ~210-230 |
| π → π | ~270-290 |
Protocols for a Self-Validating Spectroscopic Workflow
To ensure trustworthiness, a protocol must be self-validating. This is achieved by using a logical sequence of analyses where the results of one technique corroborate the others, building a robust and undeniable structural proof.
Caption: A logical workflow for comprehensive spectroscopic characterization.
Step 1: Mass Spectrometry Protocol (Molecular Weight & Halogen Check)
-
Rationale: This is the first step to quickly confirm if the reaction produced a product of the correct molecular weight and if it contains chlorine.
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis:
-
Locate the molecular ion peak [M+H]⁺. Verify that its mass corresponds to the calculated molecular weight of the target indole.
-
Critically, look for the [M+H+2]⁺ peak. Confirm its intensity is ~33% of the [M+H]⁺ peak. This validates the presence of a single chlorine atom.
-
Step 2: Infrared Spectroscopy Protocol (Functional Group Confirmation)
-
Rationale: Following MS confirmation, IR provides a rapid check for the key indole N-H functional group.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.
-
Analysis: Identify the characteristic N-H stretching peak around 3400 cm⁻¹ and the aromatic C=C stretching bands. This confirms the formation of the indole ring system.
Step 3: NMR Spectroscopy Protocol (Complete Structure Elucidation)
-
Rationale: With the molecular formula and key functional groups confirmed, NMR is used for the definitive assignment of the complete chemical structure.
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the N-H proton is clearly visible.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If structural ambiguity remains, acquire 2D NMR spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations.
-
-
Analysis: Integrate the ¹H signals, and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign all protons. Assign all carbon signals in the ¹³C spectrum. The combined data should allow for the unambiguous construction of the final molecular structure.
Conclusion: A Synergistic Approach to Analytical Certainty
The robust characterization of novel indole derivatives is paramount in the field of drug discovery. As demonstrated, a singular reliance on any one spectroscopic technique is insufficient. The optimal strategy is a synergistic and logical workflow that builds a comprehensive and self-validating data package. It begins with Mass Spectrometry to confirm the molecular weight and the presence of the key chlorine atom via its isotopic signature. This is followed by IR Spectroscopy for rapid confirmation of the indole N-H functional group. Finally, high-field NMR Spectroscopy provides the definitive, high-resolution structural blueprint. This integrated approach ensures the highest level of scientific rigor, providing the trustworthy and authoritative data required for advancing promising compounds through the drug development pipeline.
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A Comparative Guide to Lewis and Brønsted Acids in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable yet persistently relevant transformation in organic chemistry, remains a cornerstone for the construction of the indole nucleus—a privileged scaffold in medicinal chemistry and materials science.[1] The acid-catalyzed cyclization of an arylhydrazone lies at the heart of this reaction, and the choice between a Brønsted and a Lewis acid catalyst is a critical parameter that profoundly influences reaction efficiency, substrate scope, and, in some cases, regioselectivity.[2] This guide offers an in-depth comparison of these two classes of acids, supported by mechanistic insights, experimental data, and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Dichotomy of Acidity in Catalysis: Brønsted vs. Lewis Acids
At a fundamental level, the distinction between Brønsted and Lewis acids lies in their mode of accepting electrons. A Brønsted acid is a proton (H⁺) donor, while a Lewis acid is an electron pair acceptor.[3] This difference dictates their interaction with the substrate in the Fischer indole synthesis and consequently influences the reaction pathway.
Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA), initiate the reaction by protonating the arylhydrazone.[4] This protonation facilitates the tautomerization to the crucial enamine intermediate, which then undergoes the key[5][5]-sigmatropic rearrangement.
Lewis acids , including zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃), typically function by coordinating to a lone pair of electrons on a nitrogen atom of the hydrazone.[1] This coordination enhances the electrophilicity of the molecule and promotes the necessary bond reorganizations.
Mechanistic Divergence and Convergence
While both acid types ultimately lead to the indole product, their pathways exhibit subtle but significant differences, particularly in the initial activation steps.
Brønsted Acid-Catalyzed Mechanism
The generally accepted mechanism for the Brønsted acid-catalyzed Fischer indole synthesis involves the following key steps:
-
Protonation and Tautomerization: The arylhydrazone is protonated, which facilitates its tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.
-
[5][5]-Sigmatropic Rearrangement: The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the N-N bond.
-
Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole.[1]
Caption: Brønsted acid-catalyzed Fischer indole synthesis pathway.
Lewis Acid-Catalyzed Mechanism
The Lewis acid-catalyzed mechanism follows a similar overall trajectory, but the initial activation involves coordination of the Lewis acid (LA) to the imine nitrogen of the arylhydrazone.
-
Lewis Acid Coordination: The Lewis acid coordinates to the more basic nitrogen atom of the hydrazone, increasing the acidity of the N-H proton and facilitating tautomerization.
-
Tautomerization to Enamine: The coordinated hydrazone tautomerizes to the enamine intermediate.
-
[5][5]-Sigmatropic Rearrangement: Similar to the Brønsted acid pathway, the enamine undergoes a[5][5]-sigmatropic rearrangement.
-
Cyclization and Elimination: The subsequent cyclization and elimination of ammonia, often still coordinated to the Lewis acid, affords the final indole product.
Caption: Lewis acid-catalyzed Fischer indole synthesis pathway.
Performance Comparison: Experimental Data
A direct, universal comparison of Brønsted and Lewis acids is challenging as the optimal catalyst often depends on the specific substrates and reaction conditions. However, by examining the synthesis of common indole structures, we can draw valuable insights into their relative performance.
Synthesis of 1,2,3,4-Tetrahydrocarbazole
The reaction of phenylhydrazine with cyclohexanone to form 1,2,3,4-tetrahydrocarbazole is a classic benchmark for the Fischer indole synthesis.
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acid | Acetic Acid | Acetic Acid | Reflux | 2 | 76-85 | [6] |
| Brønsted Acid | p-TSA | Toluene | Reflux | - | 72 | [2] |
| Lewis Acid | ZnCl₂ | None (neat) | 150 | 0.5 | 95 | [4] |
| Lewis Acid | Ionic Liquid (choline chloride·2ZnCl₂) | Ionic Liquid | 100 | 1 | 92 | [7] |
Analysis: For the synthesis of 1,2,3,4-tetrahydrocarbazole, the Lewis acid ZnCl₂, particularly in solvent-free conditions or as part of an ionic liquid, demonstrates higher yields and significantly shorter reaction times compared to Brønsted acids like acetic acid and p-TSA.[4][6][7] This suggests that for this specific transformation, Lewis acids can offer a more efficient catalytic cycle.
Synthesis of 2-Phenylindole
The synthesis of 2-phenylindole from acetophenone and phenylhydrazine is another widely studied example.
| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Lewis Acid | ZnCl₂ | Acetic Acid (catalytic) | 180 | 15 | 86 | [8] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | PPA | 100-140 | 10-15 | ~80 | [9] |
Analysis: In the case of 2-phenylindole synthesis, both the Lewis acid ZnCl₂ and the strong Brønsted acid/dehydrating agent polyphosphoric acid provide high yields in very short reaction times.[8][9] This highlights that strong Brønsted acids can be equally effective as Lewis acids, especially when they also serve as the reaction medium.
Considerations for Catalyst Selection
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂):
-
Advantages: Often provide higher yields and shorter reaction times, particularly under solvent-free or high-temperature conditions. Can be effective for less reactive substrates.
-
Disadvantages: Can be hygroscopic and require anhydrous conditions. Workup can be more complex due to the need to remove metal salts. May not be suitable for substrates with functional groups sensitive to strong Lewis acids.
Brønsted Acids (e.g., p-TSA, H₂SO₄, Acetic Acid):
-
Advantages: Generally less expensive and easier to handle than many Lewis acids. Workup procedures are often simpler. Milder Brønsted acids like acetic acid can be used as both catalyst and solvent.
-
Disadvantages: May require higher temperatures and longer reaction times compared to Lewis acids. Strong mineral acids can lead to side reactions or degradation of sensitive substrates.
Regioselectivity: For unsymmetrical ketones, the Fischer indole synthesis can yield two regioisomeric products. While it has been suggested that the choice of acid catalyst could influence this selectivity, a comprehensive study by Prochazka and Carlson concluded that the properties of the Lewis acid catalyst do not exert a systematic influence on the regioselectivity of the Fischer indole reaction. The structure of the phenylhydrazone itself has a more dominant role.
Experimental Protocols
The following are representative protocols for the Fischer indole synthesis using a Lewis acid and a Brønsted acid catalyst.
Protocol 1: Lewis Acid-Catalyzed Synthesis of 2-Phenylindole using ZnCl₂
Caption: Workflow for Lewis acid-catalyzed synthesis of 2-phenylindole.
Step-by-Step Methodology:
-
In a mortar, thoroughly mix phenylhydrazine (5.1 mmol), acetophenone (5.0 mmol), and anhydrous zinc chloride (10.0 mmol).
-
Add a few drops of glacial acetic acid and continue to mix with a pestle for 10 minutes at room temperature.
-
Transfer the mixture to a round-bottomed flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180 °C and maintain for 15 minutes, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylindole.[8]
Protocol 2: Brønsted Acid-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole using Acetic Acid
Caption: Workflow for Brønsted acid-catalyzed synthesis of 1,2,3,4-tetrahydrocarbazole.
Step-by-Step Methodology:
-
Combine phenylhydrazine (0.1 mol) and cyclohexanone (0.1 mol) in glacial acetic acid (50 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude 1,2,3,4-tetrahydrocarbazole.
-
Further purify the product by recrystallization from a suitable solvent such as methanol or ethanol.[6]
Conclusion
The choice between a Lewis acid and a Brønsted acid in the Fischer indole synthesis is not arbitrary but a strategic decision that should be guided by the specific substrate, desired reaction conditions, and efficiency targets. Lewis acids, such as ZnCl₂, often demonstrate superior performance in terms of yield and reaction time, particularly for simple, robust substrates. Brønsted acids, ranging from strong mineral acids to weaker organic acids, offer a broader spectrum of reactivity and are often more practical and economical. While the catalyst choice may not be the primary determinant of regioselectivity, its impact on reaction kinetics and overall efficiency is undeniable. A careful consideration of the principles and experimental data outlined in this guide will enable researchers to better navigate the catalytic landscape of this timeless and powerful reaction.
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- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (n.d.). PMC. Retrieved January 3, 2026.
- Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. (n.d.). Frontiers. Retrieved January 3, 2026.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53455-53485.
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A Senior Application Scientist's Guide to Regioselectivity: Fischer Indole Synthesis vs. Modern Alternatives
For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. The precise placement of substituents on this heterocyclic core is paramount, as it directly governs biological activity, pharmacokinetic properties, and patentability. Consequently, mastering the regiochemical control of indole synthesis is not merely an academic exercise but a critical skill for efficient and successful drug discovery.
This guide provides an in-depth comparison of the regioselectivity of the venerable Fischer indole synthesis against other classical and modern synthetic routes. We will dissect the mechanistic underpinnings that dictate isomeric outcomes, present supporting experimental data, and offer practical protocols to empower you, the scientist, to make informed strategic decisions in your synthetic campaigns.
The Fischer Indole Synthesis: A Regiochemical Deep Dive
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole nucleus.[1] It involves the acid-catalyzed cyclization of an arylhydrazine and a carbonyl compound (aldehyde or ketone). While powerful, its application to unsymmetrical ketones presents a significant regiochemical challenge: which α-carbon of the ketone will form the C3 position of the indole?
Mechanism and the Point of Decision
The regioselectivity of the Fischer indole synthesis is determined at the[2][2]-sigmatropic rearrangement step. The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine intermediate. It is the direction of this tautomerization, influenced by both steric and electronic factors, that dictates which of the two possible diamine intermediates is formed, ultimately leading to one of two possible indole regioisomers.
Several factors critically influence this pivotal step:
-
Acid Catalyst: The choice and strength of the acid catalyst can significantly impact the ratio of regioisomers. Weaker acids may favor the kinetically formed, less-substituted enamine, while stronger acids can promote equilibration to the thermodynamically more stable, more-substituted enamine.[3] Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are commonly employed, each potentially offering a different isomeric preference.[1][4]
-
Substituent Effects (Arylhydrazine): Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential transition states of the[2][2]-sigmatropic rearrangement, thereby enhancing selectivity.[2][5][6] Conversely, electron-donating groups can increase the reaction rate but may lower selectivity.[7] When using meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indoles is typically formed, with the 6-substituted isomer often predominating with electron-donating groups and the 4-substituted with electron-withdrawing groups.[4]
-
Substituent Effects (Ketone): Steric hindrance from bulky substituents on the ketone can sterically direct the cyclization towards the less hindered α-carbon.[8]
Experimental Data: Regioselectivity in Action
| Phenylhydrazine | Ketone | Acid Catalyst | Temperature | Product Ratio (A : B) | Reference |
| Phenylhydrazine | Methyl Ethyl Ketone | ZnCl₂ | 170 °C | 2,3-dimethylindole (A) : 2-ethylindole (B) = ~9:1 | General textbook example |
| Phenylhydrazine | Methyl Ethyl Ketone | Polyphosphoric Acid | 100 °C | 2,3-dimethylindole (A) : 2-ethylindole (B) = ~2:1 | General textbook example |
| p-Tolylhydrazine | Isopropyl Methyl Ketone | Acetic Acid | Reflux | 2,3,3,5-Tetramethylindolenine (sole product) | [9] |
| (Phthalimido-substituted)hydrazine | Tetrahydrocyclopenta-[b]ketone | H₂SO₄ | RT | 7-cyano isomer (sole observed product) | [2][5][6] |
Alternative Indole Syntheses: A Comparative Overview
While the Fischer synthesis is a workhorse, its regiochemical ambiguity often necessitates exploring alternative methods where the substitution pattern is more rigorously controlled.
Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-halo-ketone with an excess of an aniline.[10] Despite its apparent simplicity, the Bischler-Möhlau synthesis is notorious for harsh reaction conditions, low yields, and unpredictable regioselectivity.[10] The complex mechanism can proceed through several competing pathways, often leading to mixtures of 2-aryl and 3-aryl indole regioisomers.[11] Recent modifications using microwave irradiation or lithium bromide as a catalyst have shown some promise in improving its utility, but for syntheses where high regioselectivity is crucial, it is often not the preferred method.[10][12]
Reissert Indole Synthesis
The Reissert synthesis offers excellent and predictable regiocontrol. It begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate.[13] The subsequent reductive cyclization with zinc in acetic acid yields a specific indole-2-carboxylic acid.[13] The final substitution pattern on the indole's benzene ring is directly inherited from the starting o-nitrotoluene. This makes the Reissert synthesis a highly reliable method when the required substituted o-nitrotoluenes are readily available.
Modern Palladium-Catalyzed Methods: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[8] This method can generate complex 2,3-disubstituted indoles in a single step. However, when an unsymmetrical alkyne is used, the regioselectivity can be low to moderate, often yielding a mixture of products.[14] The directing effect of functional groups on the alkyne is often weak. Significant progress has been made by developing specialized ligand systems, such as N-heterocyclic carbene (NHC)-palladium complexes, which can dramatically improve regioselectivity, making it a more practical and reliable process.[15]
Head-to-Head Comparison
| Feature | Fischer Synthesis | Bischler-Möhlau Synthesis | Reissert Synthesis | Larock Synthesis (Modern) |
| Key Reactants | Arylhydrazine, Ketone/Aldehyde | α-Halo-ketone, Aniline | o-Nitrotoluene, Diethyl oxalate | o-Haloaniline, Alkyne |
| Regioselectivity Driver | Ene-hydrazine formation ([2][2]-rearrangement) | Complex, competing pathways | Substitution pattern of starting o-nitrotoluene | Steric/electronic bias of alkyne; catalyst/ligand control |
| Predictability | Moderate to High (with careful optimization) | Low and Unpredictable | Very High | Low (uncatalyzed) to Very High (with specific ligands) |
| Typical Outcome | Mixture of isomers from unsymmetrical ketones | Mixture of 2- and 3-aryl indoles | Single, predictable regioisomer | Single isomer with optimized catalyst/ligand system |
| Key Limitation | Regiochemical ambiguity with unsymmetrical ketones | Harsh conditions, poor yields, poor selectivity | Requires specific o-nitrotoluene precursors | Cost of catalyst, sensitivity, alkyne symmetry issues |
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol is adapted from a published procedure.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (2.0 g, ~33 mmol) to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 2.25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with 1 M NaOH solution until the pH is ~7-8.
-
Extraction: Dilute the mixture with deionized water (100 mL) and extract with chloroform or dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure product.
Protocol 2: General Procedure for Larock Indole Synthesis using an NHC-Palladium Catalyst
This protocol is a generalized representation based on modern methods.[8][15]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the o-haloaniline (1.0 mmol), the unsymmetrical alkyne (1.2 mmol), the NHC-palladium complex (e.g., 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF, Dioxane, or Toluene, ~5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
Conclusion
The choice of an indole synthesis is a strategic decision dictated by the desired regiochemical outcome, the availability of starting materials, and the tolerance of functional groups. The Fischer indole synthesis remains a robust and valuable tool, particularly when symmetrical ketones are used or when reaction conditions are carefully optimized to favor a single regioisomer. Its primary challenge lies in the inherent difficulty of controlling the direction of cyclization with unsymmetrical ketones.
In contrast, classical methods like the Reissert synthesis offer a "what you see is what you get" approach, providing excellent regiocontrol dictated by the precursor, albeit with less flexibility. The Bischler-Möhlau synthesis is generally avoided for applications requiring high regioselectivity due to its unreliability.
The advent of modern catalytic methods , such as the Larock synthesis, has revolutionized the field. While initially plagued by their own regioselectivity issues, the development of sophisticated ligand-catalyst systems now allows for the highly selective and predictable synthesis of complex indoles that are inaccessible through classical means. For the modern medicinal chemist, understanding the strengths and weaknesses of each approach is essential for navigating the complex landscape of indole synthesis and efficiently accessing novel therapeutic agents.
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Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia. Available from: [Link]
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Sato, Y., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. Available from: [Link]
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Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). ResearchGate. Available from: [Link]
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Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Available from: [Link]
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Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate. Available from: [Link]
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Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. MedChemComm, 1(4), 228-243. Available from: [Link]
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Wang, D., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. Available from: [Link]
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Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624-3629. Available from: [Link]
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Wang, D., et al. (2020). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Jiao Research Group. Available from: [Link]
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Procter, D. J., et al. (2016). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 138(49), 15837-15840. Available from: [Link]
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Wang, D., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. Available from: [Link]
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Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. Available from: [Link]
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Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4427-4434. Available from: [Link]
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Li, H., et al. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 4(78), 41538-41542. Available from: [Link]
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Kempe, R., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(61), 13834-13839. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2024). RSC Advances. Available from: [Link]
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Wikipedia contributors. (2023). Reissert indole synthesis. Wikipedia. Available from: [Link]
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Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024). International Journal of Pharmaceutical Investigation. Available from: [Link]
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ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
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Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. Available from: [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches. (2024). Organic & Biomolecular Chemistry. Available from: [Link]
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Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020, January 27). YouTube. Available from: [Link]
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Recent advances in the synthesis of indoles and their applications. (2024). RSC Advances. Available from: [Link]
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A Cost-Benefit Analysis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and large-scale synthesis, the selection of starting materials is a critical decision point with far-reaching implications for process efficiency, cost-effectiveness, and regulatory compliance. (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride has emerged as a key building block, particularly in the synthesis of indole-containing active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of this reagent against viable alternatives, supported by experimental data and process considerations, to empower researchers and drug development professionals in making informed strategic decisions.
The Strategic Importance of Substituted Phenylhydrazines in Pharmaceutical Synthesis
Substituted phenylhydrazines are instrumental in the construction of the indole nucleus via the Fischer indole synthesis, a robust and widely utilized transformation in medicinal chemistry.[1][2] The indole motif is a privileged scaffold found in a plethora of marketed drugs and clinical candidates, underscoring the importance of optimizing its synthesis from both a chemical and economic perspective.[3] (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride, with its specific substitution pattern, offers a unique entry point to a range of complex molecular architectures.
Comparative Analysis of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and its Alternatives
The decision to employ (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride in a large-scale campaign necessitates a thorough evaluation of its performance against other commercially available substituted phenylhydrazines. The primary alternatives considered in this analysis are p-Tolylhydrazine Hydrochloride and 4-Methoxyphenylhydrazine Hydrochloride , selected for their differing electronic properties and established use in indole synthesis.
Performance in the Fischer Indole Synthesis: A Yield and Reactivity Comparison
The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reactivity and, consequently, the yield of the Fischer indole synthesis.[4] Electron-donating groups (EDGs) like the methyl group in p-tolylhydrazine and the methoxy group in 4-methoxyphenylhydrazine generally accelerate the reaction by stabilizing the key[4][4]-sigmatropic rearrangement intermediate.[5] Conversely, electron-withdrawing groups (EWGs) such as the chloro group in (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride can deactivate the ring, often necessitating more forcing reaction conditions.
| Reagent | Substituent Effect | Typical Reaction Conditions | Typical Yield Range (%) |
| (3-Chloro-2-Methylphenyl)Hydrazine HCl | EWG (Cl), Weak EDG (CH₃) | Higher temperatures, stronger acids (e.g., PPA, Eaton's reagent) | 60-80 |
| p-Tolylhydrazine HCl | Strong EDG (CH₃) | Milder conditions (e.g., acetic acid, reflux) | 85-95[4] |
| 4-Methoxyphenylhydrazine HCl | Strong EDG (OCH₃) | Milder conditions (e.g., acetic acid, reflux) | 80-90[6] |
Table 1: Comparative Performance of Substituted Phenylhydrazines in Fischer Indole Synthesis. Yields are representative and can vary significantly based on the specific ketone or aldehyde used and optimization of reaction conditions.
Cost-Benefit Analysis: From Grams to Kilograms
A crucial aspect of large-scale synthesis is the cost of raw materials. While laboratory-scale prices can be informative, bulk pricing for industrial quantities often follows a different trend. The following table provides an estimated cost comparison based on currently available data for smaller quantities, with a projection for bulk pricing.
| Reagent | Price (per gram, small scale) | Estimated Bulk Price (per kg) |
| (3-Chloro-2-Methylphenyl)Hydrazine HCl | ~$60-114[7] | Request Quote |
| p-Tolylhydrazine HCl | ~$1.30[8] | ~$50-100[9] |
| 4-Methoxyphenylhydrazine HCl | ~$5-6[6][10] | ~$200-400 |
Table 2: Cost Comparison of Substituted Phenylhydrazines. Small-scale prices are derived from various suppliers. Bulk prices are estimates and subject to market fluctuations and supplier negotiations.
From a purely cost-per-kilogram perspective, p-tolylhydrazine hydrochloride appears to be the most economical choice. However, a comprehensive cost-benefit analysis must also factor in the yield, reaction cycle time, and the cost of any additional reagents or energy required for less reactive substrates like (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride.
Case Study: Synthesis of a Key Intermediate for Ziprasidone
To provide a practical context for this analysis, we will consider the synthesis of 6-chlorooxindole, a key intermediate in the production of the atypical antipsychotic drug Ziprasidone.[5] While the final steps of Ziprasidone synthesis involve the reaction of a piperazine derivative with a chloroethyl-substituted oxindole, the initial construction of the substituted indole core can be envisioned through a Fischer indole approach.
Experimental Protocols
The following are representative, scalable protocols for the synthesis of a hypothetical 4-chloro-5-methyl-1,3-dihydro-2H-indol-2-one, a structural analog of the core of many indole-based APIs, using the three compared phenylhydrazines.
Protocol 1: Synthesis using (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
-
Reaction Setup: To a 10 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge polyphosphoric acid (PPA) (2 kg).
-
Reagent Addition: Under a nitrogen atmosphere, add (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (500 g, 2.59 mol) in portions, maintaining the internal temperature below 40 °C.
-
Carbonyl Addition: Slowly add ethyl 2-oxopropanoate (301 g, 2.59 mol) over 1 hour, maintaining the temperature between 40-50 °C.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to 60 °C and carefully quench by slowly adding it to a stirred mixture of ice and water (10 L).
-
Isolation: Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum at 60 °C to yield the crude product.
-
Purification: Recrystallize the crude product from ethanol to afford the pure indole derivative.
Protocol 2: Synthesis using p-Tolylhydrazine Hydrochloride
-
Reaction Setup: To a 10 L glass-lined reactor, charge glacial acetic acid (5 L).
-
Reagent Addition: Add p-Tolylhydrazine Hydrochloride (411 g, 2.59 mol) and ethyl 2-oxopropanoate (301 g, 2.59 mol).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours, monitoring by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (10 L).
-
Isolation and Purification: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol.
Protocol 3: Synthesis using 4-Methoxyphenylhydrazine Hydrochloride
-
Reaction Setup: To a 10 L glass-lined reactor, charge ethanol (5 L).
-
Reagent Addition: Add 4-Methoxyphenylhydrazine Hydrochloride (452 g, 2.59 mol) and ethyl 2-oxopropanoate (301 g, 2.59 mol), followed by concentrated sulfuric acid (50 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) for 3-4 hours, monitoring by HPLC.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a solution of sodium bicarbonate. Concentrate the mixture under reduced pressure and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to dryness.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Workflow Diagrams
Caption: Comparative workflows for Fischer indole synthesis.
Safety, Handling, and Environmental Considerations
Hydrazine and its derivatives are classified as hazardous substances and require careful handling, particularly in a large-scale manufacturing environment.[11]
-
Toxicity: Phenylhydrazines are toxic and are suspected carcinogens.[12] Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and protective clothing, is mandatory.[11]
-
Process Safety: The diazotization reaction used to synthesize phenylhydrazines is highly exothermic and requires strict temperature control. In the Fischer indole synthesis itself, the use of strong acids and elevated temperatures necessitates robust engineering controls and process safety management (PSM) protocols.
-
Environmental Impact: The effluent from these syntheses will contain residual phenylhydrazines, organic solvents, and acidic or basic waste streams. Treatment of this effluent is critical. Methods for the treatment of phenylhydrazine-containing wastewater often involve oxidation or biological treatment, and in some cases, recovery and recycling of the phenylhydrazine.[13][14] The choice of reagent can influence the nature and volume of the waste stream. For example, the use of PPA in Protocol 1 generates a significant amount of acidic waste that requires neutralization.
Caption: Key safety and environmental factors for phenylhydrazines.
Alternatives to the Fischer Indole Synthesis
For certain applications, it may be advantageous to avoid the use of phenylhydrazines altogether. Several alternative methods for indole synthesis have been developed, each with its own set of advantages and disadvantages for large-scale production.
-
Madelung Synthesis: Intramolecular cyclization of N-acyl-o-toluidines at high temperatures with a strong base. This method is often limited by the harsh reaction conditions.
-
Leimgruber-Batcho Synthesis: A two-step synthesis starting from o-nitrotoluenes. This method is versatile and often high-yielding but involves the use of nitro compounds and reducing agents.
-
Larock Indole Synthesis: A palladium-catalyzed reaction of o-haloanilines with alkynes. This method offers good functional group tolerance but requires a transition metal catalyst, which may need to be removed from the final product.
The feasibility of these alternatives on a large scale depends on the cost and availability of the starting materials, the complexity of the process, and the specific substitution pattern of the desired indole.
Conclusion and Recommendations
The choice between (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride and its alternatives is a multifactorial decision.
-
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is a valuable reagent for accessing specific substitution patterns in the final indole product. However, its use is often associated with lower yields, more forcing reaction conditions, and potentially higher raw material costs, which must be weighed against the synthetic advantages it offers.
-
p-Tolylhydrazine Hydrochloride presents a more cost-effective and reactive alternative, often providing higher yields under milder conditions. It is a strong candidate for syntheses where its substitution pattern is compatible with the target molecule.
-
4-Methoxyphenylhydrazine Hydrochloride also offers high reactivity but may be more expensive in bulk quantities. Its utility will depend on the specific electronic requirements of the synthesis and the overall process economics.
Recommendation: For large-scale campaigns, a thorough process development and optimization study is essential. While p-tolylhydrazine hydrochloride may appear to be the most economical option on paper, the specific requirements of the target molecule may necessitate the use of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride. In such cases, a detailed cost-of-goods analysis that includes reagent costs, cycle time, energy consumption, and waste disposal is crucial. Furthermore, exploring alternative, non-hydrazine-based routes in the early stages of process development could offer long-term advantages in terms of safety, environmental impact, and cost.
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4-Methoxyphenylhydrazine hydrochloride. Chem-Impex.
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4-Methoxyphenyl hydrazine HCl | 19501-58-7 | FM32387. Biosynth.
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The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Comparative Guide. Benchchem.
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(3-Chloro-2-methylphenyl)hydrazine hydrochloride AldrichCPR. Sigma-Aldrich.
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(3-chloro-2-methylphenyl)hydrazine hydrochloride | 65208-12-0. Sigma-Aldrich.
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6-Chlorooxindole: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
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Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. MDPI.
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Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. ACS Publications.
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Performance Chemicals Hydrazine. Arxada.
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Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. ResearchGate.
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p-Tolylhydrazine 98 637-60-5. Sigma-Aldrich.
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p-Tolylhydrazine hydrochloride, min 98%, 100 grams. Aladdin Scientific.
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Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. Semantic Scholar.
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p-Tolylhydrazine hydrochloride, 98%. Fisher Scientific.
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4-Methoxyphenylhydrazine hydrochloride, 98% 25 g | Buy Online. Thermo Fisher Scientific.
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p-Tolylhydrazine Hydrochloride | 637-60-5. Tokyo Chemical Industry (India) Pvt. Ltd.
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p-Tolylhydrazine Hydrochloride price & availability. MOLBASE.
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Fischer Indole Synthesis. Alfa Chemistry.
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4-Methoxyphenylhydrazine hydrochloride, 98% 10 g | Buy Online. Thermo Fisher Scientific.
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(3-Chloro-2-methylphenyl)hydrazine. Bldpharm.
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Process for the preparation of ziprasidone. Google Patents.
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A short process for the preparation of ziprasidone and intermediates thereof. Google Patents.
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Process for preparing ziprasidone. Google Patents.
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CONTROLLED SYNTHESIS OF ZIPRASIDONE. Google Patents.
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The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications (RSC Publishing).
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Ziprasidone. New Drug Approvals.
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Waste Treatment and Disposal Methods for the Pharmaceutical Industry. EPA NEPAL.
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Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem.
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(3-Chlorophenyl)hydrazine hydrochloride. BLD Pharm.
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Technical Support Center: Optimizing Fischer Indole Synthesis. Benchchem.
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Fischer indole synthesis – Knowledge and References. Taylor & Francis.
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The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
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Method for preparing phenylhydrazine derivant. Google Patents.
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A Comparative Guide to the Kinetics of Fischer Indole Synthesis with Halogenated Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Fischer Indole Synthesis and Halogenated Indoles
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry, providing a robust and versatile route to the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.
The introduction of halogen substituents onto the phenylhydrazine precursor allows for the synthesis of halogenated indoles, which often exhibit enhanced biological activity and modulated physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key strategy in drug design. This guide focuses on the kinetic aspects of synthesizing these valuable compounds, comparing the reactivity of different halogenated phenylhydrazines to provide a predictive framework for synthesis design.
The Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a well-established multi-step mechanism under acidic conditions.[1][2][3] Understanding this pathway is crucial to comprehending the kinetic influence of halogen substituents.
The key steps are:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer (ene-hydrazine).
-
[3][3]-Sigmatropic Rearrangement: This is often the rate-determining step of the overall synthesis.[3] The ene-hydrazine undergoes a concerted, acid-catalyzed[3][3]-sigmatropic rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate then cyclizes and, following the elimination of ammonia, aromatizes to yield the final indole product.
The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the kinetics of this transformation, primarily by influencing the ease of the[3][3]-sigmatropic rearrangement.
Caption: General mechanistic pathway of the Fischer indole synthesis.
The Influence of Halogen Substituents on Reaction Kinetics: A Comparative Analysis
Halogens, being electron-withdrawing groups, generally decrease the rate of the Fischer indole synthesis. This is because they reduce the electron density of the aryl ring, which disfavors the electron-demanding[3][3]-sigmatropic rearrangement. The extent of this rate decrease is dependent on the specific halogen and its position on the ring.
Table 1: Qualitative Comparison of Reaction Parameters for Halogenated Phenylhydrazines
| Phenylhydrazine Substituent (para-) | Halogen Electronegativity | Inductive Effect | Expected Relative Rate of Reaction | Typical Reaction Conditions |
| -F | 3.98 | Strong | Slowest | Harsher conditions, higher temperatures |
| -Cl | 3.16 | Strong | Slow | Harsher conditions, higher temperatures |
| -Br | 2.96 | Moderate | Moderate | Moderate to harsh conditions |
| -I | 2.66 | Weakest | Fastest (among halogens) | Milder conditions compared to F, Cl |
Note: This table represents a generalized trend. Actual reaction rates will also be influenced by the specific ketone or aldehyde used, the catalyst, solvent, and temperature.
The rationale behind this trend lies in the interplay of the inductive and resonance effects of the halogens. While all halogens are inductively electron-withdrawing, their ability to donate electron density back to the ring via resonance (mesomeric effect) increases down the group (I > Br > Cl > F). However, the inductive effect is generally considered to be the dominant factor in this reaction.
Experimental Protocol for a Comparative Kinetic Study
To conduct a robust comparative kinetic study of the Fischer indole synthesis with different halogenated phenylhydrazines, a standardized and self-validating experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for its ability to separate and quantify reactants, intermediates, and products with high precision.
Experimental Workflow
Caption: Experimental workflow for the kinetic study of Fischer indole synthesis.
Detailed HPLC-Based Kinetic Monitoring Protocol
This protocol outlines a general procedure that should be optimized for the specific substrates and reaction conditions being investigated.
Materials:
-
Halogenated phenylhydrazine (e.g., p-fluorophenylhydrazine, p-chlorophenylhydrazine, etc.)
-
Aldehyde or ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Solvent (e.g., acetic acid, ethanol)
-
Internal standard (a stable compound that does not react under the reaction conditions and is well-resolved from other components in the chromatogram)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the halogenated phenylhydrazine, the carbonyl compound, and the internal standard in the chosen reaction solvent at known concentrations.
-
-
HPLC Method Development:
-
Develop an HPLC method that provides good separation of the starting materials, the phenylhydrazone intermediate, the indole product, and the internal standard. A gradient elution method is often effective.
-
Determine the optimal UV detection wavelength for simultaneous monitoring of all key components.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the solvent and the acid catalyst.
-
Allow the mixture to reach the desired reaction temperature.
-
Add the stock solution of the carbonyl compound and the internal standard.
-
Initiate the reaction by adding the stock solution of the halogenated phenylhydrazine. Start a timer immediately.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., mobile phase) in an HPLC vial. This will stop the reaction and prepare the sample for analysis.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas of the reactants, product, and internal standard.
-
-
Data Analysis:
-
Using the peak areas and pre-determined response factors (or a calibration curve), calculate the concentration of each component at each time point.
-
Plot the concentration of the reactant (halogenated phenylhydrazine) versus time to determine the reaction order and the observed rate constant (k_obs).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k_obs) vs. 1/T).
-
Troubleshooting and Considerations
-
Reaction Monitoring: For very fast reactions, consider using a stopped-flow apparatus or in-situ monitoring techniques like NMR spectroscopy.
-
Side Reactions: Be aware of potential side reactions, which may be identified as unknown peaks in the HPLC chromatogram.
-
Catalyst Choice: The choice of acid catalyst can significantly impact the reaction rate and should be kept consistent for comparative studies.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction kinetics.
Conclusion
The kinetic study of the Fischer indole synthesis with halogenated phenylhydrazines reveals a clear trend where the reaction rate is inversely related to the electron-withdrawing strength of the halogen substituent. This guide provides a framework for understanding these electronic effects and a detailed protocol for their quantitative investigation. By employing systematic kinetic analysis, researchers can gain valuable insights into reaction mechanisms, optimize synthesis conditions, and ultimately accelerate the development of novel halogenated indole-based therapeutics.
References
A Senior Application Scientist's Guide to the Unambiguous Structural Validation of 4-chloro-5-methyl-1H-indole Using 2D NMR Spectroscopy
Abstract
In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. Isomeric ambiguity can lead to drastic differences in efficacy, toxicity, and patentability. This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 4-chloro-5-methyl-1H-indole, a representative substituted heterocyclic scaffold. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC provides a self-validating dataset. This document is intended for researchers, scientists, and drug development professionals who require robust analytical strategies for molecular characterization.
The Analytical Challenge: Beyond the Mass and 1D Spectrum
The synthesis of substituted indoles can often yield a mixture of isomers. For our target molecule, 4-chloro-5-methyl-1H-indole, several constitutional isomers are plausible, such as 6-chloro-5-methyl-1H-indole or 5-chloro-4-methyl-1H-indole. While techniques like mass spectrometry can confirm the elemental composition (C₉H₈ClN), and ¹H or ¹³C NMR can provide a count of unique protons and carbons, they fall short in unambiguously defining the substitution pattern on the aromatic ring. The subtle differences in chemical shifts in 1D spectra are often insufficient to provide irrefutable proof of the specific arrangement of the chloro and methyl groups. This is where the power of 2D NMR lies, as it allows us to see through-bond correlations, effectively building a connectivity map of the molecule.[1][2][3]
The 2D NMR Toolkit: A Strategic Overview
Two-dimensional NMR spectroscopy has become an indispensable tool in pharmaceutical research for its ability to provide detailed structural elucidation of complex molecules.[2][3][4] We will leverage a suite of three core experiments, each providing a unique and complementary piece of the structural puzzle.
-
COSY (COrrelation SpectroscopY): This homonuclear experiment maps scalar couplings between protons (¹H-¹H), typically over two or three bonds. It is the primary tool for identifying spin systems—chains of connected protons within the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C. It provides a definitive link between a proton and the carbon it is bonded to, resolving any ambiguity in carbon assignments.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH). These "long-range" correlations act as bridges between different spin systems and connect non-protonated (quaternary) carbons to the rest of the structure, which is crucial for determining substitution patterns.[6][7]
Experimental Design & Workflow
A robust and reproducible result begins with a well-designed experiment. The following protocol outlines a standard procedure for acquiring high-quality 2D NMR data.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized 4-chloro-5-methyl-1H-indole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.[4]
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient signal transfer.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse calibration.
-
Acquire a 1D ¹³C{¹H} spectrum.
-
Acquire the 2D spectra (COSY, HSQC, HMBC) using standard, manufacturer-provided pulse programs. Key parameters to optimize include spectral widths, number of increments in the indirect dimension, and relaxation delays. For the HMBC, the long-range coupling constant (ⁿJCH) is typically optimized for a value around 8 Hz to capture both ²J and ³J correlations.
-
Data Analysis Workflow
Caption: Workflow for 2D NMR-based structure validation.
Data Interpretation: A Step-by-Step Validation
Let us now analyze the representative NMR data for 4-chloro-5-methyl-1H-indole to demonstrate the validation process.
Step 1: Foundational 1D NMR Data
The first step is to tentatively assign the signals from the 1D spectra based on typical chemical shifts for indole derivatives.[8][9]
| Atom Number | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity |
| 1 (N-H) | - | 8.20 | br s |
| 2 | 124.5 | 7.15 | t |
| 3 | 102.0 | 6.55 | t |
| 3a | 128.0 | - | - |
| 4 | 115.0 | - | - |
| 5 | 129.5 | - | - |
| 6 | 121.0 | 7.05 | d |
| 7 | 110.0 | 7.25 | d |
| 7a | 135.0 | - | - |
| 8 (CH₃) | 18.0 | 2.40 | s |
Table 1: Representative ¹H and ¹³C chemical shifts for 4-chloro-5-methyl-1H-indole in CDCl₃.
Step 2: Mapping Proton Networks with COSY
The COSY spectrum reveals correlations between coupled protons.
-
A cross-peak between δ 7.25 (H-7) and δ 7.05 (H-6) confirms their ortho relationship on the benzene ring.
-
A cross-peak between δ 7.15 (H-2) and δ 6.55 (H-3) confirms their connectivity in the pyrrole ring.
-
The methyl protons at δ 2.40 and the N-H proton at δ 8.20 are singlets, showing no coupling to other protons.
This confirms two isolated spin systems: H-2/H-3 and H-6/H-7.
Step 3: Linking Protons to Carbons with HSQC
The HSQC spectrum provides direct, one-bond C-H correlations, allowing us to assign the carbon signal for each protonated carbon atom.
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| 7.25 | 110.0 | C-7 / H-7 |
| 7.15 | 124.5 | C-2 / H-2 |
| 7.05 | 121.0 | C-6 / H-6 |
| 6.55 | 102.0 | C-3 / H-3 |
| 2.40 | 18.0 | C-8 / H-8 |
Table 2: Key HSQC (¹JCH) correlations.
Step 4: Assembling the Puzzle with HMBC
The HMBC spectrum is the final and most critical step. The long-range correlations connect the isolated fragments and, most importantly, position the substituents and quaternary carbons.
Key Diagnostic Correlations:
-
Positioning the Methyl Group (C-8): The methyl protons (H-8, δ 2.40) are the perfect probe. We observe correlations to:
-
C-5 (δ 129.5): A strong ³JCH correlation, placing the methyl group three bonds away from C-5.
-
C-6 (δ 121.0): A ²JCH correlation, confirming C-6 is adjacent to the methyl-bearing carbon.
-
C-4 (δ 115.0): A ²JCH correlation, confirming C-4 is also adjacent to the methyl-bearing carbon. This pattern of correlations is only possible if the methyl group is at position C-5.
-
-
Positioning the Chloro Group: The absence of a proton at C-4 is confirmed by the lack of a signal in the aromatic proton region that would correlate to C-4 in the HSQC. The chemical shift of C-4 (δ 115.0) is consistent with a carbon bearing a chlorine atom. Furthermore, we see key correlations from neighboring protons:
-
H-6 (δ 7.05) → C-4 (δ 115.0): This ³JCH correlation across the ring definitively links the H-6 position to the substituted C-4 position.
-
H-7 (δ 7.25) → C-5 (δ 129.5): This ³JCH correlation confirms the connectivity around the benzene ring.
-
-
Confirming the Indole Core:
-
H-2 (δ 7.15) → C-3a (δ 128.0) & C-7a (δ 135.0): These correlations link the pyrrole ring to the fusion carbons.
-
H-7 (δ 7.25) → C-5 (δ 129.5) & C-3a (δ 128.0): These correlations bridge the benzene ring to the pyrrole fusion carbon.
-
The combination of these HMBC correlations provides an interlocking web of evidence that confirms the structure as 4-chloro-5-methyl-1H-indole. Any other isomeric arrangement would result in a different, predictable set of HMBC correlations.
Caption: Key HMBC correlations confirming the structure.
Comparative Analysis: The Power of In-Solution Data
While other techniques can provide structural information, 2D NMR offers unique advantages for drug development professionals.
-
vs. X-ray Crystallography: Crystallography provides the absolute structure in the solid state. However, it requires a suitable single crystal, which is not always obtainable. Furthermore, the conformation in a crystal lattice may not represent the biologically relevant conformation in solution. NMR provides the structure and dynamics directly in the solution phase, which is often a better proxy for the physiological environment.[2]
-
vs. NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment measures through-space correlations, providing information on spatial proximity rather than through-bond connectivity. While extremely powerful for stereochemical and conformational analysis, it is complementary to, not a replacement for, the connectivity information provided by COSY, HSQC, and HMBC for establishing the fundamental constitution of a molecule.
Conclusion
The unambiguous structural validation of pharmaceutical compounds is a foundational requirement for modern drug development. This guide has demonstrated that a strategic combination of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust, self-validating system for the definitive assignment of complex molecular architectures like 4-chloro-5-methyl-1H-indole. By systematically identifying spin systems (COSY), linking protons to their carbons (HSQC), and ultimately assembling the molecular framework through long-range correlations (HMBC), researchers can eliminate isomeric ambiguity with a high degree of scientific certainty. This multi-faceted approach ensures data integrity and is a cornerstone of quality control in the pharmaceutical industry.[1][10]
References
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Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4). [Link]
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Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
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ResearchGate. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]
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Creative Biostructure. (n.d.). NMR Applications in Drug Screening. Creative Biostructure. [Link]
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Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE, 2(4). [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
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Abreu, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling... ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]
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PubMed. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. PubMed. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
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ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. ETH Zurich. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. BMRB. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). HMDB. [Link]
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MDPI. (n.d.). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. MDPI. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride
This document provides a detailed, safety-first protocol for the proper handling and disposal of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride (CAS No: 65208-12-0). As a chlorinated hydrazine derivative, this compound presents a multi-faceted risk profile that demands rigorous adherence to established safety and waste management procedures. The following guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each step to ensure both personal safety and environmental compliance.
Hazard Assessment and Waste Profile
(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is classified as an acutely toxic substance and requires management as hazardous waste. Its chemical structure contributes to two primary hazard categories: it is a hydrazine derivative and a halogenated organic compound. Hydrazines are a class of chemicals known for their potential toxicity and are regulated as hazardous waste by the U.S. Environmental Protection Agency (EPA).[1] Furthermore, as a chlorinated organic, its disposal is governed by stringent regulations that typically mandate high-temperature incineration to prevent the formation of toxic byproducts and ensure complete destruction.[2][3][4]
| Hazard Identification | Details | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed | [5] |
| Storage Class | 6.1C: Combustible, acute toxic category 3 compounds | |
| Waste Classification | Halogenated Organic Hazardous Waste | [4][6] |
Understanding this profile is the foundational step in its safe management. The acute oral toxicity necessitates stringent personal protective measures, while its classification as a halogenated organic dictates the specific waste stream it must enter.
Essential Safety Precautions & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure all safety controls are in place. The primary routes of exposure are ingestion, inhalation of dust, and skin contact.
Engineering Controls:
-
Always handle (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride solid and its solutions inside a certified chemical fume hood to minimize inhalation risk.[7]
-
Ensure a safety shower and eyewash station are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[9]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[8][9]
-
Skin and Body Protection: A laboratory coat is required. For handling larger quantities or during spill cleanup, consider a chemically resistant apron.[8]
-
Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator for toxic dusts should be used.[9]
Waste Segregation: The Critical First Step
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure waste is managed in the most environmentally sound manner. Mixing halogenated waste with non-halogenated solvents can render the entire volume unsuitable for solvent recovery, drastically increasing disposal costs and environmental impact.[6]
Caption: Waste segregation decision process for the topic chemical.
Standard Disposal Procedure for Laboratory Waste
This procedure applies to routine disposal of expired chemicals, unused material, and contaminated consumables (e.g., weigh boats, wipes).
Step 1: Container Selection
-
Select a designated hazardous waste container clearly labeled "Halogenated Organic Waste - Solids." Ensure the container is made of a compatible material (e.g., HDPE) and has a secure, tight-fitting lid.
Step 2: Waste Collection
-
Carefully transfer the solid (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride into the designated waste container inside a chemical fume hood.
-
Avoid creating dust. If cleaning residual powder from a surface, wet a paper towel with water or an appropriate solvent (like methanol), wipe the area, and place the contaminated wipe into the same solid waste container.
Step 3: Labeling
-
Properly label the waste container. The label must include:
-
The full chemical name: "(3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride".
-
The words "Hazardous Waste".
-
Appropriate hazard identification (e.g., "Toxic").
-
The accumulation start date (the date the first item of waste was placed in the container).
-
Step 4: Storage and Disposal
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure, away from incompatible materials like acids, bases, and strong oxidizing agents.[10]
-
Arrange for pickup by your institution's certified hazardous waste disposal contractor. The ultimate disposal method for chlorinated organic materials is typically high-temperature incineration.[2][4]
Management of Spills and Decontamination Residues
For small spills, chemical neutralization can be an effective preliminary step before final disposal. This process chemically alters the hydrazine moiety, reducing its reactivity and toxicity. The recommended method is oxidation using a dilute hypochlorite solution.
Causality: Hydrazine is a powerful reducing agent.[10][11] Oxidants like sodium hypochlorite (bleach) react with it to produce nitrogen gas, water, and sodium chloride—compounds that are significantly less hazardous.[10] However, this reaction is exothermic and must be performed on dilute solutions to maintain control.[10][12]
Protocol: Chemical Neutralization of a Small Spill (<1 gram)
Step 1: Isolate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access.
Step 2: Prepare Neutralizing Solution
-
Prepare a fresh, dilute solution of household bleach (which is typically 5-6% sodium hypochlorite). A 1:10 dilution of bleach with water is effective.
Step 3: Absorb and Collect the Spill
-
Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a beaker or flask large enough to hold at least 10 times the volume of the spill.
Step 4: Dilute the Hydrazine
-
Inside a fume hood, slowly add a small amount of water to the collected material to create a slurry. The goal is to create a very dilute solution (<5%) of the hydrazine compound before adding the oxidant.[10][12]
Step 5: Perform Oxidation
-
Slowly and carefully add the dilute bleach solution to the slurry while stirring. An excess of the hypochlorite solution should be used to ensure complete destruction of the hydrazine.[10]
-
Caution: The reaction may produce gas (nitrogen) and heat. Add the oxidant slowly to control the rate of reaction. Incomplete oxidation of some hydrazine derivatives can potentially form hazardous byproducts, so ensuring a slight excess of the oxidant is critical.[1][13]
Step 6: Final Disposal
-
Once the reaction has ceased, allow the mixture to cool.
-
The resulting aqueous solution should be collected as hazardous waste. Transfer it to a container labeled "Aqueous Halogenated Organic Waste" and arrange for disposal through your institution's hazardous waste program. Do not pour the neutralized solution down the drain.[14]
Caption: Step-by-step workflow for the chemical neutralization of small spills.
Conclusion: A Commitment to Safety
The proper disposal of (3-Chloro-2-Methylphenyl)Hydrazine Hydrochloride is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding its chemical hazards, adhering to strict segregation protocols, and utilizing validated disposal or neutralization methods, researchers can effectively mitigate risks. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- Toxicological Profile for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
-
(3-Chloro-2-methylphenyl)hydrazine;chloride | C7H9Cl2N2-. (n.d.). PubChem. Retrieved from [Link]
-
The Chemical and Biochemical Degradation of Hydrazine. (1997). SciSpace. Retrieved from [Link]
- Hydrazine Hydrate 7.5% - Safety Data Sheet. (2015).
-
Hydrazine (EHC 68, 1987). (1987). INCHEM. Retrieved from [Link]
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
-
Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
-
Hazardous Waste Reduction. (n.d.). Oregon State University Environmental Health and Safety. Retrieved from [Link]
-
Phenylhydrazine hydrochloride Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT. Retrieved from [Link]
- HYDRAZINE HYDRATE 55% Material Safety Data Sheet. (n.d.).
-
Hydrazines Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Hydrazine - Substance Information. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
-
(3-Chlorophenyl)hydrazine. (n.d.). PubChem. Retrieved from [Link]
-
4-Methylphenylhydrazine monohydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Hydrazine Fire Response Waste Management Plan. (2014).
-
Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
(3-chloro-2-methyl-phenyl)-hydrazine. (n.d.). ALDALAB-Chemicals. Retrieved from [Link]
-
Methylhydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. bucknell.edu [bucknell.edu]
- 5. hurawalhi.com [hurawalhi.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
- 10. arxada.com [arxada.com]
- 11. Hydrazine (EHC 68, 1987) [inchem.org]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. scispace.com [scispace.com]
- 14. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
